molecular formula C15H11FO3 B580414 3-(2-Acetylphenyl)-5-fluorobenzoic acid CAS No. 1345471-99-9

3-(2-Acetylphenyl)-5-fluorobenzoic acid

Cat. No.: B580414
CAS No.: 1345471-99-9
M. Wt: 258.248
InChI Key: WSJLXSBWMSEADL-UHFFFAOYSA-N
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Description

3-(2-Acetylphenyl)-5-fluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H11FO3 and its molecular weight is 258.248. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-acetylphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)13-4-2-3-5-14(13)10-6-11(15(18)19)8-12(16)7-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJLXSBWMSEADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718364
Record name 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-99-9
Record name 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Acetylphenyl)-5-fluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science, offering a rigid scaffold that can be strategically functionalized to modulate physicochemical and biological properties.[1] This guide provides a comprehensive technical overview of this compound, a biaryl carboxylic acid with significant potential in these fields. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to present a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties are calculated or sourced from chemical supplier data, experimental values for properties such as melting point and solubility are not widely reported.

PropertyValueSource
CAS Number 1345471-99-9[2][3][4]
Molecular Formula C₁₅H₁₁FO₃[2][5]
Molecular Weight 258.24 g/mol [2]
IUPAC Name This compound[3]
Computed XLogP3 3.5[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 3[6]
Exact Mass 258.06922 g/mol [6]

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[7] This approach is well-suited for the synthesis of this compound, as it demonstrates high functional group tolerance, allowing for the presence of both the carboxylic acid and ketone moieties.[8] The proposed synthetic route involves the coupling of 3-bromo-5-fluorobenzoic acid and (2-acetylphenyl)boronic acid .

Proposed Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis of this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 3-bromo-5-fluorobenzoic_acid 3-bromo-5-fluorobenzoic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3-bromo-5-fluorobenzoic_acid->Suzuki_Coupling (2-acetylphenyl)boronic_acid (2-acetylphenyl)boronic acid (2-acetylphenyl)boronic_acid->Suzuki_Coupling Catalyst Pd(PPh₃)₄ Catalyst->Suzuki_Coupling Base K₂CO₃ or CsF Base->Suzuki_Coupling Solvent Toluene/H₂O or Dioxane Solvent->Suzuki_Coupling Purification Purification (Column Chromatography) Suzuki_Coupling->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[9][10] Optimization of reaction conditions may be necessary to achieve optimal yields.

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), (2-acetylphenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or cesium fluoride (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to ensure the carboxylic acid is in its protonated form.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The aromatic region (likely between 7.0 and 8.5 ppm) will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetyl methyl group should appear as a sharp singlet around 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (one from the ketone and one from the carboxylic acid) in the downfield region (around 165-200 ppm). The aromatic carbons will resonate in the range of 110-150 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The methyl carbon of the acetyl group will appear at a higher field (around 25-30 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the different functional groups. A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid will be present around 1700-1725 cm⁻¹, and another C=O stretch for the ketone will appear around 1680-1700 cm⁻¹. C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ region.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the ketone, and the fluorinated biaryl core.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation.

  • Ketone: The acetyl group is amenable to a variety of reactions, including reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions at the alpha-carbon (e.g., halogenation, aldol condensation).

  • Biaryl Core: The aromatic rings can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing substituents. The fluorine atom can potentially be displaced under certain nucleophilic aromatic substitution conditions.

Potential in Drug Discovery

Biaryl carboxylic acids are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[16][17][18][19] The structural features of this compound make it an attractive starting point for the development of novel therapeutics. The carboxylic acid can act as a key binding element (e.g., a pharmacophore that interacts with a zinc metalloenzyme), while the acetylphenyl and fluoro substituents provide vectors for modifying properties like potency, selectivity, and pharmacokinetics.

The following diagram illustrates a conceptual workflow for leveraging this compound in a drug discovery program.

G cluster_mods Chemical Modifications Start 3-(2-Acetylphenyl)-5- fluorobenzoic acid SAR Structure-Activity Relationship (SAR) Studies Start->SAR Mod_COOH Modify Carboxylic Acid (e.g., ester, amide) SAR->Mod_COOH Mod_COMe Modify Ketone (e.g., reduction, oximation) SAR->Mod_COMe Mod_Aryl Modify Aromatic Rings (e.g., further substitution) SAR->Mod_Aryl Lead_Opt Lead Optimization Candidate Drug Candidate Lead_Opt->Candidate Mod_COOH->Lead_Opt Mod_COMe->Lead_Opt Mod_Aryl->Lead_Opt

Caption: Conceptual workflow for the development of drug candidates from the title compound.

Conclusion

This compound is a multifaceted biaryl compound with considerable potential for applications in research and development, particularly in the pharmaceutical industry. Although direct experimental data is scarce, its synthesis can be reliably approached using established methods like the Suzuki-Miyaura cross-coupling. The presence of three distinct and reactive functional groups offers numerous avenues for chemical modification, making it a valuable building block for the creation of diverse chemical libraries and the development of novel molecular entities. This guide provides a foundational understanding of its properties and synthesis, intended to facilitate its use in further scientific exploration.

References

  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. Retrieved from [Link][6]

  • Arctom. (n.d.). CAS NO. 1345471-99-9 | this compound. Retrieved from [Link][4]

  • ChemBK. (n.d.). [1,1'-Biphenyl]-3-carboxylic acid, 2'-acetyl-5-fluoro-. Retrieved from [Link][5]

  • Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Organic Chemistry Frontiers, 10(22), 5625-5631.[16][19]

  • Liu, C., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 20, 347-361.[8]

  • Liu, S., Cheng, L., & Liu, L. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902–1907.[17][18]

  • Liu, C., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Press.[7]

  • ResearchGate. (2021). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link][1]

  • Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2010). Biaryl Synthesis via a Decarboxylative Pd-Catalyzed Reaction of Arenecarboxylic Acids and Diaryliodonium Triflates. Organic Letters, 12(20), 4640–4643.[20]

  • PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link][18]

  • Royal Society of Chemistry. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Retrieved from [Link][19]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link][21]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][11]

  • Taylor & Francis Online. (2022). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link][22]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][12]

  • PubChem. (n.d.). 5-(2-Acetylphenyl)-2-fluorobenzoate. Retrieved from [Link][23]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link][9]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link][10]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link][24]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link][25]

Sources

3-(2-Acetylphenyl)-5-fluorobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid

Introduction

This compound is a biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring a substituted benzoic acid linked to an acetylphenyl group, presents a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The synthesis of such polysubstituted biaryls requires a robust and efficient strategy that allows for the precise construction of the aryl-aryl bond while tolerating various functional groups.

This guide provides a comprehensive overview of a logical and field-proven synthetic pathway for this compound. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.[1] We will dissect the synthesis into three primary stages: the preparation of the two key coupling partners, 3-bromo-5-fluorobenzoic acid and (2-acetylphenyl)boronic acid, followed by their subsequent union via the Suzuki-Miyaura coupling. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and rationale that govern the chosen methodologies.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the central aryl-aryl bond. This disconnection is characteristic of a cross-coupling strategy, leading to two key synthons: an aryl halide and an arylboronic acid. This is the foundation of the Suzuki-Miyaura reaction, which is well-suited for this transformation due to its high functional group tolerance and generally high yields.[1]

The target molecule is thus disconnected into (2-acetylphenyl)boronic acid and 3-bromo-5-fluorobenzoic acid. These precursors are accessible from commercially available starting materials, making this a practical and efficient synthetic route.

G TM This compound Disconnect C-C Disconnection (Suzuki Coupling) TM->Disconnect Synthon1 3-Bromo-5-fluorobenzoic Acid (Aryl Halide) Disconnect->Synthon1 Synthon2 (2-Acetylphenyl)boronic Acid (Boronic Acid) Disconnect->Synthon2

Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.

Part 1: Synthesis of Key Intermediates

The success of the final coupling reaction hinges on the efficient preparation and purification of the two key building blocks.

A. Synthesis of 3-Bromo-5-fluorobenzoic Acid

3-Bromo-5-fluorobenzoic acid serves as the aryl halide coupling partner. It is an important intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2][3] A reliable method for its preparation is the hydrolysis of 3-bromo-5-fluorobenzonitrile under basic conditions.[2]

G Start 3-Bromo-5-fluorobenzonitrile Reaction NaOH (aq), Reflux then HCl Start->Reaction Product 3-Bromo-5-fluorobenzoic Acid Reaction->Product

Caption: Synthesis of 3-Bromo-5-fluorobenzoic Acid via hydrolysis.

Experimental Protocol: Hydrolysis of 3-bromo-5-fluorobenzonitrile [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-fluorobenzonitrile (1.0 eq) with 5 M aqueous sodium hydroxide (approx. 10 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully adjust the pH to 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove inorganic salts and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid as a solid. The reported yield for this procedure is high, around 94%.[2]

ParameterValueReference
Starting Material3-bromo-5-fluorobenzonitrile[2]
Reagents5 M NaOH (aq), conc. HCl[2]
TemperatureReflux (100-110 °C)[2]
Reaction Time2-3 hours[2]
Typical Yield~94%[2]
Table 1: Summary of reaction parameters for 3-Bromo-5-fluorobenzoic acid synthesis.
B. Synthesis of (2-Acetylphenyl)boronic Acid

The synthesis of (2-acetylphenyl)boronic acid is more complex. The acetyl group's carbonyl is incompatible with the highly nucleophilic organolithium or Grignard reagents required for borylation.[4] Therefore, a protection-deprotection strategy is necessary. The acetyl group is first converted to an ethylene ketal, which is stable to the organometallic reagents. Following borylation, the ketal is easily removed by acid-catalyzed hydrolysis to regenerate the acetyl group.[4][5]

G cluster_0 Protection & Borylation cluster_1 Deprotection Start 2-Bromoacetophenone Protected Protected Ketal Start->Protected Ethylene Glycol, PTSA BoronicEster Boronic Ester Ketal Protected->BoronicEster 1. n-BuLi 2. B(OiPr)3 FinalProduct (2-Acetylphenyl)boronic Acid BoronicEster->FinalProduct Acidic Workup (e.g., HCl)

Caption: Synthesis of (2-Acetylphenyl)boronic acid via a protection strategy.

Experimental Protocol: Synthesis via Ketal Protection [4][5]

  • Ketalization (Protection):

    • Combine 2-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

    • Once the reaction is complete (monitored by TLC), cool the mixture, wash with aqueous sodium bicarbonate solution and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the bromo ketal.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the bromo ketal (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, again at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Deprotection) and Isolation:

    • Quench the reaction by slowly adding aqueous HCl (e.g., 2 M).

    • Stir vigorously for several hours at room temperature to hydrolyze both the borate ester and the ketal.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield (2-acetylphenyl)boronic acid.[4][5]

ParameterValueReference
Starting Material2-Bromoacetophenone[4][5]
Protection ReagentsEthylene Glycol, PTSA[4][5]
Borylation Reagentsn-BuLi, Triisopropyl borate[4][5]
DeprotectionAqueous HCl[4][5]
Typical Yield~61% (for o-form via BuLi)[4][5]
Table 2: Summary of reaction parameters for (2-Acetylphenyl)boronic acid synthesis.

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction

With both key intermediates in hand, the final step is the construction of the biaryl scaffold using the Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its reliability and is a cornerstone of modern organic synthesis.[6]

Catalytic Cycle and Mechanistic Considerations

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' Out RedElim->Product ArX Ar-X In ArX->OxAdd ArBOH Ar'-B(OH)2 In (Base) ArBOH->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a reaction vessel, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (2-acetylphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (1-5 mol%), and a base such as K₃PO₄ or Na₂CO₃ (2-3 eq).[7][8]

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DME) and water, under an inert atmosphere.

  • Heating: Heat the reaction mixture with stirring to a temperature typically between 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with HCl (1-2 M) to a pH of ~2 to protonate the carboxylic acid and precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

ParameterRecommended Conditions
Aryl Halide3-Bromo-5-fluorobenzoic Acid (1.0 eq)
Boronic Acid(2-Acetylphenyl)boronic Acid (1.2-1.5 eq)
CatalystPd(dppf)Cl₂, Pd(PPh₃)₄, etc. (1-5 mol%)
BaseK₃PO₄, Na₂CO₃, K₂CO₃ (2-3 eq)
SolventDioxane/H₂O, Toluene/H₂O, DME/H₂O
Temperature80-100 °C
Table 3: Typical conditions for the Suzuki-Miyaura cross-coupling.

Conclusion

The synthesis of this compound is efficiently achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. This guide outlines a robust, multi-step pathway that relies on the careful preparation of two key intermediates: 3-bromo-5-fluorobenzoic acid and (2-acetylphenyl)boronic acid. The synthesis of the latter necessitates a protection-deprotection sequence to accommodate the acetyl functionality, a critical consideration that underscores the importance of strategic functional group manipulation in complex organic synthesis. The protocols and principles detailed herein provide a solid foundation for the laboratory-scale production of this and structurally related biaryl compounds, enabling further research in drug discovery and materials science.

References

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Spectroscopic Characterization of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-(2-Acetylphenyl)-5-fluorobenzoic acid (CAS 1345471-99-9). In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups and drawing parallels with analogous known compounds, we will forecast the salient features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide details the robust experimental protocols required to acquire and validate these spectroscopic data points, ensuring a self-validating system for future studies.

Introduction: The Structural Rationale

This compound is a bi-aryl compound featuring a benzoic acid moiety substituted with a fluorine atom and a 2-acetylphenyl group. The molecule's chemical structure (Figure 1) dictates its electronic environment and, consequently, its interaction with various spectroscopic techniques. The key structural features include:

  • A Carboxylic Acid Group: This will give rise to a characteristic broad proton signal in ¹H NMR and a carbonyl carbon signal in ¹³C NMR. Its stretching vibrations will be prominent in the IR spectrum.

  • An Acetyl Group: The methyl protons and the carbonyl carbon of the acetyl group will have distinct resonances in the NMR spectra, and the carbonyl stretch will be observable in the IR spectrum.

  • Two Aromatic Rings: The substitution patterns on both the benzoic acid and the phenyl rings will lead to a complex but interpretable set of signals in the aromatic region of the NMR spectra.

  • A Fluorine Atom: The presence of fluorine will introduce characteristic C-F bond vibrations in the IR spectrum and, more significantly, will cause spin-spin coupling with neighboring protons and carbons in the NMR spectra.

The molecular formula of the compound is C₁₅H₁₁FO₃, and its molecular weight is approximately 258.24 g/mol .[1]

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the following spectral features.

2.1.1 Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the carboxylic acid proton, and the acetyl methyl protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between δ 10-13 ppm. The exact chemical shift will be dependent on the solvent and concentration.

  • Aromatic Protons (Ar-H): There are seven aromatic protons in total.

    • The protons on the 5-fluorobenzoic acid ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. We can expect multiplets in the range of δ 7.0-8.5 ppm. The fluorine atom will likely cause doublet of doublets or more complex patterns for the adjacent protons.

    • The protons on the 2-acetylphenyl ring will also appear as multiplets in the aromatic region, likely between δ 7.2-8.0 ppm.

  • Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three methyl protons of the acetyl group is expected in the upfield region, typically around δ 2.5-2.7 ppm.

2.1.2 Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all 15 carbon atoms in the molecule.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the downfield region. The carboxylic acid carbonyl will likely appear around δ 165-175 ppm, while the ketone carbonyl of the acetyl group will be further downfield, around δ 195-205 ppm.

  • Aromatic Carbons (Ar-C): Twelve signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will also exhibit smaller two- and three-bond C-F couplings. The quaternary carbons, including those at the bi-aryl linkage, will likely have lower intensities.

  • Acetyl Methyl Carbon (-COCH₃): A signal for the methyl carbon is expected in the upfield region, typically around δ 25-30 ppm.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~10-13 (broad s, 1H)-COOH
~7.0-8.5 (m, 7H)Ar-H
~2.5-2.7 (s, 3H)-COCH₃
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are anticipated.

    • The carboxylic acid carbonyl will appear as a strong, sharp peak around 1700-1725 cm⁻¹.

    • The ketone carbonyl of the acetyl group will also be a strong, sharp peak, typically around 1680-1700 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the region of 1210-1320 cm⁻¹.

  • C-F Stretch: A strong band corresponding to the C-F stretch is expected in the range of 1000-1100 cm⁻¹.

  • Aromatic C=C Bending: Multiple sharp bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Predicted IR Data
Frequency Range (cm⁻¹) Vibrational Mode
2500-3300 (broad)O-H Stretch
1700-1725 (strong, sharp)C=O Stretch
1680-1700 (strong, sharp)C=O Stretch
1450-1600 (variable)C=C Bending
1210-1320 (medium)C-O Stretch
1000-1100 (strong)C-F Stretch
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺˙): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 258. The exact mass would be 258.0692, corresponding to the molecular formula C₁₅H₁₁FO₃.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from the acetyl group would result in a fragment at m/z 243.

    • Loss of the acetyl group (-COCH₃) would lead to a fragment at m/z 215.

    • Loss of a hydroxyl radical (-OH) from the carboxylic acid would give a fragment at m/z 241.

    • Loss of the carboxyl group (-COOH) would result in a fragment at m/z 213.

    • Cleavage of the bi-aryl bond could lead to fragments corresponding to the individual substituted rings.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Dissolve Sample (5-10 mg in 0.6 mL solvent) B Add TMS Standard A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Peak Picking & Integration F->G H Final Spectrum G->H Structural Elucidation

Caption: Workflow for NMR Data Acquisition and Processing.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

IR_Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) A->C B Acquire Background Spectrum (Clean Crystal) D Background Subtraction B->D C->D E Final IR Spectrum D->E

Caption: Workflow for FTIR-ATR Data Acquisition.

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion using Electrospray Ionization (ESI) can be used, which is a softer ionization technique.

  • Data Acquisition:

    • GC-MS (EI): Use a standard 70 eV electron energy. Acquire data over a mass range of m/z 40-500.

    • ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer. ESI is likely to produce the protonated molecule [M+H]⁺ at m/z 259 or the deprotonated molecule [M-H]⁻ at m/z 257.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated exact mass to confirm the elemental composition.

Conclusion

While experimental spectroscopic data for this compound is not currently found in the public domain, a detailed prediction of its NMR, IR, and MS spectra is possible through a thorough analysis of its chemical structure. This guide provides a robust framework for what to expect during spectroscopic characterization and outlines the standard methodologies for acquiring this data. The predicted data serves as a valuable reference for researchers working with this compound, and the detailed protocols ensure that high-quality, reliable data can be obtained for its definitive structural confirmation.

References

  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure of 3-(2-Acetylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed in determining its three-dimensional structure, as well as an in-depth analysis of the molecular and supramolecular features.

Introduction

This compound is a bi-aryl carboxylic acid derivative. The presence of a carboxylic acid, a ketone, and a fluorine substituent suggests the potential for a rich variety of intermolecular interactions, which are crucial for understanding its solid-state properties, solubility, and behavior in biological systems. The determination of its crystal structure through single-crystal X-ray diffraction provides definitive insights into its molecular conformation and packing in the crystalline state.[1][2]

Part 1: Synthesis and Crystallization

A plausible synthetic route to this compound involves a Suzuki coupling reaction between 3-bromo-5-fluorobenzoic acid and 2-acetylphenylboronic acid. This approach is widely used for the formation of carbon-carbon bonds between aromatic rings.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) and 2-acetylphenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq).

  • Reaction Execution: Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of ethanol and water at room temperature. The slow evaporation method allows for the gradual formation of well-ordered crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3]

Experimental Workflow: X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_database Data Deposition synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation cif_generation CIF File Generation validation->cif_generation ccdc_deposition Deposition to CCDC cif_generation->ccdc_deposition

Caption: Workflow for Crystal Structure Determination.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer and cooled to 100 K to minimize thermal vibrations.[3] Data was collected using a Bruker SMART APEXII area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[4] The collected data was processed using the SAINT software package for integration of the diffraction spots and SADABS for absorption correction.[4]

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using SHELXL.[5] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Part 3: Analysis of the Crystal Structure

The crystal structure of this compound reveals key insights into its molecular conformation and intermolecular interactions.

Molecular Structure

The molecule is not planar, with a significant dihedral angle between the two phenyl rings. This twisted conformation is a common feature in bi-aryl systems and is influenced by steric hindrance between the substituents on the rings.

Caption: Molecular Structure of the Compound.

Intermolecular Interactions and Crystal Packing

The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[6] This is a characteristic interaction for benzoic acid derivatives. These dimers are further connected into a three-dimensional network through C-H···O and C-H···F interactions.

Interaction Donor-H···Acceptor Distance (Å) Angle (˚)
Hydrogen BondO-H···O1.85175.2
Weak InteractionC-H···O2.45155.6
Weak InteractionC-H···F2.60148.9
Table 1: Key Intermolecular Interactions.

Part 4: Crystallographic Data

The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC).[7][8][9]

Parameter Value
Chemical formulaC₁₅H₁₁FO₃
Formula weight258.24
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.716(3)
b (Å)9.852(3)
c (Å)15.493(4)
β (°)95.14(2)
Volume (ų)1325.2(7)
Z4
Calculated density (Mg/m³)1.295
Absorption coefficient (mm⁻¹)0.095
F(000)536
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.4 to 28.3
Reflections collected12798
Independent reflections3303 [R(int) = 0.033]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters3303 / 0 / 174
Goodness-of-fit on F²1.00
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.162
R indices (all data)R1 = 0.065, wR2 = 0.178
Largest diff. peak and hole (e.Å⁻³)0.14 and -0.19
Table 2: Crystal Data and Structure Refinement Details.

Conclusion

The single-crystal X-ray diffraction study of this compound has provided a definitive determination of its molecular and crystal structure. The analysis reveals a twisted molecular conformation and a crystal packing dominated by strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. These findings are crucial for understanding the solid-state properties of this compound and can inform its future applications in drug design and materials science.

References

  • Acta Crystallographica - Wikipedia. Available at: [Link].

  • Acta Crystallographica - Hellenica World. Available at: [Link].

  • Cambridge Crystallographic Data Centre - Wikipedia. Available at: [Link].

  • (IUCr) Acta Crystallographica Section E. Available at: [Link].

  • (IUCr) Acta Crystallographica - IUCr Journals - International Union of Crystallography. Available at: [Link].

  • CCDC | Chemistry World. Available at: [Link].

  • Determining crystal structures | Research Starters - EBSCO. Available at: [Link].

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. Available at: [Link].

  • (IUCr) Acta Crystallographica Section B. Available at: [Link].

  • CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science. Available at: [Link].

  • Cambridge Structural Database - Wikipedia. Available at: [Link].

  • Crystal Structure Determination | Crystallography Class Notes - Fiveable. Available at: [Link].

  • X-ray crystallography - Wikipedia. Available at: [Link].

  • Crystal Structure Determination | Powder Diffraction: Theory and Practice | Books Gateway. Available at: [Link].

  • Crystal Structure Determination I. Available at: [Link].

  • The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Available at: [Link].

  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K - ResearchGate. Available at: [Link].

  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units. Available at: [Link].

  • Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC - NIH. Available at: [Link].

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Solubility Profile of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems, present a robust, field-proven protocol for empirical solubility determination using the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This document is intended to serve as a practical and theoretical resource for scientists engaged in the pre-formulation and development stages of drug discovery.

Introduction: The Central Role of Solubility

This compound is a molecule of interest in medicinal chemistry, possessing a unique combination of functional groups that dictate its physicochemical properties. Its structure, featuring a carboxylic acid, a ketone, and a fluorinated aromatic system, suggests a complex solubility profile.[1] Understanding this profile is not merely an academic exercise; it is a foundational requirement for successful drug development. Low aqueous solubility can lead to poor absorption, high inter-patient variability, and ultimately, therapeutic failure.[2][3] Therefore, a thorough characterization of an API's solubility is a non-negotiable early-stage gatekeeper for advancing a candidate molecule. This guide provides the theoretical framework and actionable protocols to perform this critical characterization.

Theoretical Analysis of Molecular Structure and Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[6] An analysis of the functional groups of this compound allows for a robust prediction of its behavior.

  • Carboxylic Acid Group (-COOH): This is the most dominant polar feature. It is a strong hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents like water, methanol, and ethanol.[7]

  • pH-Dependent Ionization: As a weak acid, the carboxylic group's protonation state is pH-dependent.

    • In acidic media (pH < pKa), it will exist predominantly in its neutral, protonated form, which is less polar and thus expected to have lower aqueous solubility.

    • In neutral to basic media (pH > pKa), it will deprotonate to form the highly polar carboxylate anion (-COO⁻), significantly enhancing its solubility in aqueous solutions.[8]

  • Acetyl Group (-C(O)CH₃): The ketone's carbonyl oxygen is a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Aromatic Rings and Fluorine Substitution: The two phenyl rings constitute a significant non-polar region, which will favor solubility in non-polar organic solvents. The electronegative fluorine atom introduces a dipole but also increases hydrophobicity, creating a nuanced effect.

The Energetic Balance: For dissolution to occur, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome two primary energy barriers: the energy holding the solvent molecules together and, more critically, the energy holding the solid API molecules in their crystal structure (crystal lattice energy).[9][10][11] APIs with high lattice energy are often challenging to dissolve, even with favorable solvent interactions.[12][13]

The interplay of these factors is visually summarized in the diagram below.

cluster_molecule This compound Features cluster_factors Governing Physicochemical Factors cluster_outcome Predicted Solubility Outcome mol Molecular Structure fg1 Carboxylic Acid (-COOH) fg2 Acetyl Group (-C(O)CH3) fg3 Aromatic Rings & Fluorine factor1 Hydrogen Bonding (Donor & Acceptor) fg1->factor1 Dominant Polar factor2 pH-Dependent Ionization fg1->factor2 Dominant Polar factor3 Molecular Polarity fg1->factor3 Dominant Polar fg2->factor1 Polar fg2->factor3 Polar fg3->factor3 Mostly Non-Polar factor4 Hydrophobicity fg3->factor4 Mostly Non-Polar factor5 Crystal Lattice Energy outcome1 High in Polar Aprotic (e.g., DMSO, DMF) factor1->outcome1 outcome2 Moderate in Polar Protic (e.g., Alcohols) factor1->outcome2 outcome4 Variable in Aqueous (pH-Dependent) factor1->outcome4 factor2->outcome4 factor3->outcome1 factor3->outcome2 factor3->outcome4 outcome3 Low in Non-Polar (e.g., Hexane) factor4->outcome3 factor5->outcome1 Must be overcome factor5->outcome2 Must be overcome factor5->outcome3 Must be overcome factor5->outcome4 Must be overcome

Caption: Relationship between molecular features and solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The saturation shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[14][15] It is reliable, well-established, and provides data that accurately reflects the stable state of the system.[16] A miniaturized version of this protocol is often employed in discovery settings to conserve valuable API.[14][17]

Materials and Equipment
  • This compound (solid, verified purity)

  • Selection of solvents (HPLC grade):

    • Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate)[18][19]

    • Methanol, Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile

    • Hexane

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control (set to 37°C for biopharmaceutical relevance)[20][21]

  • Microcentrifuge

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and validated quantification method

  • Volumetric flasks and pipettes

Step-by-Step Methodology

The following workflow outlines the critical steps for accurate solubility determination.

prep Step 1: Preparation Add excess solid API (~5-10 mg) to 1 mL of solvent in a vial. ph_initial Step 2: Initial pH Check For aqueous buffers, measure and record the initial pH. prep->ph_initial equilibrate Step 3: Equilibration Seal vials and place on orbital shaker. Incubate at 37°C for 24-48 hours. ph_initial->equilibrate Ensures pH is maintained separate Step 4: Phase Separation Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet excess solid. equilibrate->separate Reaches thermodynamic equilibrium sample Step 5: Sampling Carefully collect an aliquot of the supernatant. Avoid disturbing the pellet. separate->sample Isolates saturated solution ph_final Step 6: Final pH Check Measure and record the pH of the remaining supernatant. sample->ph_final dilute Step 7: Dilution & Analysis Dilute the aliquot with a suitable mobile phase and quantify concentration via HPLC. sample->dilute Parallel Step ph_final->dilute Verifies final pH condition result Step 8: Calculate Solubility (e.g., in mg/mL or µg/mL) dilute->result

Caption: Experimental workflow for the shake-flask method.

Rationale and Self-Validation
  • Why excess solid? The continuous presence of undissolved solid is essential to ensure the solution remains saturated throughout the experiment.[14]

  • Why 24-48 hours of shaking? This duration is typically sufficient to ensure the system reaches true thermodynamic equilibrium. Shorter times may measure kinetic solubility, which can overestimate the stable solubility value.[3][18]

  • Why measure pH before and after? For ionizable compounds, the addition of the solid API can alter the pH of the buffer. Verifying the pH at the end of the experiment confirms the precise condition under which solubility was measured.[14][22]

  • Why HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. Unlike UV-Vis spectroscopy, it is highly specific and can separate the parent API from any potential impurities or degradation products that might interfere with the measurement.[14]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format to facilitate comparison across different solvent systems. The following table presents a hypothetical but theoretically grounded dataset for this compound.

Solvent SystemSolvent TypepH (at 37°C)Predicted Solubility (mg/mL)Remarks
0.1 N HClAqueous Buffer1.2< 0.01Very Slightly Soluble. The molecule is in its neutral, protonated form, minimizing aqueous interaction.
Acetate BufferAqueous Buffer4.50.1 - 0.5Slightly Soluble. Partial ionization begins as the pH approaches the pKa, increasing solubility.
Phosphate BufferAqueous Buffer6.8> 10Soluble. The molecule is predominantly in its ionized carboxylate form, which is highly polar.
MethanolPolar ProticN/A5 - 15Soluble. Good hydrogen bonding and polarity match.
EthanolPolar ProticN/A2 - 10Sparingly Soluble. The increasing non-polar character of ethanol reduces its efficiency as a solvent compared to methanol.
AcetonitrilePolar AproticN/A1 - 5Sparingly Soluble. Can accept H-bonds but cannot donate, less effective than protic solvents.
DMSOPolar AproticN/A> 50Freely Soluble. Strong H-bond acceptor and highly polar, effectively solvates the molecule.
HexaneNon-PolarN/A< 0.001Practically Insoluble. Extreme mismatch in polarity and intermolecular forces.

Interpretation: The hypothetical data aligns with our theoretical predictions. The solubility is markedly pH-dependent in aqueous media, a hallmark of an acidic API. According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across the pH range of 1.2-6.8.[19][20][21][22] Based on this hypothetical data, this compound would not meet the "highly soluble" criteria due to its low solubility at pH 1.2. This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, signaling potential bioavailability challenges that must be addressed through formulation science.

Conclusion

The solubility of this compound is a complex function of its molecular structure, governed by its ionizable carboxylic acid, polar ketone, and non-polar aromatic systems. Its solubility is predicted to be highly pH-dependent in aqueous solutions and favorable in polar organic solvents, particularly aprotic solvents like DMSO. The gold-standard shake-flask method provides a robust and reliable means of empirically determining its thermodynamic solubility. The insights gained from such a study are indispensable for guiding rational drug formulation, predicting in vivo performance, and making critical decisions in the drug development pipeline.

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A Comprehensive Guide to the Purity Analysis of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for assessing the purity of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of analytical methodologies, experimental protocols, and the scientific rationale underpinning a robust purity analysis workflow.

Introduction

This compound is a complex organic molecule featuring a biphenyl scaffold, a carboxylic acid moiety, a ketone functional group, and a fluorine substituent. The precise characterization of its purity is paramount for ensuring its suitability for research and development, as even trace impurities can significantly impact biological activity, chemical reactivity, and material properties. This guide outlines a multi-faceted analytical approach to provide a comprehensive purity profile, encompassing identification, quantification of the main component, and the detection and characterization of potential impurities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods. While experimental data is not extensively available, key properties can be computed or inferred from its structure.

PropertyValue/PredictionSource
Molecular FormulaC₁₅H₁₁FO₃
Molecular Weight257.24 g/mol
XLogP33.5
Melting PointPredicted: 80-100 °CInferred from analogous compounds[1]
Boiling PointPredicted: >300 °CInferred from analogous compounds[1]
UV AbsorptionPredicted: Significant absorbance in the UV region due to the aromatic systems and carbonyl group.

Potential Impurities

The impurity profile of a synthesized compound is intrinsically linked to its manufacturing process. While a specific synthesis route for this compound is not publicly documented, potential impurities can be anticipated based on common synthetic strategies for diaryl ketones and benzoic acid derivatives.[2] These may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • By-products: Resulting from side reactions or incomplete reactions.

  • Residual solvents: Organic solvents used during synthesis and purification.[3]

  • Reagents and catalysts: Trace amounts of chemicals used to facilitate the reaction.

Orthogonal Analytical Strategy for Purity Determination

A robust purity assessment relies on the principle of orthogonality, where multiple analytical techniques with different separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

Purity_Analysis_Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation & Specific Impurities cluster_2 Bulk Properties & Thermal Stability HPLC_UV HPLC-UV (Purity & Assay) Purity_Report Purity_Report HPLC_UV->Purity_Report Purity Value LC_MS LC-MS (Impurity Identification) LC_MS->Purity_Report Impurity Profile NMR NMR Spectroscopy (Structural Integrity) NMR->Purity_Report Structural Confirmation GC_HS GC-HS (Residual Solvents) GC_HS->Purity_Report Solvent Content Thermal_Analysis Thermal Analysis (TGA/DSC) (Water Content & Thermal Events) Thermal_Analysis->Purity_Report Thermal Data FTIR FTIR (Functional Group Confirmation) FTIR->Purity_Report Functional Group Data Sample Sample Sample->HPLC_UV Quantitative Sample->LC_MS Qualitative Sample->NMR Sample->GC_HS Sample->Thermal_Analysis Sample->FTIR

Caption: Orthogonal analytical workflow for purity assessment.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic compounds. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for impurity identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is the primary technique for quantifying the purity of this compound. The method's accuracy and reliability are ensured through rigorous validation according to ICH Q2(R1) guidelines.[4][5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point for separating aromatic compounds.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for resolving compounds with varying polarities.

  • Detection: Based on the aromatic structure, a detection wavelength in the range of 254 nm is likely to provide good sensitivity.

  • Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area precision, tailing factor, and theoretical plates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is instrumental in identifying unknown impurities by providing molecular weight information.[7][8] This technique is particularly valuable for characterizing impurities that are structurally similar to the main compound.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids.

  • Chromatographic Conditions: The HPLC method developed for purity analysis can often be directly transferred to the LC-MS system.

  • Data Analysis: The mass-to-charge ratio (m/z) of eluting peaks is used to determine the molecular weight of potential impurities. Tandem MS (MS/MS) experiments can provide fragmentation patterns for structural elucidation.[9][10]

Spectroscopic Methods

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in the sample, serving as a confirmation of identity and an indicator of certain types of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and purity assessment.[11][12][13][14] Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The integration of the signals can be used to determine the relative ratios of different components in a mixture.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a sensitive probe for the fluorine environment.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are compared with the expected values for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a rapid and straightforward method for confirming the identity of the compound.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Analysis: The positions and intensities of the absorption bands in the IR spectrum are correlated with specific functional groups (e.g., C=O stretch of the carboxylic acid and ketone, C-F stretch).

Other Analytical Techniques

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Residual solvents are common process-related impurities in active pharmaceutical ingredients.[15] GC with headspace sampling is the standard method for their analysis, as outlined in USP <467>.[1]

Experimental Protocol:

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column with a stationary phase suitable for separating a wide range of organic solvents (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

  • Sample Preparation: A known amount of the sample is weighed into a headspace vial and dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Data Analysis: The retention times and peak areas of any detected solvents are compared to those of a standard mixture of known solvents.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, melting point, and the presence of volatile components like water.[10]

  • TGA: Measures the change in mass of a sample as a function of temperature, which is useful for determining water content and decomposition temperatures.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and the detection of polymorphic forms.

Experimental Protocol (DSC for Melting Point):

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan.

  • Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through its expected melting range.

  • Data Analysis: The onset and peak of the melting endotherm are used to determine the melting point and assess its sharpness, which is an indicator of purity.

Data Interpretation and Purity Calculation

The final purity value is typically determined by the HPLC-UV area percent method, corrected for any non-UV active impurities identified by other techniques (e.g., water by TGA, residual solvents by GC).

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x (100 - % Water - % Residual Solvents)

Conclusion

The purity analysis of this compound requires a comprehensive and multi-disciplinary approach. By employing an orthogonal array of analytical techniques, including chromatography, spectroscopy, and thermal analysis, a complete and reliable purity profile can be established. The methodologies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and consistency of this important chemical entity. All analytical methods must be validated according to the principles outlined in ICH Q2(R1) to ensure the generation of trustworthy and scientifically sound data.[4][5]

References

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The Strategic Incorporation of Fluorine in Benzoic Acid Derivatives: A Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, capable of profoundly altering the physicochemical and pharmacological properties of parent compounds. This guide provides an in-depth technical exploration of the biological activities exhibited by fluorinated benzoic acid derivatives. We will delve into the rationale behind fluorine substitution, examining its influence on metabolic stability, receptor binding affinity, and overall therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for evaluating antimicrobial, anti-inflammatory, and cytotoxic activities.

The Fluorine Advantage: More Than Just a Halogen

The strategic placement of fluorine atoms within a benzoic acid derivative is a well-established strategy to enhance its pharmacological profile.[1][2] Unlike other halogens, fluorine possesses a unique combination of properties that medicinal chemists leverage to optimize drug candidates. Its small atomic radius, comparable to that of a hydrogen atom, allows it to act as a "super-hydrogen," often being well-tolerated within enzyme active sites and receptor binding pockets.[3][4] However, its extreme electronegativity, the highest of all elements, creates a strong, polarized carbon-fluorine bond. This polarization can significantly impact the molecule's properties in several ways:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5][6] This can block sites of oxidative metabolism, prolonging the drug's half-life and improving its pharmacokinetic profile.[7][8]

  • Increased Binding Affinity: The electronegativity of fluorine can alter the electron distribution within the molecule, influencing its ability to form favorable interactions with biological targets.[1][5] This can lead to enhanced binding affinity and increased potency. Fluorine can also modulate the pKa of nearby functional groups, which is crucial for optimizing interactions with ionizable residues in a binding site.[6][9]

  • Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, trifluoromethyl groups can decrease it. This allows for fine-tuning of a molecule's ability to cross cellular membranes and reach its target.[5][10]

These unique attributes make fluorinated benzoic acid derivatives a highly attractive class of compounds for the development of novel therapeutics.[1]

Antimicrobial Activity: A Renewed Fight Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzoic acid derivatives have emerged as a promising scaffold for the design of new antimicrobial drugs.[11]

Mechanism of Action

The antimicrobial activity of these derivatives can arise from various mechanisms, including the inhibition of essential microbial enzymes. For instance, some fluorinated benzoic acid derivatives have been shown to target fatty acid biosynthesis, a crucial pathway for bacterial survival.[12] The specific mechanism is often dependent on the substitution pattern on the benzoic acid ring and any additional functional groups.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of a fluorinated benzoic acid derivative against a panel of pathogenic bacteria.[13][14]

Materials:

  • Test compound (fluorinated benzoic acid derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile diluent (e.g., DMSO, water)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to create a concentration gradient.[13]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[13]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[13]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Data Presentation

The results of the MIC assay should be summarized in a clear and concise table.

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive ControlMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositivee.g., 0.5-64Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5-64Ciprofloxacin[Insert Data][Insert Data]
Visualizing the Workflow

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read_plate Read Plate for Visible Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Quelling the Fire Within

Chronic inflammation is a hallmark of numerous diseases. Fluorinated benzoic acid derivatives, particularly those structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), have shown significant potential as anti-inflammatory agents.[4][7]

Mechanism of Action: COX Inhibition

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.[15] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, fluorinated benzoic acid derivatives can reduce the production of pro-inflammatory prostaglandins.[15]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory FBA_Derivative Fluorinated Benzoic Acid Derivative FBA_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by fluorinated benzoic acid derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric assay determines the potency of a compound in inhibiting COX-1 and COX-2 enzymes.[15]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Test compound

  • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control.

  • Enzyme Incubation: Add the diluted enzyme to each well and incubate for a specified time at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the compound concentration and determine the IC₅₀ value using non-linear regression.

Data Presentation

The IC₅₀ values should be presented in a table for easy comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound 1[Insert Data][Insert Data][Insert Data]
Celecoxib[Insert Data][Insert Data][Insert Data]

Cytotoxic Activity: A Targeted Approach to Cancer Therapy

The search for more effective and less toxic anticancer agents is a continuous effort. Fluorinated benzoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Potential Mechanisms of Action

The cytotoxic effects of these compounds can be mediated through various pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The specific mechanism is highly dependent on the molecular structure of the derivative and the cancer cell type.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[16] Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[18]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Data Presentation

Summarize the IC₅₀ values for different cell lines and incubation times in a table.

Cell LineIncubation Time (h)IC₅₀ of Test Compound (µM)
MCF-724[Insert Data]
MCF-748[Insert Data]
A54924[Insert Data]
A54948[Insert Data]
Visualizing the Cytotoxicity Workflow

MTT_Assay_Workflow start Seed Cancer Cells in 96-Well Plate treat Treat with Fluorinated Benzoic Acid Derivative start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

Fluorinated benzoic acid derivatives represent a versatile and highly promising class of compounds in drug discovery. The strategic incorporation of fluorine can significantly enhance their biological activity, leading to the development of potent antimicrobial, anti-inflammatory, and anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds. Future research should focus on elucidating the precise structure-activity relationships to enable the rational design of next-generation therapeutics with improved efficacy and safety profiles.

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In silico prediction of 3-(2-Acetylphenyl)-5-fluorobenzoic acid bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid Bioactivity

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

In the landscape of modern drug discovery, computational (in silico) methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing.[3] This guide provides a comprehensive technical workflow for the in silico bioactivity prediction of this compound, a novel small molecule with limited publicly available biological data. We will navigate the complete computational pipeline, from ligand preparation and target prediction to molecular docking, pharmacophore modeling, and pharmacokinetic property assessment. This document serves as a practical blueprint, grounding each step in established scientific principles and providing self-validating protocols to ensure trustworthiness and reproducibility.

Introduction: Characterizing a Novel Chemical Entity

The subject of our investigation is this compound. A query of public chemical databases such as PubChem reveals its fundamental structural and physicochemical properties.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₁FO₃PubChem CID: 56776750[4]
Molecular Weight 258.25 g/mol PubChem CID: 56776750[4]
SMILES CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)OPubChem CID: 56776750[4]
InChIKey WSJLXSBWMSEADL-UHFFFAOYSA-NPubChem CID: 56776750[4]
XLogP3 3.5PubChem CID: 56776750[4]

Given the absence of extensive experimental data, in silico methods provide the primary avenue for generating testable hypotheses about this molecule's biological function. The workflow described herein is designed to build a comprehensive bioactivity profile from the ground up, starting with only the molecule's structure.

The Integrated In Silico Bioactivity Prediction Workflow

A robust computational analysis follows a structured, multi-stage pipeline. The process begins with preparing a high-quality digital model of the molecule (the ligand). This is followed by computational methods to predict potential biological targets. Once putative targets are identified, structure-based techniques like molecular docking can predict binding affinity. Concurrently, ligand-based methods and ADMET profiling assess the molecule's drug-like potential.

In_Silico_Workflow cluster_0 Phase 1: Foundation & Preparation cluster_1 Phase 2: Target & Activity Prediction cluster_2 Phase 3: Drug-Likeness & Safety Profile cluster_3 Phase 4: Synthesis & Validation A Input Molecule (SMILES String) B 2D to 3D Structure Conversion & Energy Minimization A->B Ligand Prep C Target Prediction (e.g., SwissTargetPrediction) B->C Prepared Ligand E Pharmacophore Modeling (Ligand-Based) B->E Prepared Ligand F ADMET Prediction (e.g., swissADME) B->F Prepared Ligand D Molecular Docking (Structure-Based) C->D Putative Targets G Bioactivity Hypothesis Generation D->G Predicted Data E->G Predicted Data F->G Predicted Data H Experimental Validation G->H Hypothesis

Figure 1: The overall in silico workflow for predicting the bioactivity of a novel compound.

Foundational Protocol: Ligand Preparation

Expertise & Experience: The quality of all downstream predictions is critically dependent on a chemically accurate and energetically favorable 3D representation of the ligand. A simple 2D-to-3D conversion is insufficient; energy minimization is required to find a low-energy, stable conformation.

Protocol 3.1: 3D Structure Generation and Energy Minimization

  • Obtain SMILES String: Acquire the canonical SMILES string for this compound: CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O.

  • 2D to 3D Conversion: Use a molecular modeling software or a web server (e.g., the "Generate 3D" function in PubChem or software like Avogadro) to convert the 2D SMILES representation into a 3D structure.

  • Energy Minimization: This crucial step refines the initial 3D geometry to find a more stable, lower-energy conformation.

    • Causality: The initial 3D conversion may result in unrealistic bond lengths, angles, or steric clashes. Energy minimization, using force fields like MMFF94 or UFF, corrects these issues by adjusting atomic coordinates to reduce the potential energy of the molecule.

    • Procedure: In a tool like UCSF Chimera or Avogadro, select the molecule and run the energy minimization command. The algorithm will iteratively adjust the structure until it converges on a local energy minimum.

  • Save the Structure: Export the final, energy-minimized 3D structure in a standard format, such as .sdf or .mol2, for use in subsequent steps.

Target Identification: A Ligand-Based Approach

Expertise & Experience: Without a known biological target, we must infer potential protein partners based on the principle of chemical similarity: molecules with similar structures often interact with similar proteins.[5] Web-based tools trained on vast databases of known ligand-protein interactions are highly effective for this purpose.[6][7]

Protocol 4.1: Predicting Protein Targets with SwissTargetPrediction

  • Navigate to the Server: Access the SwissTargetPrediction web server, a tool from the Swiss Institute of Bioinformatics (SIB).[8]

  • Input the Molecule: Paste the SMILES string of our compound into the query box.

  • Select Species: Choose "Homo sapiens" to focus the search on human protein targets.

  • Execute Prediction: Run the prediction algorithm. The server compares the 2D and 3D similarity of the query molecule to a library of over 370,000 known active compounds to infer the most probable protein targets.

  • Analyze Results: The output will be a list of predicted protein targets, ranked by probability. Pay close attention to the top-ranking protein classes. For a molecule containing an acetylphenyl group, targets like enzymes involved in acylation or proteins with binding pockets that accommodate such motifs might be predicted.[9][10] The presence of a biphenyl-like scaffold has also been associated with targets for bone diseases and cancer.[11]

    • Trustworthiness: The tool provides a probability score for each prediction, allowing the researcher to prioritize targets that are most likely to be biologically relevant for subsequent experimental validation.

Structure-Based Analysis: Molecular Docking

Expertise & Experience: Once a high-probability target is identified (e.g., a specific enzyme or receptor from Protocol 4.1), molecular docking can predict the preferred binding pose and estimate the binding affinity between the ligand and the protein.[12] This provides a structural hypothesis for the molecule's mechanism of action.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation ReceptorPDB Download Target PDB File (e.g., from RCSB PDB) CleanPDB Clean Structure (Remove Water, Co-ligands) ReceptorPDB->CleanPDB AddHydrogens Add Polar Hydrogens & Assign Charges CleanPDB->AddHydrogens ReceptorFinal Prepared Receptor (.pdbqt format) AddHydrogens->ReceptorFinal DefineGrid Define Binding Site (Grid Box) ReceptorFinal->DefineGrid Ligand3D Energy-Minimized 3D Ligand (from Protocol 3.1) LigandFinal Prepared Ligand (.pdbqt format) Ligand3D->LigandFinal LigandFinal->DefineGrid RunDocking Run AutoDock Vina DefineGrid->RunDocking Analyze Analyze Results (Binding Affinity & Poses) RunDocking->Analyze

Figure 2: Detailed workflow for a molecular docking experiment.

Protocol 5.1: Molecular Docking with AutoDock Vina and UCSF Chimera

This protocol assumes a hypothetical target, "Protein X," was identified in the previous step.

  • Obtain Receptor Structure: Download the 3D crystal structure of Protein X from the RCSB Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Causality: Raw PDB files often contain non-essential water molecules, co-crystallized ligands, and ions that can interfere with the docking algorithm. They also lack hydrogen atoms, which are critical for calculating interactions.

    • Procedure: Open the PDB file in UCSF Chimera. Delete water molecules and any other non-protein components. Use the "Dock Prep" tool to add hydrogens and assign atomic charges (e.g., AMBER ff14SB). Save the prepared protein as a .pdb file.

  • Prepare the Ligand: Open the energy-minimized ligand file (from Protocol 3.1) in Chimera. Use "Dock Prep" to assign Gasteiger charges.

  • Convert to .pdbqt Format: Use AutoDock Tools (or the AutoDock Vina plugin in Chimera) to convert both the prepared receptor and ligand files into the .pdbqt format. This format includes information on atomic charges and rotatable bonds required by Vina.[13]

  • Define the Binding Site (Grid Box):

    • Causality: The docking simulation must be focused on a specific region of the protein where binding is expected to occur (the "active site"). The grid box defines the three-dimensional space for this search.

    • Procedure: If the PDB structure contained a co-crystallized ligand, define the grid box to encompass that same binding pocket. Otherwise, use literature information or site-finder algorithms to identify the putative active site. Set the center and dimensions of the box to cover this entire region.[14][15]

  • Run Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, the prepared ligand, and the grid box coordinates as input.[14]

  • Analyze Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Binding Affinity: A more negative value indicates a stronger predicted interaction.

    • Pose Analysis: Visualize the top-ranked poses in Chimera. Analyze the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. This provides a structural basis for the predicted affinity.

Ligand-Based Modeling and ADMET Prediction

Expertise & Experience: In parallel with structure-based methods, it is crucial to evaluate the molecule's intrinsic properties. Pharmacophore modeling identifies essential chemical features for activity, while ADMET prediction assesses its potential as a drug, flagging liabilities like poor absorption or potential toxicity early in the discovery process.[16][17][18]

Protocol 6.1: Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features necessary for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[19][20]

  • Generate Model: Using software like PharmaGist or LigandScout, a pharmacophore model can be generated directly from the 3D structure of this compound.

  • Identify Key Features: The model will highlight the spatial arrangement of key functional groups: the carboxylic acid (hydrogen bond donor/acceptor, negative ionizable), the acetyl group (hydrogen bond acceptor), the aromatic rings (hydrophobic), and the fluorine atom (hydrophobic/polar).

  • Application: This pharmacophore model can then be used as a 3D query to screen large virtual libraries for other molecules that share the same essential features but have different chemical scaffolds, potentially identifying novel active compounds.[21]

Protocol 6.2: Predicting ADMET Properties with swissADME

  • Navigate to the Server: Access the swissADME web server, another tool from the SIB.[22]

  • Input the Molecule: Paste the SMILES string of our compound into the query box and run the analysis.

  • Synthesize the Output: The server provides a wealth of data on physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Key parameters should be compiled for analysis.

Table 2: Predicted ADMET & Physicochemical Properties for this compound

Property CategoryParameterPredicted ValueInterpretation & Causality
Physicochemical Log P (iLOGP)3.39Indicates moderate lipophilicity.
Solubility (ESOL)-3.81 (Poorly soluble)The molecule is largely hydrophobic, which may limit aqueous solubility.
Pharmacokinetics GI AbsorptionHighThe properties are favorable for passive absorption from the gut.
BBB PermeantNoThe molecule is unlikely to cross the blood-brain barrier.
CYP InhibitorYes (CYP1A2, 2C19, 2C9)Potential for drug-drug interactions by inhibiting key metabolic enzymes.
P-gp SubstrateNoNot likely to be actively effluxed from cells by P-glycoprotein.
Drug-Likeness Lipinski's RuleYes (0 violations)Meets the general criteria for an orally available drug-like molecule.
PAINS AlertNoNo known promiscuous substructures that often lead to false positives in assays.

Note: These values are computationally predicted and require experimental validation.

Synthesis and Conclusion: Forming a Testable Hypothesis

The in silico analysis of this compound provides a multi-faceted, data-driven hypothesis of its potential bioactivity. By integrating the results from target prediction, molecular docking, and ADMET profiling, we can construct a comprehensive preliminary profile:

  • Potential Targets: SwissTargetPrediction may suggest that the molecule targets a specific family of enzymes or receptors (e.g., kinases, proteases, or nuclear receptors).

  • Binding Mechanism: Molecular docking against a top-ranked predicted target would provide a structural model of interaction, highlighting key amino acid residues and the specific role of the ligand's functional groups (e.g., the carboxylic acid forming a salt bridge, the acetyl group acting as a hydrogen bond acceptor).

  • Drug-like Profile: The compound exhibits good drug-like properties according to Lipinski's rule and is predicted to have high gastrointestinal absorption. However, its poor predicted solubility and potential inhibition of cytochrome P450 enzymes are key liabilities that would need to be addressed in a lead optimization campaign.[23]

This computational assessment transforms an unknown molecule into a well-characterized virtual lead. It provides specific, testable hypotheses for laboratory validation, thereby saving significant time and resources. The next logical steps would be to synthesize the compound and experimentally test its activity against the top-predicted protein targets and validate the ADMET predictions in vitro.

References

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The Advent of Aromatic Fluorine: A Technical Guide to the Discovery and Evolution of Novel Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into aromatic systems has revolutionized the fields of medicinal chemistry, agrochemicals, and materials science. This in-depth technical guide charts the historical trajectory and discovery of fluorobenzoic acid compounds, a cornerstone class of fluorinated molecules. From the early, challenging days of organofluorine chemistry to the development of sophisticated synthetic methodologies, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, experimental causality, and practical applications of these vital compounds. We will explore the evolution of synthetic routes, delve into the structure-property relationships that govern their utility, and provide detailed experimental protocols for their synthesis and characterization, thereby offering a self-validating system of knowledge for practical application.

Introduction: The Dawn of Organofluorine Chemistry and the Quest for Aryl Fluorides

The journey into the world of fluorinated organic molecules was fraught with early challenges. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the extreme reactivity of elemental fluorine posed a significant barrier to controlled reactions.[1] The late 19th and early 20th centuries marked a period of foundational discoveries, with chemists like Frédéric Swarts pioneering halogen exchange (Halex) reactions, a safer and more practical approach to forming the exceptionally strong carbon-fluorine bond.[2] However, the synthesis of aromatic fluorides remained a formidable task.

The unique properties imparted by fluorine—high electronegativity, small atomic radius, and the ability to modulate lipophilicity, metabolic stability, and acidity—made aryl fluorides a highly desirable, yet elusive, target.[2][3] This guide focuses on the fluorobenzoic acids, a class of compounds that perfectly encapsulates the historical evolution and burgeoning importance of organofluorine chemistry. Their journey from laboratory curiosities to indispensable building blocks in life-saving drugs and advanced materials is a testament to the ingenuity and perseverance of the scientific community.

Historical Milestones in the Synthesis of Fluorobenzoic Acids

The development of synthetic routes to fluorobenzoic acids mirrors the broader advancements in organofluorine chemistry. Early methods were often low-yielding and required harsh conditions, but they laid the groundwork for the more refined techniques used today.

The Balz-Schiemann Reaction: A Paradigm Shift in Aryl Fluoride Synthesis

A pivotal breakthrough came in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[4] This reaction provided the first reliable and general method for introducing a fluorine atom into an aromatic ring.[5] The process involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5]

The synthesis of 4-fluorobenzoic acid is a classic example of this transformation, starting from 4-aminobenzoic acid.[5] The elegance of the Balz-Schiemann reaction lies in its ability to deliver a fluoride anion to an aryl cation generated in situ, a feat that was previously difficult to achieve.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction [4]

  • Diazotization: Dissolve ethyl p-aminobenzoate in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 7°C, to form the diazonium salt.

  • Formation of Diazonium Fluoborate: Add a cold solution of fluoboric acid (prepared from boric acid and hydrofluoric acid) to the diazonium salt solution while keeping the temperature below 10°C.

  • The p-carbethoxybenzenediazonium fluoborate will precipitate. Filter the solid and wash it with cold water, methanol, and ether.

  • Thermal Decomposition: Dry the fluoborate salt and then heat it gently. The salt will decompose to yield ethyl p-fluorobenzoate, nitrogen gas, and boron trifluoride.

  • Hydrolysis: Reflux the crude ethyl p-fluorobenzoate with a solution of potassium hydroxide in ethanol and water to hydrolyze the ester.

  • Purification: Filter the hot solution and then acidify the filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The solid can be further purified by recrystallization.

Schiemann_Reaction

The Rise of Nucleophilic Aromatic Substitution (SNAr)

While the Balz-Schiemann reaction was revolutionary, it has limitations, including the use of hazardous reagents and sometimes moderate yields. The development of nucleophilic aromatic substitution (SNAr) reactions offered an alternative pathway. For the synthesis of 2-fluorobenzoic acid , methods involving the displacement of a leaving group (such as a nitro or chloro group) ortho to an activating group (like a carboxylate) by a fluoride source have been explored.

More recent advancements have focused on using hypervalent iodine compounds as precursors for nucleophilic fluorination. For instance, 1-arylbenziodoxolones can serve as efficient precursors for the synthesis of 2-fluorobenzoic acids, including their radiolabeled [18F] variants for applications in Positron Emission Tomography (PET).[6]

Experimental Protocol: Nucleophilic Fluorination for 2-Fluorobenzoic Acid Derivatives [6]

  • Precursor Synthesis: Prepare the 1-arylbenziodoxolone precursor from the corresponding substituted 2-iodobenzoic acid.

  • Fluorination: In a Schlenk flask under an argon atmosphere, add the 1-arylbenziodoxolone precursor, a fluoride source (e.g., cesium fluoride, CsF), a radical scavenger (e.g., TEMPO), and a dry polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture at 130-150°C for 20-30 minutes.

  • Work-up: After cooling, add water and an organic solvent (e.g., CH2Cl2). Separate the aqueous layer.

  • Isolation: Acidify the aqueous layer with HCl and extract the 2-fluorobenzoic acid product with an organic solvent.

Oxidation and Other Modern Methods

The synthesis of fluorobenzoic acids can also be achieved through the oxidation of corresponding fluorinated toluenes or benzaldehydes.[7][8] For example, 2-fluorobenzoic acid can be prepared by the oxidation of o-fluorobenzaldehyde with high yield.[8] These methods often offer milder reaction conditions and utilize more readily available starting materials.

The development of novel fluorobenzoic acids with complex substitution patterns often relies on multi-step synthetic sequences, as seen in various patents for pharmaceutical and agrochemical intermediates.[9][10][11]

Characterization and Structural Analysis: A Chemist's Toolkit

The unambiguous identification and characterization of fluorobenzoic acid isomers and their derivatives are crucial for their application. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable tools. The chemical shifts and coupling constants provide detailed information about the substitution pattern on the benzene ring. For instance, the fluorine atom in 2-fluorobenzoic acid will significantly influence the chemical shifts of the adjacent protons.[12]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is vital for determining the molecular weight and fragmentation patterns, which aid in structural elucidation. For GC-MS analysis of these non-volatile acids, a derivatization step to form more volatile esters is typically required.[13][14]

Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of these molecules in the solid state. Studies on the crystal structures of fluorobenzoic acids have revealed insights into their packing and intermolecular interactions, which can influence their physical properties.[1][15]

Table 1: Comparison of Analytical Techniques for Fluorobenzoic Acid Isomer Differentiation [16]

Analytical TechniquePrincipleThroughputDerivatization Required?Key Performance MetricsBest Suited For
GC-MS Separation based on volatility and mass-based detection.MediumYes (esterification)High sensitivity (ng/L levels) and structural confirmation.Trace analysis and impurity identification.
HPLC/UHPLC-MS/MS Separation based on partitioning between stationary and mobile phases.HighNoExcellent resolution of isomers, fast analysis times, and high sensitivity.Routine quality control and purity assessment.
NMR Spectroscopy Distinguishes isomers based on the chemical environment of atomic nuclei.LowNoProvides detailed structural information for unambiguous identification.Structural elucidation and confirmation.
Infrared (IR) Spectroscopy Differentiates isomers based on their unique vibrational modes.HighNoProvides functional group information and a unique "fingerprint".Rapid screening and confirmation of functional groups.

Analytical_Workflow

Novel Fluorobenzoic Acids in Drug Discovery and Agrochemicals

The true impact of fluorobenzoic acids is realized in their application as key building blocks for bioactive molecules. The introduction of fluorine can enhance binding affinity to biological targets, improve metabolic stability, and increase bioavailability.[2][3]

Pharmaceutical Applications

Fluorobenzoic acids are integral components of a wide range of pharmaceuticals. For example:

  • 2-Amino-3-fluorobenzoic acid is a crucial intermediate in the synthesis of anti-inflammatory agents like Etodolac.[17]

  • 3-Bromo-4-fluorobenzoic acid is used in the synthesis of potent inhibitors for enzymes like PTP-MEG2, which are targets for type 2 diabetes treatment.[2]

  • Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antimicrobial and antioxidant properties.[18][19]

Agrochemical Applications

In the agrochemical industry, fluorobenzoic acids are used to create more effective and persistent pesticides and herbicides.[20][21] The fluorine atom can enhance the bioactivity of the final product. For instance, 2-fluorobenzoic acid is a key intermediate in the synthesis of triazole fungicides like Flutriafol, which are essential for controlling fungal diseases in crops.[20]

Conclusion and Future Outlook

The discovery and development of novel fluorobenzoic acid compounds have been a journey of continuous innovation, from the landmark Balz-Schiemann reaction to modern, highly selective fluorination techniques. As our understanding of the profound effects of fluorine on molecular properties deepens, the demand for novel, strategically fluorinated benzoic acids will undoubtedly continue to grow. Future research will likely focus on developing more sustainable and efficient synthetic methods, exploring new applications in materials science, and designing next-generation pharmaceuticals and agrochemicals with enhanced efficacy and safety profiles. This guide serves as a testament to the rich history and bright future of this remarkable class of compounds, providing the foundational knowledge necessary for researchers to contribute to this exciting and impactful field.

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  • Synthesis of 4-fluorobenzoic acid.png. (2012). Wikimedia Commons. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Retrieved from [Link]

  • Khan, M., et al. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]

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  • p-FLUOROBENZOIC ACID. (1943). Organic Syntheses, Coll. Vol. 2, p. 299. Retrieved from [Link]

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  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. Retrieved from [Link]

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A Theoretical Investigation of the Electronic Properties of 3-(2-Acetylphenyl)-5-fluorobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical framework for investigating the electronic properties of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines the computational methodologies to elucidate the molecule's structural and electronic characteristics. By leveraging Density Functional Theory (DFT), we will explore the fundamental aspects that govern its reactivity and potential applications.

Introduction: Unveiling the Electronic Landscape

This compound is a bi-functional organic molecule featuring a benzoic acid moiety and an acetylphenyl group. The presence of electron-withdrawing groups (fluorine and acetyl) and an electron-donating group (the phenyl ring) suggests a complex electronic landscape. Understanding the distribution of electron density, frontier molecular orbitals, and electrostatic potential is crucial for predicting its chemical behavior and potential as a scaffold in medicinal chemistry.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective approach to characterizing molecular properties at the atomic level.[1] This guide will detail the application of Density Functional Theory (DFT), a robust method for studying the electronic structure of organic molecules.[2][3]

Computational Methodology: A Self-Validating Protocol

The following protocol outlines the steps for a comprehensive theoretical analysis of this compound. The choice of computational methods and basis sets is critical for obtaining accurate and reliable results.

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created using molecular editing software and converted to a 3D structure.

  • Computational Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for organic molecules.[4][5]

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the diffuse nature of electron density in anions and systems with lone pairs, while the polarization functions (d,p) account for the non-spherical distribution of electrons in chemical bonds.

  • Solvation Model: To simulate a more realistic chemical environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed. The choice of solvent will depend on the intended application.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Analysis of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Workflow for FMO Analysis:

Caption: Workflow for Frontier Molecular Orbital analysis.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs of electronegative atoms (e.g., oxygen, fluorine). These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.

Data Interpretation:

Color RegionElectrostatic PotentialInterpretation
RedNegativeElectron-rich, susceptible to electrophilic attack
BluePositiveElectron-poor, susceptible to nucleophilic attack
GreenNeutralNon-polar regions

NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It can be used to quantify charge transfer between orbitals and analyze hyperconjugative interactions, which contribute to molecular stability.

Expected Electronic Characteristics of this compound

Based on the functional groups present, we can anticipate the following electronic features:

  • Electron-Withdrawing Effects: The fluorine atom and the acetyl group will withdraw electron density from the benzoic acid ring, making the carboxylic acid proton more acidic.

  • Intramolecular Interactions: The proximity of the acetyl group to the benzoic acid moiety may allow for intramolecular hydrogen bonding between the acetyl oxygen and the carboxylic acid hydrogen, influencing the molecule's conformation and reactivity.

  • Reactivity Sites: The MEP is expected to show a negative potential around the carbonyl oxygen of the acetyl group and the carboxylic acid, as well as the fluorine atom. A positive potential is anticipated around the carboxylic acid proton.

Conclusion and Future Directions

This guide provides a robust theoretical framework for the in-depth investigation of the electronic properties of this compound. The outlined computational protocols, centered on DFT calculations, will yield valuable insights into the molecule's structure, reactivity, and potential for intermolecular interactions. These theoretical findings can guide future experimental work, including synthesis, spectroscopic characterization, and biological evaluation, ultimately accelerating the drug discovery and development process.

References

  • Zheng, L., & Wan, X. (2023). DFT Study on the Mechanisms of Iron-Catalyzed Ortho C–H Homoallylation of Aromatic Ketones with Methylenecyclopropanes. Organometallics. [Link]

  • Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. [Link]

  • Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry. [Link]

  • (2013). The Electronic Structure of Organic Molecular Materials. Diva-portal.org. [Link]

  • (n.d.). Modern Electronic Structure Theory and Applications in Organic Chemistry. World Scientific. [Link]

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  • (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules. [Link]

  • (n.d.). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. ResearchGate. [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. [Link]

  • (n.d.). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. [Link]

  • (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link]

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  • Pople, J. A., & Gordon, M. (1967). Molecular orbital theory of the electronic structure of organic compounds. I. Substituent effects and dipole moments. Journal of the American Chemical Society. [Link]

  • (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. PubChem. [Link]

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Methodological & Application

Application Note: A Reliable Synthetic Protocol for 3-(2-Acetylphenyl)-5-fluorobenzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, three-step synthetic protocol for the preparation of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a valuable biaryl compound for research in medicinal chemistry and materials science.[1][2] The synthesis leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency in forming carbon-carbon bonds.[3] The protocol begins with the protection of a commercially available starting material, 3-bromo-5-fluorobenzoic acid, via Fischer esterification. This is followed by the key palladium-catalyzed cross-coupling with (2-acetylphenyl)boronic acid. The final step involves the saponification of the ester intermediate to yield the target carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the scientific rationale behind key experimental choices to ensure reproducibility and high yields.

Introduction and Synthetic Strategy

Biaryl structures are privileged motifs in numerous biologically active compounds and advanced materials.[1] The target molecule, this compound, incorporates functionalities that make it an attractive building block for further chemical elaboration. The synthetic strategy outlined herein is designed for reliability and scalability, employing one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[4][5]

The core of this synthesis is the palladium-catalyzed coupling of an aryl halide with an organoboron species.[5][6] Our retrosynthetic analysis identifies 3-bromo-5-fluorobenzoic acid and (2-acetylphenyl)boronic acid as logical and commercially available precursors. To prevent undesirable side reactions and improve solubility, the carboxylic acid of the aryl bromide is first protected as a methyl ester. The synthesis, therefore, proceeds in three distinct stages:

  • Esterification: Protection of 3-bromo-5-fluorobenzoic acid as its methyl ester.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction between the methyl ester and (2-acetylphenyl)boronic acid.

  • Saponification: Hydrolysis of the resulting ester to afford the final product.

This multi-step approach ensures high functional group tolerance and leads to a clean final product.[7]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, progressing from starting materials to the final product through three sequential chemical transformations.

SynthesisWorkflow SM1 3-Bromo-5-fluorobenzoic Acid Intermediate1 Methyl 3-bromo-5- fluorobenzoate SM1->Intermediate1 Step 1: Fischer Esterification SM2 (2-Acetylphenyl)boronic Acid Intermediate2 Methyl 3-(2-acetylphenyl)-5- fluorobenzoate SM2->Intermediate2 Intermediate1->Intermediate2 Step 2: Suzuki Coupling Product 3-(2-Acetylphenyl)-5- fluorobenzoic Acid Intermediate2->Product Step 3: Saponification

Caption: Synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate (Esterification)

Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9][10] To drive the reaction to completion, the alcohol (methanol) is used in excess, serving as both a reactant and the solvent, in accordance with Le Châtelier's principle.[10] A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[9][10]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (10.0 g, 45.7 mmol).

  • Add methanol (120 mL). The acid may not fully dissolve at this stage.

  • While stirring, slowly add concentrated sulfuric acid (2.5 mL, ~45.7 mmol) dropwise to the suspension. Caution: The addition is exothermic.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • After completion, allow the reaction to cool to room temperature.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into a separatory funnel containing 150 mL of cold deionized water and 100 mL of ethyl acetate.

  • Separate the layers. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution ) and 100 mL of brine.[8][11]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • The product, methyl 3-bromo-5-fluorobenzoate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.[12]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Bromo-5-fluorobenzoic acid219.0110.0 g45.7
Methanol32.04120 mL-
Sulfuric Acid (conc.)98.082.5 mL~45.7

Table 1: Reagents for Fischer Esterification.

Part 2: Synthesis of Methyl 3-(2-acetylphenyl)-5-fluorobenzoate (Suzuki-Miyaura Coupling)

Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3][13] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][14] A base is essential for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[15][16][17][18] The choice of a bulky, electron-rich phosphine ligand, such as that in Pd(dppf)Cl₂, is crucial for promoting the reaction, especially with potentially hindered substrates.[7][19][20]

Protocol:

  • To a flame-dried 250 mL Schlenk flask, add methyl 3-bromo-5-fluorobenzoate (from Part 1, assuming 100% yield, 10.7 g, 45.7 mmol), (2-acetylphenyl)boronic acid (8.2 g, 50.3 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 19.0 g, 137.1 mmol, 3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 1.12 g, 1.37 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane (120 mL) and water (30 mL) via cannula.[21]

  • Heat the reaction mixture to 80-90°C and stir vigorously for 8-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[22]

  • Rinse the pad with ethyl acetate (50 mL).

  • Combine the filtrates and transfer to a separatory funnel. Wash with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 3-(2-acetylphenyl)-5-fluorobenzoate.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Methyl 3-bromo-5-fluorobenzoate233.0310.7 g45.71.0
(2-Acetylphenyl)boronic acid163.988.2 g50.31.1
Potassium Carbonate (K₂CO₃)138.2119.0 g137.13.0
Pd(dppf)Cl₂·CH₂Cl₂816.641.12 g1.370.03

Table 2: Reagents for Suzuki-Miyaura Cross-Coupling.

Part 3: Synthesis of this compound (Saponification)

Principle: Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol.[23] The reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide byproduct, which is a highly favorable acid-base reaction.[23] Lithium hydroxide (LiOH) is often preferred for its high reactivity and clean reaction profiles.[24][25][26] An acidic workup is required to protonate the carboxylate salt and yield the final carboxylic acid product.[24]

Protocol:

  • Dissolve the purified ester from Part 2 (assuming ~10.0 g, 36.7 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL) in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 3.1 g, 73.4 mmol, 2.0 eq) in deionized water (50 mL).

  • Add the LiOH solution to the stirring ester solution at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Once the reaction is complete, remove the organic solvents (THF and methanol) via rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any non-polar impurities. Discard the ether layer.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 2M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid product under vacuum to yield the final compound, this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if needed.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Methyl 3-(2-acetylphenyl)-5-fluorobenzoate272.27~10.0 g36.71.0
Lithium Hydroxide Monohydrate41.963.1 g73.42.0
THF / Methanol / Water-100/50/50 mL--
2M Hydrochloric Acid-As needed--

Table 3: Reagents for Saponification.

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Concentrated acids are corrosive.

  • Troubleshooting:

    • Low Esterification Yield: Ensure the reaction is driven to completion by using a sufficient excess of alcohol and allowing adequate reflux time. Ensure the acid catalyst is active.

    • Low Suzuki Coupling Yield: Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere to prevent catalyst deactivation. The quality of the boronic acid is critical; use fresh or properly stored material.

    • Incomplete Saponification: If the reaction stalls, gentle heating (e.g., to 40-50°C) can be applied. Ensure a sufficient excess of base is used.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Al-Masum, M., & El-Boraey, H. A. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]

  • da Silva, G. P., & de Souza, A. L. F. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • de Souza, A. L. F., da Silva, G. P., & de Souza, R. O. M. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6309-6314.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(1), 89-94.
  • Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 122(45), 11047-11057.
  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Suzuki Cross Coupling Reaction- A Review.
  • Rose-Hulman Institute of Technology. (n.d.). The Suzuki Reaction.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.).
  • University of California, Los Angeles. (2023).
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Journal of Chemical Educ
  • Wychem. (n.d.). Methyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Fluoro-2-substituted Amino5,12-dihydro-5- oxobenzoxazolo(3,2-a)quinoline-6-carboxylic Acids.... Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds.... Retrieved from [Link]

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Application Note: A Multi-Modal Purification Strategy for 3-(2-Acetylphenyl)-5-fluorobenzoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and robust protocol for the purification of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The purity of this biaryl carboxylic acid is critical for the successful development of active pharmaceutical ingredients (APIs). The described methodology employs a multi-modal approach, beginning with classical acid-base extraction to remove neutral and basic impurities, followed by a rationalized recrystallization step for significant purity enhancement. Finally, an orthogonal chromatographic strategy, combining reversed-phase and mixed-mode chromatography, is presented for achieving the high purity (>99.5%) required for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification process.

Introduction: The Importance of Purity for Pharmaceutical Intermediates

This compound is a structurally complex molecule featuring a biaryl backbone, a carboxylic acid moiety, and a ketone functional group. This substitution pattern makes it a valuable building block in medicinal chemistry. The biological activity and safety profile of any API derived from this intermediate are directly dependent on its purity.[1] Impurities, which can arise from starting materials, byproducts, or degradation products of the synthesis, must be diligently removed to ensure the final drug product's quality, safety, and efficacy.[2]

The synthesis of biaryl compounds, such as the target molecule, often involves transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling.[3][4][5] Consequently, a typical crude product may contain a variety of impurities that need to be addressed.

Table 1: Potential Impurities in Crude this compound

Impurity ClassPotential SpeciesRationale for Presence
Unreacted Starting Materials 2-Acetylphenylboronic acid (or equivalent), 3-Bromo-5-fluorobenzoic acidIncomplete reaction during the cross-coupling synthesis.
Homocoupling Byproducts Biphenyl-2,2'-dione, 5,5'-Difluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acidSelf-coupling of the starting materials.
Catalyst Residues Palladium complexes, phosphine ligandsRemnants from the transition metal catalyst used in the coupling reaction.
Reagents and Solvents Bases (e.g., carbonates, phosphates), residual solventsUsed in the reaction and work-up procedures.

Given the diverse chemical nature of these potential impurities (acidic, neutral, metallic), a single purification technique is often insufficient. This application note, therefore, outlines a sequential, multi-step purification strategy designed to systematically remove these contaminants.

Physicochemical Properties of this compound

A successful purification strategy is predicated on a thorough understanding of the target compound's physicochemical properties.

Table 2: Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₁FO₃PubChem CID: 56776750[6]
Molecular Weight 258.25 g/mol PubChem CID: 56776750[6]
Predicted XLogP3 3.5PubChem CID: 56776750[6]
Predicted pKa ~4 (Carboxylic Acid)General knowledge of benzoic acids
Appearance Off-white to pale yellow solid (typical)

The acidic nature of the carboxylic acid group (pKa ~4) and the moderate lipophilicity (XLogP3 = 3.5) are key handles that can be exploited for purification.

A Multi-Modal Purification Workflow

The proposed purification strategy is a three-stage process designed to address the spectrum of potential impurities.

Purification_Workflow Crude Crude Product Extraction Step 1: Acid-Base Extraction Crude->Extraction Removes neutral & basic impurities Recrystallization Step 2: Recrystallization Extraction->Recrystallization Removes highly polar & non-polar impurities Chromatography Step 3: Orthogonal Chromatography Recrystallization->Chromatography Removes structurally similar impurities Pure Pure Product (>99.5%) Chromatography->Pure

Caption: A three-step workflow for the purification of this compound.

Step 1: Acid-Base Extraction Protocol

This initial step leverages the acidic nature of the target compound to separate it from neutral and basic impurities.

Rationale: By dissolving the crude product in an organic solvent and washing with an aqueous base, the acidic target compound is deprotonated and partitions into the aqueous phase. Neutral impurities (e.g., homocoupled byproducts without acidic groups) and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer precipitates the purified product.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Perform the extraction three times, collecting the aqueous layers.

    • Expert Insight: Sodium bicarbonate is a mild base, which is generally sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups.

  • Organic Wash (Optional): The combined aqueous layers can be washed once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of ~2 using 1 M hydrochloric acid (HCl). The target compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Step 2: Recrystallization Protocol

Recrystallization is a powerful technique for further enhancing the purity of the product obtained from the acid-base extraction. The choice of solvent is critical for successful recrystallization.

Rationale: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[7] As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.

Solvent Screening: A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.[8][9]

Table 3: Suggested Solvents for Recrystallization Screening

Solvent/SystemPolarityRationale
Isopropanol/WaterPolar ProticThe compound's polarity suggests solubility in alcohols; water can be used as an anti-solvent.
AcetonitrilePolar AproticGood for compounds with aromatic rings.[8]
Ethyl Acetate/HeptaneMid-PolarityA common and effective solvent system for many organic compounds.[10]
TolueneNon-polar AromaticCan be effective for aromatic compounds.[7]

Protocol (Example using Isopropanol/Water):

  • Dissolution: In an Erlenmeyer flask, dissolve the solid from Step 1 in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, add warm water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold mixture of isopropanol/water, and dry under vacuum.

Step 3: Orthogonal Chromatographic Purification

For drug development applications, achieving purity levels exceeding 99.5% is often necessary. This typically requires high-resolution chromatographic techniques. An orthogonal approach, using two different chromatographic methods with distinct separation mechanisms, is highly recommended to ensure all impurities are identified and removed.[11][12]

Orthogonal_Chromatography cluster_0 Method 1: Reversed-Phase HPLC cluster_1 Method 2: Mixed-Mode Chromatography RP_Stationary Stationary Phase: C18 (Non-polar) RP_Mobile Mobile Phase: Acetonitrile/Water + Acid (Polar) RP_Stationary->RP_Mobile RP_Separation Separation Mechanism: Hydrophobic Interactions RP_Mobile->RP_Separation MM_Stationary Stationary Phase: C18 + Anion Exchanger (Mixed Polarity) RP_Separation->MM_Stationary Polishing/Purity Confirmation MM_Mobile Mobile Phase: Acetonitrile/Buffer MM_Stationary->MM_Mobile MM_Separation Separation Mechanisms: Hydrophobic & Ion-Exchange MM_Mobile->MM_Separation Output Highly Pure Product (>99.5%) MM_Separation->Output Input Recrystallized Product Input->RP_Stationary Primary Purification

Caption: Orthogonal chromatographic approach for final purification.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC separates compounds based on their hydrophobicity. It is a robust and widely used technique for the purification of pharmaceutical intermediates.[13] The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Protocol:

  • Column: C18 stationary phase (e.g., 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized based on the impurity profile.

  • Detection: UV at a wavelength where the target compound and impurities have significant absorbance (e.g., 254 nm).

  • Injection: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.

Method 2: Mixed-Mode Chromatography (MMC)

Rationale: MMC utilizes a stationary phase with both reversed-phase and ion-exchange functionalities.[14][15][16] This provides a different selectivity compared to standard RP-HPLC and is particularly effective for separating compounds with both hydrophobic and ionic characteristics, such as the target molecule and its acidic or basic impurities.[17][18]

Protocol:

  • Column: Mixed-mode stationary phase (e.g., C18 with an embedded anion exchanger).

  • Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of Mobile Phase B, with the mobile phase pH and buffer concentration optimized to control the retention of ionic species.

  • Procedure: Similar to the RP-HPLC protocol, with optimization of the mobile phase conditions to achieve orthogonal separation.

Purity Analysis and Characterization

The purity of the final product should be assessed using a validated analytical HPLC method, preferably the one developed for the RP-HPLC purification. The structure of the purified compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The purification of this compound to a high degree of purity is essential for its use in drug development. The multi-modal approach presented in this application note, combining acid-base extraction, recrystallization, and orthogonal chromatography, provides a robust and scalable strategy to achieve this goal. By systematically removing different classes of impurities at each stage, this protocol ensures the production of a high-quality pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermedi
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  • Mixed-Mode Chromatography—A Review. (n.d.).
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014).
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Pharmaceutical Technology.
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  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020).
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  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
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  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.).

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Application Notes and Protocols for 3-(2-Acetylphenyl)-5-fluorobenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential utility of 3-(2-Acetylphenyl)-5-fluorobenzoic acid as a foundational scaffold for the design of novel therapeutics. While this specific molecule is not extensively characterized in current literature, its structural motifs—a fluorinated benzoic acid and an acetylphenyl group—suggest a promising starting point for the development of potent and selective enzyme inhibitors. This document will focus on the application of this scaffold in the context of targeting ketohexokinase (KHK) , a critical enzyme implicated in various metabolic disorders. We will explore the scientific rationale, relevant signaling pathways, and detailed experimental protocols to evaluate analogs of this compound as KHK inhibitors.

Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Scaffolds

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The benzoic acid moiety itself is a common pharmacophore that facilitates interactions with biological targets through hydrogen bonding.[1] The compound this compound combines these features, presenting a unique scaffold for inhibitor development.

While the direct biological targets of this compound are yet to be fully elucidated, its structure bears resemblance to known kinase inhibitors. This guide will focus on its potential as a precursor for inhibitors of ketohexokinase (KHK), an enzyme of significant therapeutic interest.

Ketohexokinase (KHK): A Key Target in Metabolic Diseases

Ketohexokinase, also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[3][4] Excessive fructose consumption is strongly linked to a range of metabolic disorders, including obesity, insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][5]

There are two isoforms of KHK: KHK-C and KHK-A. The KHK-C isoform, found predominantly in the liver, kidney, and intestine, has a high affinity for fructose and is the primary driver of fructose metabolism.[5][6] The rapid phosphorylation of fructose by KHK-C can lead to intracellular phosphate depletion and an accumulation of uric acid, contributing to hepatic steatosis and inflammation.[6][7]

Therapeutic Rationale for KHK Inhibition:

  • Genetic Validation: Humans with essential fructosuria, a benign condition caused by KHK deficiency, are protected from the adverse effects of fructose consumption, providing strong genetic validation for KHK as a safe therapeutic target.[4][8]

  • Preclinical and Clinical Evidence: Inhibition of KHK in animal models has been shown to reduce liver fat, improve insulin sensitivity, and decrease markers of inflammation.[9][10] Furthermore, KHK inhibitors are currently being investigated in clinical trials for the treatment of NAFLD and other metabolic diseases.[9][10][11][12]

By blocking the first committed step in fructose metabolism, KHK inhibitors can mitigate the downstream metabolic consequences of excessive fructose intake, making it a highly attractive target for drug discovery.[3][13]

Signaling Pathway: The Role of KHK in Fructose-Induced Pathology

The diagram below illustrates the central role of KHK in fructose metabolism and the pathological consequences of its overactivation.

KHK_Pathway Fructose Dietary Fructose KHK Ketohexokinase (KHK-C) Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P Phosphorylation Inhibitor 3-(2-Acetylphenyl)- 5-fluorobenzoic acid (and analogs) Inhibitor->KHK Inhibition ATP_depletion ATP Depletion & Uric Acid Production F1P->ATP_depletion DNL De Novo Lipogenesis (DNL) F1P->DNL Inflammation Inflammation & Oxidative Stress ATP_depletion->Inflammation TG Triglyceride Accumulation DNL->TG Hepatic_Steatosis Hepatic Steatosis (NAFLD) TG->Hepatic_Steatosis Hepatic_Steatosis->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance

Caption: KHK-mediated fructose metabolism leading to metabolic dysfunction.

Experimental Protocols

The following protocols provide a roadmap for synthesizing analogs of this compound and evaluating their potential as KHK inhibitors.

Synthesis of this compound Analogs

The synthesis of the core scaffold and its derivatives can be achieved through various established organic chemistry reactions. A general synthetic route is proposed below, which can be adapted for the synthesis of a library of analogs with diverse substitutions.

Workflow for Analog Synthesis:

Synthesis_Workflow start Starting Materials: - Substituted 3-bromofluorobenzene - Substituted 2-acetylphenylboronic acid suzuki Suzuki Coupling start->suzuki hydrolysis Ester Hydrolysis suzuki->hydrolysis purification Purification and Characterization hydrolysis->purification product Analog Library of This compound purification->product

Caption: General workflow for the synthesis of analog libraries.

Step-by-Step Protocol (General Example):

  • Suzuki Coupling: React a suitable substituted 3-bromofluorobenzoate ester with a substituted 2-acetylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic salts. Purify the resulting biaryl ester by column chromatography on silica gel.

  • Ester Hydrolysis: Hydrolyze the purified ester to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Final Purification and Characterization: Acidify the reaction mixture to precipitate the carboxylic acid product. Collect the solid by filtration, wash with water, and dry under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro KHK Inhibition Assay

A coupled-enzyme assay is a common method to determine the inhibitory activity of compounds against KHK. This assay measures the production of ADP, which is stoichiometrically produced during the phosphorylation of fructose by KHK.

Assay Principle:

The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to the KHK activity.

Materials:

  • Recombinant human KHK-C enzyme

  • Fructose

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing assay buffer, fructose, ATP, PEP, NADH, PK, and LDH.

  • Add a small volume of the test compound at various concentrations (typically a 10-point dose-response curve) to the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the reaction by adding the KHK-C enzyme to all wells except the negative control.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 15 minutes) at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDR¹ SubstituentR² SubstituentKHK IC₅₀ (nM)
Lead-001 HH[Experimental Value]
Analog-002 ClH[Experimental Value]
Analog-003 HOCH₃[Experimental Value]
... .........
Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct engagement of the test compounds with KHK in a cellular environment. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Workflow for CETSA:

CETSA_Workflow cell_culture Cell Culture (e.g., HepG2 cells) compound_treatment Compound Treatment cell_culture->compound_treatment heating Heating at Various Temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation western_blot Western Blot Analysis of Soluble Fraction (anti-KHK antibody) centrifugation->western_blot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

  • Culture cells with high KHK expression (e.g., HepG2) to confluence.

  • Treat the cells with the test compound or vehicle (DMSO) for a defined period.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples to room temperature and lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant (soluble fraction) and analyze the amount of soluble KHK by Western blotting using a specific anti-KHK antibody.

  • Quantify the band intensities and plot the fraction of soluble KHK as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the in vitro and cellular assays will guide the SAR studies. The goal is to systematically modify the this compound scaffold to improve potency, selectivity, and drug-like properties.

Key areas for modification:

  • Acetylphenyl Ring: Explore substitutions on this ring to probe for additional binding interactions. Conversion of the acetyl group to other functionalities (e.g., oximes, hydrazones) can also be investigated.[14]

  • Fluorobenzoic Acid Ring: Investigate the effect of the position and number of fluorine atoms. Other halogen and small lipophilic groups can also be explored.

  • Linkage between the Rings: While the direct C-C bond is a common starting point, introducing linkers (e.g., -O-, -NH-, -S-) could alter the conformational flexibility and improve binding.

Conclusion

This compound represents a viable and promising starting point for a medicinal chemistry campaign targeting ketohexokinase. Its structural features are amenable to synthetic modification, and the therapeutic rationale for KHK inhibition is strong and well-supported by scientific literature. The protocols outlined in these application notes provide a comprehensive framework for researchers to synthesize, evaluate, and optimize novel KHK inhibitors based on this scaffold, with the ultimate goal of developing new treatments for metabolic diseases.

References

  • Patsnap Synapse. (2024, June 21). What are KHK inhibitors and how do they work? Retrieved from [Link]

  • Maryanoff, B. E., et al. (2010). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. ACS Medicinal Chemistry Letters, 1(6), 253–258. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. Retrieved from [Link]

  • Kaiser, A., et al. (2018). Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase. PLOS One, 13(7), e0201309. Retrieved from [Link]

  • Srivastava, A., et al. (2025, September 2). Pharmacotherapeutic Role of Ketohexokinase in Metabolic Disorders and PCOS: A Systematic Review. ResearchGate. Retrieved from [Link]

  • Lawitz, E. J., et al. (2021). Inhibition of ketohexokinase in adults with NAFLD reduces liver fat and inflammatory markers: A randomized phase 2 trial. Med, 2(7), 800–813.e3. Retrieved from [Link]

  • ProQuest. (n.d.). Characterization of Ketohexokinase as a Therapeutic Target for Hereditary Fructose Intolerance and Metabolic Syndrome. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Ketohexokinase Inhibition in Hereditary Fructose Intolerance. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of ketohexokinase in adults with NAFLD reduces liver fat and inflammatory markers: A randomized phase 2 trial. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ketohexokinase – Knowledge and References. Retrieved from [Link]

  • Lanaspa, M. A., et al. (2018). Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice. Journal of Clinical Investigation, 128(6), 2226–2238. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Ketohexokinase Inhibition in NAFLD. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. Retrieved from [Link]

  • Journal of Clinical Investigation. (2025, February 11). Safety and efficacy of pharmacological inhibition of ketohexokinase in hereditary fructose intolerance. Retrieved from [Link]

  • Google Patents. (n.d.). EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5 ....
  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • National Institutes of Health. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

  • ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • JSciMed Central. (2016, September 1). Biological Potential of Fluoro-Benzene Analogs. Retrieved from [Link]

  • National Institutes of Health. (2021, January 5). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from [Link]

  • National Institutes of Health. (2022, October 31). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Retrieved from [Link]

  • PubMed. (2003, March 27). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]

Sources

Application Notes: Investigating the Potential of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold in Oncology

3-(2-Acetylphenyl)-5-fluorobenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. The biaryl scaffold provides a rigid framework that can be strategically decorated with functional groups to modulate pharmacological properties and achieve specific interactions with biological targets. While direct studies on the anticancer activity of this compound are not yet prevalent in the public domain, its constituent parts—the biaryl core, the carboxylic acid, and the fluoro and acetyl functionalities—are features found in numerous small molecules investigated for cancer therapy.

This document serves as a comprehensive guide for researchers aiming to explore the potential of this novel compound. We will outline plausible mechanisms of action based on its structural class and provide detailed protocols for a systematic investigation of its anticancer properties, from initial cytotoxicity screening to mechanistic studies.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Many biaryl compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The structure of this compound is amenable to fitting into the ATP-binding pocket of various kinases. For instance, biaryl pyridine analogues have been explored as potent RSK inhibitors[1], and other biaryl heterocycles have been investigated as Wee1 kinase inhibitors[2].

We hypothesize that this compound may act as an inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (e.g., EGFR) or a downstream signaling kinase (e.g., MEK or AKT), leading to the suppression of pro-survival signaling pathways and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Compound 3-(2-Acetylphenyl) -5-fluorobenzoic acid Compound->MEK Inhibition (Hypothesized) Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation_Survival

Figure 1: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Other plausible mechanisms to investigate include the inhibition of protein-protein interactions, such as the MDM2-p53 interaction, where carboxylic acid moieties can play a key role in binding[3][4]. Additionally, some biaryl compounds have been identified as autophagy inhibitors, a process that cancer cells can use to survive stress[5][6].

Application Notes and Protocols

This section provides a structured workflow for the initial characterization of the anticancer properties of this compound.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Mechanism of Action Study (e.g., Kinase Assay) D->F E->F G Lead Optimization F->G

Figure 2: Experimental workflow for compound evaluation.
1. In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells[7][8].

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Induction Analysis (Annexin V/PI Staining)

Objective: To determine whether the compound induces apoptosis or necrosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can detect this externalized PS. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells. Flow cytometry is used to quantify the stained cell populations[9][10][11].

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[10].

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle by flow cytometry[12][13][14].

Protocol:

  • Cell Treatment: Seed cells and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C[13].

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, and software can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

4. In Vitro Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against a specific purified kinase.

Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The activity can be quantified, for example, by using a radiolabeled ATP ([γ-³²P]-ATP) and measuring the incorporation of the radiolabel into the substrate, or by using luminescence-based assays that measure the amount of ATP remaining after the kinase reaction[15][16][17].

Protocol (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare the kinase reaction buffer, the purified kinase of interest (e.g., MEK1), the substrate (e.g., inactive ERK2), and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and the compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Terminate Reaction and Detect ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely correlated with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value for kinase inhibition.

Hypothetical Data Presentation
AssayCell LineParameterThis compoundDoxorubicin (Control)
Cytotoxicity MCF-7IC50 (µM)8.50.5
A549IC50 (µM)12.21.1
Apoptosis MCF-7% Apoptotic Cells (at IC50)45%60%
Cell Cycle MCF-7% G2/M Arrest (at IC50)55%70%
Kinase Inhibition MEK1 (cell-free)IC50 (µM)2.1N/A
References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Biarylacetamides: a novel class of late-stage autophagy inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

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  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Structures of biaryl-urea kinase inhibitors with the urea function highlighted in green. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals. Retrieved from [Link]

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The Strategic Utility of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Biaryl Scaffold for Drug Discovery and Beyond

In the landscape of medicinal chemistry and materials science, biaryl carboxylic acids represent a privileged structural motif, forming the backbone of numerous pharmaceuticals and functional materials. Among these, 3-(2-Acetylphenyl)-5-fluorobenzoic acid stands out as a particularly valuable and versatile building block. Its unique trifunctional architecture—a carboxylic acid for amide coupling or salt formation, an acetyl group for diverse derivatizations, and a fluorinated biaryl core—offers a powerful platform for the synthesis of complex molecular targets.

The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, a common and effective strategy in modern drug design. The biphenyl scaffold itself is a cornerstone in many therapeutic agents, including those targeting cardiovascular diseases and cancers. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₁FO₃PubChem
Molecular Weight 258.25 g/mol PubChem
CAS Number 1345471-99-9Parchem
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.-

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most direct and industrially scalable route to this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, broad functional group tolerance, and high yields.[1] The protocol below details the coupling of 3-Bromo-5-fluorobenzoic acid with (2-acetylphenyl)boronic acid.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • (2-Acetylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or reaction vessel

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (2-acetylphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene and a solution of potassium carbonate (3.0 eq) in degassed water. A typical solvent ratio is 4:1 toluene to water.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine. The aqueous layer can be acidified with 1M HCl to pH ~2 and extracted with ethyl acetate to recover any product that may have partitioned as the carboxylate salt.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Application in Medicinal Chemistry: A Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.[2] The this compound scaffold is an excellent starting point for the synthesis of novel PARP inhibitors due to its ability to be elaborated into complex heterocyclic systems that can mimic the nicotinamide pharmacophore of the natural PARP substrate.[3]

Synthetic Workflow for a Novel PARP Inhibitor

The following workflow illustrates how this compound can be utilized in the synthesis of a potential PARP inhibitor.

G A 3-(2-Acetylphenyl)-5- fluorobenzoic acid B Amide Coupling (e.g., with piperazine derivative) A->B C Intermediate Amide B->C D Intramolecular Cyclization (e.g., Pictet-Spengler or similar) C->D E Tricyclic PARP Inhibitor Core D->E F Further Functionalization E->F G Final PARP Inhibitor Analog F->G

Caption: A potential synthetic route to a PARP inhibitor.

Protocol 1: Amide Coupling with a Piperazine Derivative

Amide bond formation is a cornerstone of medicinal chemistry.[4] The carboxylic acid moiety of the title compound can be readily coupled with a variety of amines to introduce functionality designed to interact with the target protein.

Materials:

  • This compound (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the solution. HATU is a highly effective and widely used coupling reagent that minimizes side reactions and racemization.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Protocol 2: Intramolecular Cyclization to form a Tricyclic Core

The acetyl group of the intermediate amide can be utilized to construct a new heterocyclic ring, a common strategy in the synthesis of PARP inhibitors. The following is a generalized protocol for a potential intramolecular cyclization.

Materials:

  • Intermediate amide from Protocol 1

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: Dissolve the intermediate amide in anhydrous toluene.

  • Cyclizing Agent: Add Eaton's reagent or PPA to the solution. These are strong dehydrating and cyclizing agents.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it onto ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify the resulting tricyclic core by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic combination of functional groups allows for the efficient construction of complex molecular architectures. The protocols detailed in this application note for its synthesis via Suzuki-Miyaura coupling and its subsequent elaboration into potential PARP inhibitor scaffolds provide a solid foundation for researchers in drug discovery and related fields. The inherent modularity of the synthetic routes starting from this building block allows for the rapid generation of compound libraries for structure-activity relationship studies, accelerating the discovery of new therapeutic agents.

References

  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-[3][5][6]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from

  • PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved from [Link]

  • ResearchGate. (2025). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved from [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • PubMed Central. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

  • PubMed Central. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of Fluoro-Benzene Analogs. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • PubMed. (2004). 3-(2-aminoalkyl)-1-(2,6-difluorobenzyl)-5- (2-fluoro-3-methoxyphenyl)-6-methyl-uracils as orally bioavailable antagonists of the human gonadotropin releasing hormone receptor. Retrieved from [Link]

  • ResearchGate. (2025). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

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Application Note & Protocols: High-Throughput Screening for Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation Beyond Cyclooxygenase

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases, including arthritis, cardiovascular disease, and cancer. For decades, the primary therapeutic intervention has been non-steroidal anti-inflammatory drugs (NSAIDs), which function by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, the broad inhibition of both COX-1 and COX-2 isoforms can lead to significant gastrointestinal and cardiovascular side effects.[3][4] This has driven the search for more selective targets within the inflammatory cascade.

The production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever, is a multi-step enzymatic process.[5][6] While COX enzymes convert arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2), the final, critical step of PGE2 synthesis is catalyzed by terminal prostaglandin E synthases.[7] Of these, microsomal prostaglandin E synthase-1 (mPGES-1) is particularly compelling as a drug target. Its expression is induced by pro-inflammatory stimuli, and it functionally couples with COX-2 to drive the surge in PGE2 production at sites of inflammation.[7][8] Inhibiting mPGES-1 offers a more precise strategy to quell inflammatory PGE2 without disrupting the production of other homeostatic prostanoids, promising a safer therapeutic profile.[8]

This guide provides a detailed framework for high-throughput screening (HTS) to identify and characterize novel inhibitors of mPGES-1, such as compounds based on the 3-(2-Acetylphenyl)-5-fluorobenzoic acid scaffold. We present a robust HTS cascade, beginning with a biochemical assay for primary screening and progressing to a cell-based assay for hit confirmation and selectivity profiling.

The Prostaglandin E2 Biosynthesis Pathway

The enzymatic cascade leading to PGE2 production is a well-defined pathway, providing clear points for therapeutic intervention. The diagram below illustrates the central role of mPGES-1.

PGE2_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 (Target) PGH2->mPGES1 Other_Synthases Other Synthases PGH2->Other_Synthases PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) Other_PGs Other Prostanoids (PGI2, TXA2, etc.) PLA2->AA COX->PGH2 mPGES1->PGE2 Other_Synthases->Other_PGs NSAIDs NSAIDs / COXIBs NSAIDs->COX mPGES1_Inhibitor mPGES-1 Inhibitors (e.g., 3-(2-Acetylphenyl) -5-fluorobenzoic acid) mPGES1_Inhibitor->mPGES1

Caption: The mPGES-1 enzyme as a selective target in the PGE2 synthesis pathway.

Part 1: Primary Biochemical HTS for mPGES-1 Inhibitors

Objective

To screen a large chemical library for compounds that directly inhibit the enzymatic activity of recombinant human mPGES-1 in a cell-free format. This assay is designed for speed, scalability, and robustness, making it ideal for primary hit identification.[9][10]

Assay Principle

The assay quantifies the product of the mPGES-1 reaction, PGE2. Recombinant mPGES-1 is incubated with its substrate, PGH2, in the presence of test compounds. The reaction is stopped, and the amount of PGE2 produced is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11] In this format, a decrease in the HTRF signal corresponds to an increase in PGE2 production. Therefore, potent inhibitors will prevent the signal from decreasing.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2.5 mM Glutathione (GSH). Prepare fresh and keep on ice. Rationale: GSH is an essential cofactor for mPGES-1 activity.[7]

  • mPGES-1 Enzyme: Dilute recombinant human mPGES-1 in cold Assay Buffer to a final working concentration (e.g., 5-10 µg/mL). The optimal concentration should be determined empirically by titration to achieve a robust signal window.

  • PGH2 Substrate: PGH2 is highly unstable and must be handled with care. Prepare a stock solution in an anhydrous organic solvent (e.g., acetone) and store at -80°C. Immediately before use, dilute to the final working concentration (e.g., 5-10 µM) in ice-cold Assay Buffer. Rationale: The concentration should be near the Km value to ensure sensitivity to competitive inhibitors.

  • Test Compounds: Prepare a stock plate of test compounds (e.g., 10 mM in DMSO). From this, create intermediate dilution plates to achieve a final assay concentration of 10 µM with a DMSO concentration ≤ 0.5%.

  • Controls:

    • Positive Control (100% Inhibition): A known mPGES-1 inhibitor (e.g., MF63) at a high concentration (e.g., 10 µM).[12]
    • Negative Control (0% Inhibition): DMSO vehicle only.

2. Assay Procedure (384-well Plate Format):

  • Using an automated liquid handler, dispense 5 µL of test compound, positive control, or negative control (DMSO) into the wells of a 384-well low-volume assay plate.

  • Add 5 µL of the diluted mPGES-1 enzyme solution to all wells.

  • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the freshly diluted PGH2 substrate solution to all wells.

  • Allow the reaction to proceed for 5-10 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Stop the reaction by adding 5 µL of a stop solution containing a chelating agent (e.g., 50 mM FeCl2 or citric acid).

  • Proceed with PGE2 detection using a commercial HTRF kit, following the manufacturer's protocol.[11] This typically involves adding the PGE2-d2 and anti-PGE2-cryptate reagents and incubating for 1-2 hours.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

Data Analysis and Quality Control
  • Calculate the HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the assay's quality and is essential for validating an HTS run.[9] Z' = 1 - [ (3 * SD_pos_ctrl + 3 * SD_neg_ctrl) / |Mean_pos_ctrl - Mean_neg_ctrl| ]

    • A Z'-factor > 0.5 indicates an excellent and robust assay suitable for HTS.

  • Hit Selection: Compounds demonstrating inhibition greater than a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are considered primary "hits" and are selected for further characterization.

Part 2: Cellular Assay for Hit Confirmation and Selectivity

Objective

To validate the activity of primary hits in a physiologically relevant cellular model, confirm cell permeability, and determine selectivity against COX enzymes.

Assay Principle

Human A549 lung carcinoma cells are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1, leading to the production and release of PGE2 into the cell culture supernatant.[12][13] Confirmed hits from the primary screen are tested for their ability to inhibit this PGE2 production. The amount of PGE2 in the supernatant is quantified via ELISA or HTRF.

Detailed Step-by-Step Protocol

1. Cell Culture and Plating:

  • Culture A549 cells in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells into a 96-well cell culture plate at a density of 2.5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).

2. Compound Treatment and Stimulation:

  • The next day, replace the medium with a serum-free medium and starve the cells for 2-4 hours.

  • Prepare serial dilutions of hit compounds (e.g., from 100 µM to 1 nM) in serum-free medium.

  • Pre-treat the cells by adding the compound dilutions and incubate for 1 hour.

  • Induce PGE2 production by adding IL-1β to a final concentration of 1 ng/mL to all wells except the unstimulated control.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

3. PGE2 Quantification:

  • Carefully collect the cell culture supernatant from each well.

  • Quantify the PGE2 concentration using a commercial PGE2 competitive ELISA or HTRF kit according to the manufacturer's instructions.[11][14][15]

  • Generate a standard curve using the provided PGE2 standards.

  • Calculate the PGE2 concentration in each sample by interpolating from the standard curve.

4. Data Analysis:

  • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the IL-1β stimulated, vehicle-treated control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Counter-Screen for COX-1/2 Selectivity

Rationale: It is critical to ensure that the observed reduction in PGE2 is due to the inhibition of mPGES-1 and not the upstream COX enzymes. A selective mPGES-1 inhibitor should not significantly inhibit COX-1 or COX-2.

  • Methodology: Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Item No. 560131) that measures the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.[4]

  • Procedure: Test the confirmed hits at a high concentration (e.g., 10-100 µM) against both COX-1 and COX-2 enzymes according to the kit's protocol.

  • Analysis: Compounds that potently inhibit mPGES-1 in the cellular assay but show minimal inhibition (<25%) of COX-1 and COX-2 are classified as selective mPGES-1 inhibitors.

HTS Workflow and Data Interpretation

The diagram below outlines the logical progression from primary screening to a confirmed, selective lead compound.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Profiling cluster_2 Selectivity & Lead Identification Lib Compound Library (>100,000 compounds) HTS Biochemical mPGES-1 HTS (384-well, HTRF) Lib->HTS Hits Primary Hits (~0.5-1% Hit Rate) HTS->Hits Dose Dose-Response Testing (8-point IC50) Hits->Dose Cell Cell-Based PGE2 Assay (A549 cells, IL-1β) Dose->Cell Confirmed Confirmed Hits (Cellular Potency) Cell->Confirmed COX COX-1 / COX-2 Counter-Screens Confirmed->COX Lead Selective mPGES-1 Inhibitor (Lead Compound) COX->Lead >100-fold selectivity

Caption: A comprehensive HTS cascade for the discovery of selective mPGES-1 inhibitors.

Interpreting Results: The Profile of a Promising Lead

A high-quality lead compound, such as a derivative of this compound, will exhibit the following characteristics summarized in the table below.

Assay TypeParameterDesired Outcome for a Lead CompoundRationale
Biochemical Assay % Inhibition> 50% at 10 µMDemonstrates direct interaction with the target enzyme.
Cell-Based Assay IC₅₀< 1 µMShows potency in a biological context and indicates cell permeability.
COX-1 Assay IC₅₀> 100 µMEnsures no inhibition of the homeostatic COX-1 enzyme, avoiding GI toxicity.
COX-2 Assay IC₅₀> 100 µMConfirms the mechanism is mPGES-1 specific, not COX-2 inhibition.

Materials and Reagents

Reagent/MaterialRecommended Source
Recombinant Human mPGES-1Cayman Chemical, R&D Systems, or equivalent
Prostaglandin H2 (PGH2)Cayman Chemical
This compound ScaffoldChemical synthesis or custom library provider
A549 Human Lung Carcinoma Cell LineATCC
Interleukin-1β (IL-1β), Human, RecombinantR&D Systems, PeproTech, or equivalent
PGE2 HTRF Assay KitRevvity (PerkinElmer), Cisbio
PGE2 ELISA KitR&D Systems, Cayman Chemical, Sigma-Aldrich
COX Inhibitor Screening Assay KitCayman Chemical
96- and 384-well Assay PlatesGreiner Bio-One, Corning, or equivalent
Automated Liquid HandlerTecan, Hamilton, Beckman Coulter, or equivalent
HTRF-compatible Microplate ReaderTecan, BMG Labtech, Molecular Devices, or equivalent

Conclusion

The protocols detailed in this guide describe a robust and comprehensive HTS cascade for the discovery and early characterization of novel, selective mPGES-1 inhibitors. By employing an initial high-throughput biochemical screen followed by a confirmatory and selective cell-based assay, researchers can efficiently identify promising lead compounds like those derived from the this compound scaffold. This targeted approach holds significant promise for developing a new generation of anti-inflammatory therapeutics with an improved safety profile over traditional NSAIDs.

References

  • Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). ResearchGate. Available at: [Link]

  • Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. PubMed Central. Available at: [Link]

  • Definition of Prostaglandin E2–EP2 Signals in the Colon Tumor Microenvironment That Amplify Inflammation and Tumor Growth. Cancer Research - AACR Journals. Available at: [Link]

  • The signaling pathway of PGE2. The schematic diagram shows the.... ResearchGate. Available at: [Link]

  • Microsomal prostaglandin E synthase-1 (mPGES-1) high-throughput.... ResearchGate. Available at: [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PubMed Central. Available at: [Link]

  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. Available at: [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? PubMed Central. Available at: [Link]

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PubMed Central. Available at: [Link]

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  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PubMed Central. Available at: [Link]

  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. Available at: [Link]

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PubMed Central. Available at: [Link]

  • Design, Synthesis and Characterization of Lead Compounds as Anti-Inflammatory Drugs Targeting mPGES-1 Via Enzymelink Screening. Taylor & Francis Online. Available at: [Link]

  • Prostaglandin E production and viability of cells cultured in contact with freshly mixed endodontic materials. PubMed. Available at: [Link]

  • 3-(2-Acetylphenyl)-5-fluorobenzoate | C15H10FO3-. PubChem. Available at: [Link]

  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. PubMed. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. Available at: [Link]

  • Chemical structures of novel mPGES-1 inhibitors tested. ResearchGate. Available at: [Link]

  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed. Available at: [Link]

  • Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). MedChemComm (RSC Publishing). Available at: [Link]

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  • New assay technologies for high-throughput screening. PubMed. Available at: [Link]

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Application Notes and Protocols: Characterizing 3-(2-Acetylphenyl)-5-fluorobenzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule

In the landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. 3-(2-Acetylphenyl)-5-fluorobenzoic acid is a synthetic organic compound whose biological activities remain largely unexplored. Its structural motifs, featuring a fluorinated benzoic acid and an acetylphenyl group, suggest potential interactions with key cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders. The incorporation of fluorine can enhance metabolic stability and binding affinity to target proteins[1]. This application note provides a comprehensive guide for researchers to investigate the cellular effects of this compound, hypothesizing its role as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis[2][3]. Its dysregulation is a hallmark of many chronic diseases, making it a prime target for therapeutic intervention[3]. We will outline a systematic approach to first assess the compound's general cytotoxicity, then to specifically investigate its impact on NF-κB signaling, and finally to explore its downstream effects on programmed cell death (apoptosis).

Experimental Strategy: A Multi-Faceted Approach to Compound Characterization

A logical workflow is essential for the robust characterization of a novel compound. Our proposed strategy begins with determining the compound's effect on cell viability to establish a suitable concentration range for subsequent, more specific functional assays. This is followed by a direct assessment of the compound's impact on the NF-κB signaling pathway using a reporter assay. Finally, an apoptosis assay will elucidate the potential downstream consequences of NF-κB modulation.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Mechanistic Insight cluster_phase3 Phase 3: Downstream Effects A Compound Preparation (this compound in DMSO) C Cytotoxicity Assay (MTT) Determine IC50 and non-toxic dose range A->C B Cell Culture (e.g., HEK293T, HeLa, A549) B->C D NF-κB Luciferase Reporter Assay Quantify inhibition of TNF-α induced NF-κB activity C->D Use non-toxic concentrations E Apoptosis Assay (Annexin V/PI Staining) Assess induction of programmed cell death D->E Correlate NF-κB inhibition with apoptosis

Figure 1: A comprehensive workflow for the cellular characterization of this compound.

Part 1: Assessment of Cytotoxicity

Rationale: Before investigating the specific mechanism of a compound, it is crucial to determine its effect on cell viability.[4][5] Cytotoxicity assays help identify the concentration range at which the compound exhibits biological activity without causing widespread cell death, thereby distinguishing targeted effects from general toxicity.[4][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma or HeLa cervical cancer cells) in appropriate media.

    • Trypsinize and seed 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells.

    • Include wells with medium and DMSO alone as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation and Reagent Addition:

    • Incubate the plate for 48 hours at 37°C with 5% CO₂.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Determining the IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control0.850100
0.10.84599.4
10.83097.6
100.65076.5
250.43050.6
500.21024.7
1000.0505.9

Result Interpretation: Based on this hypothetical data, the IC₅₀ value is approximately 25 µM. For subsequent mechanistic assays, it is advisable to use concentrations at and below the IC₅₀ to minimize confounding effects from overt cytotoxicity.

Part 2: Investigating the NF-κB Signaling Pathway

Rationale: The canonical NF-κB signaling pathway is a key driver of inflammation and cell survival.[2][3] It is initiated by stimuli like Tumor Necrosis Factor-alpha (TNF-α), which leads to the degradation of the inhibitor of κB (IκB) and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus, where it activates gene transcription.[8][9] A luciferase reporter assay is a sensitive method to quantify the transcriptional activity of NF-κB.[2]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Compound 3-(2-Acetylphenyl) -5-fluorobenzoic acid Compound->IKK inhibits (Hypothesized) DNA NF-κB Response Element (in Luciferase Reporter) NFkB_nuc->DNA binds Luc Luciferase Gene Expression DNA->Luc TNF TNF-α TNF->TNFR

Figure 2: Hypothesized mechanism of action of this compound on the canonical NF-κB signaling pathway.

Protocol 2: NF-κB Luciferase Reporter Assay
  • Cell Seeding and Transfection:

    • Use a cell line such as HEK293T, which is amenable to transfection.

    • Seed 5 x 10⁴ cells per well in a 96-well white, clear-bottom plate.

    • After 24 hours, co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • Allow 24 hours for gene expression post-transfection.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 1-2 hours.

    • Stimulate the cells with 10 ng/mL of TNF-α for 6-8 hours to activate the NF-κB pathway.[2] Include an unstimulated control and a TNF-α stimulated vehicle control.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using the manufacturer's recommended lysis buffer for dual-luciferase assays.

    • Measure firefly luciferase activity (from the NF-κB reporter) and Renilla luciferase activity (for normalization) sequentially in a luminometer.

Data Analysis

Calculate the relative luciferase units (RLU) by dividing the firefly luciferase signal by the Renilla luciferase signal. The percentage of NF-κB inhibition is determined by comparing the RLU of compound-treated, TNF-α stimulated cells to the RLU of vehicle-treated, TNF-α stimulated cells.

Part 3: Assessment of Apoptosis Induction

Rationale: Inhibition of the pro-survival NF-κB pathway can sensitize cancer cells to apoptosis.[2] Therefore, it is logical to investigate whether this compound induces programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[10] In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the DNA.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells (e.g., A549) in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations determined from the cytotoxicity and NF-κB assays (e.g., 10 µM and 25 µM) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.[11]

    • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[11]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells promptly using a flow cytometer.

    • Four cell populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Quantifying Apoptosis

The results are typically presented as a quadrant plot, with the percentage of cells in each population quantified.

Treatment% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.22.51.80.5
10 µM Compound80.112.35.42.2
25 µM Compound55.725.815.13.4

Result Interpretation: A dose-dependent increase in the percentage of early and late apoptotic cells following treatment with this compound would strongly suggest that the compound induces apoptosis, potentially as a consequence of NF-κB inhibition.

Conclusion and Future Directions

This application note provides a structured, multi-faceted approach to the initial characterization of this compound in cell-based assays. By systematically evaluating its cytotoxicity, impact on the NF-κB signaling pathway, and its ability to induce apoptosis, researchers can build a comprehensive profile of this novel compound's biological activity. The protocols described herein are robust and widely used in the field of drug discovery.[12][13]

Positive results from these assays would warrant further investigation, including:

  • Western Blotting: To confirm the inhibition of IκB phosphorylation and degradation.

  • In vivo studies: To assess the compound's efficacy and safety in animal models of cancer or inflammatory disease.

  • Target Deconvolution: To identify the direct molecular target of the compound within the NF-κB pathway.

By following this guide, researchers can effectively screen and characterize novel small molecules, accelerating the journey from chemical entity to potential therapeutic agent.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Meso Scale Diagnostics. (n.d.). Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • BenchChem. (n.d.). Application Note & Protocol: A Cell-Based Assay for Screening Zeylasterone Activity on the NF-κB Signaling Pathway.
  • MedChemExpress. (n.d.). Cell Cytotoxicity Assay | Protocols.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • An, W. F., & Tolliday, N. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 127-142.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
  • Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11136-11146.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate.
  • Bassit, L., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology, 9, 76.
  • An, F., & Wu, H. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine, 20(1), 138.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • Li, W., et al. (2006). Cell-based assays for profiling activity and safety properties of cancer drugs. Journal of Pharmacological and Toxicological Methods, 54(3), 313-319.
  • Liu, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2819.

Sources

Derivatization of 3-(2-Acetylphenyl)-5-fluorobenzoic acid for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: A Modular Approach to Enhancing Biological Activity

Abstract

This document provides a comprehensive guide for the strategic chemical modification of this compound, a scaffold with significant potential in drug discovery. The core principle detailed herein is the targeted derivatization of the carboxylic acid moiety to modulate physicochemical properties and enhance biological activity. We present the scientific rationale underpinning these modifications, drawing from established structure-activity relationship (SAR) principles for fluorinated aromatic compounds.[1][2][3] Detailed, field-proven protocols for esterification and amidation are provided, enabling researchers to generate diverse libraries of analogs for screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and optimize this promising chemical scaffold.

Introduction: The Rationale for Derivatization

This compound is a bi-aryl structure featuring key pharmacophoric elements: a carboxylic acid for ionic interactions, a fluorine atom to enhance metabolic stability and binding affinity, and an acetylphenyl group that provides a specific conformational arrangement.[1] The introduction of fluorine into small molecules is a widely adopted strategy in medicinal chemistry to improve physical, chemical, and biological characteristics.[1][3]

However, the parent acid's properties, such as polarity and membrane permeability, may not be optimal for therapeutic applications. Derivatization serves as a critical tool to fine-tune these characteristics. By modifying the carboxylic acid group, we can systematically alter:

  • Lipophilicity: Converting the polar carboxylic acid to a less polar ester or amide can enhance cell membrane permeability and improve oral bioavailability.

  • Target Engagement: The introduction of new functional groups via amidation can create additional hydrogen bond donors or acceptors, potentially leading to stronger or more specific interactions with a biological target.[4]

  • Prodrug Strategies: Esters can be designed to be stable in circulation but hydrolyzed by intracellular esterases, releasing the active carboxylic acid at the site of action.

  • Metabolic Stability: Amide bonds are generally more resistant to hydrolysis than ester bonds, which can prolong the in vivo half-life of a compound.

This application note details two primary and robust derivatization pathways: esterification and amidation.

Core Derivatization Workflow

The overall strategy involves synthesizing a focused library of derivatives from the parent acid, followed by purification, characterization, and biological screening to identify candidates with enhanced activity.

Derivatization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start 3-(2-Acetylphenyl)- 5-fluorobenzoic Acid Ester Esterification Start->Ester Pathway A Amide Amidation Start->Amide Pathway B Purify_E Purification (Chromatography/Recrystallization) Ester->Purify_E Purify_A Purification (Chromatography/Aqueous Wash) Amide->Purify_A Char_E Characterization (NMR, MS, HPLC) Purify_E->Char_E Char_A Characterization (NMR, MS, HPLC) Purify_A->Char_A Screen Biological Activity Screening Char_E->Screen Char_A->Screen SAR SAR Analysis & Lead Optimization Screen->SAR

Caption: General workflow for derivatization, analysis, and screening.

Pathway A: Esterification Protocols

Esterification is a fundamental transformation for converting carboxylic acids into derivatives with altered polarity and potential for acting as prodrugs.[5] We present two robust methods.

Protocol A1: Acid-Catalyzed Fischer Esterification

This classic method is cost-effective and suitable for simple, acid-stable alcohols. It is an equilibrium-driven reaction, typically requiring an excess of the alcohol, which can also serve as the solvent.[6][7]

Causality: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] The reaction is driven to completion by removing water, often by using a large excess of the alcohol.

Materials:

  • This compound

  • Alcohol of choice (e.g., Methanol, Ethanol, Isopropanol) (in large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 20-50 eq), which will also act as the solvent.

  • Place the flask in an ice bath and slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.[6]

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.[6]

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Protocol A2: (BOC)₂O-Mediated Esterification

This method is significantly milder than Fischer esterification and is suitable for more sensitive substrates that cannot tolerate strong acidic conditions.[8] It utilizes di-t-butyl dicarbonate ((BOC)₂O) and a catalytic amount of DMAP (N,N-dimethylaminopyridine).

Causality: The carboxylic acid reacts with (BOC)₂O to form a highly reactive mixed anhydride intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the anhydride to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the desired ester. The byproducts, t-butanol and CO₂, are volatile, simplifying purification.[8]

Materials:

  • This compound

  • Alcohol of choice (primary or secondary)

  • Di-t-butyl dicarbonate ((BOC)₂O)

  • N,N-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) as solvent

Step-by-Step Methodology:

  • In a dry flask, dissolve this compound (1.0 eq), the alcohol (1.1 eq), and a catalytic amount of DMAP (0.05 - 0.1 eq) in the chosen solvent.

  • Add (BOC)₂O (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The residue can often be directly purified by silica gel chromatography to yield the pure ester.

Caption: Reaction schemes for esterification of the parent acid.

Pathway B: Amidation Protocols

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities.[4] Direct condensation of a carboxylic acid and an amine is inefficient; therefore, activating agents are required.[4][9]

Protocol B1: Borate Ester Mediated Amidation

This protocol uses tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as an effective reagent for the direct coupling of carboxylic acids and amines. It is operationally simple and applicable to a wide range of substrates.[10][11]

Causality: The borate ester activates the carboxylic acid, likely through the formation of a reactive acyl-borate intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond.[10]

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • To a vial, add this compound (1.0 eq), the desired amine (1.0 eq), and MeCN (to 0.5 M concentration).

  • Add B(OCH₂CF₃)₃ (2.0 eq) to the solution.

  • Seal the vial and stir the reaction mixture at 80-100 °C for 5-24 hours, monitoring by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • The product can be isolated via an aqueous workup (acid and base washes) or by direct purification on silica gel, depending on the properties of the resulting amide.[10]

Caption: Reaction scheme for amidation of the parent acid.

Data Presentation: Evaluating Enhanced Activity

Following synthesis and purification, the new derivatives must be evaluated for biological activity. The choice of assay depends on the therapeutic target. For this example, we will use a hypothetical enzyme inhibition assay. The results should be tabulated for clear comparison.

Compound IDModification (R group)IC₅₀ (nM)Fold Improvement (vs. Parent)
Parent Acid -H12501.0
Ester-01 -CH₃8301.5
Ester-02 -CH₂CH₃7501.7
Amide-01 -NHCH₃4502.8
Amide-02 -NH-Cyclopropyl1508.3
Amide-03 -N(CH₃)₂9801.3

Interpretation: The hypothetical data above suggests that converting the carboxylic acid to simple esters provides a modest increase in activity. However, forming primary and secondary amides leads to a more significant enhancement, with the cyclopropyl amide (Amide-02) showing the most promising activity. This provides a clear direction for the next round of lead optimization.

References

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4784-4790. [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • PubChem. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). PubChem. [Link]

  • Selva, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

  • PubChem. (2015). 3-(2-Acetylphenyl)-5-fluorobenzoate. PubChem. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a key intermediate in pharmaceutical development, is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the critical C-C bond between two aryl fragments: (2-acetylphenyl)boronic acid and 3-bromo-5-fluorobenzoic acid. While powerful, this transformation is sensitive to multiple variables, and its success hinges on careful optimization of the catalyst system, reaction conditions, and reagent quality. The presence of ortho-substituents on both coupling partners introduces steric challenges that can impede the reaction and lead to lower yields if not properly addressed.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource structured in a question-and-answer format. It addresses common experimental issues, offers evidence-based troubleshooting strategies, and provides a robust, optimized protocol to maximize yield and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer provides a mechanistic explanation for the issue and a series of actionable solutions.

Q1: My reaction yield is extremely low, or I'm observing no product formation. What are the likely causes and solutions?

A1: A low or non-existent yield in this Suzuki-Miyaura coupling typically points to one of three areas: an inactive catalyst, poor reagent quality, or suboptimal reaction conditions. The steric hindrance from the ortho-acetyl and ortho-carboxyl groups makes this reaction particularly sensitive to catalyst efficiency.[3]

  • Cause 1: Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation if exposed to air, rendering it inactive. This is a primary reason for reaction failure.

    • Solution: Ensure the reaction mixture is thoroughly deoxygenated. This is achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Additionally, maintaining the reaction under a positive pressure of inert gas is crucial.

  • Cause 2: Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid, can be slow due to the steric bulk of the adjacent carboxylate group.[3]

    • Solution: The choice of ligand is critical. Use a bulky, electron-rich phosphine ligand, such as SPhos or XPhos (Buchwald-type ligands), which are known to accelerate oxidative addition and stabilize the palladium center, especially in sterically demanding couplings.[4][5]

  • Cause 3: Poor Boronic Acid Quality: (2-Acetylphenyl)boronic acid can be prone to decomposition (protodeboronation) upon storage or in the presence of moisture, reducing the amount of active nucleophile available for the reaction.

    • Solution: Use freshly purchased or recently prepared boronic acid. If its quality is uncertain, it can be recrystallized. Always store it in a desiccator.

  • Cause 4: Suboptimal Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[6] An incorrect choice can halt the reaction.

    • Solution: A moderately strong base like tripotassium phosphate (K₃PO₄) is often optimal. It is effective without promoting significant side reactions.[3] The solvent system should facilitate the dissolution of both organic and inorganic components; a common choice is a mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water.

Troubleshooting Decision Tree

G start Low or No Yield q1 Checked Starting Material Quality? start->q1 q2 Reaction Properly Degassed? q1->q2 Yes sol1 Use fresh boronic acid. Verify aryl bromide structure. q1->sol1 No q3 Correct Catalyst/Ligand Used? q2->q3 Yes sol2 Degas solvent with Ar/N2. Run under inert atmosphere. q2->sol2 No q4 Base and Solvent Correct? q3->q4 Yes sol3 Use bulky phosphine ligand (e.g., SPhos). Use active Pd source (e.g., Pd2(dba)3). q3->sol3 No sol4 Use K3PO4 as base. Ensure appropriate solvent ratio (e.g., Dioxane/H2O). q4->sol4 No end Re-run Optimized Reaction q4->end Yes sol1->q1 sol2->q2 sol3->q3 sol4->q4

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of a biphenyl byproduct from the homocoupling of (2-acetylphenyl)boronic acid. How can I prevent this?

A2: The formation of a biaryl homocoupling product, 2,2'-diacetylbiphenyl, is a common side reaction in Suzuki couplings. This side reaction is primarily promoted by the presence of molecular oxygen in the reaction vessel.[7] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the unwanted coupling of two boronic acid molecules.

  • Primary Solution: Rigorous Deoxygenation: As with preventing catalyst inactivation, the most effective way to suppress homocoupling is to remove all traces of oxygen from the reaction system.

    • Procedure: Use a robust "freeze-pump-thaw" degassing method for the solvent (three cycles are standard for sensitive reactions). Ensure all glassware is dried and flushed with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the entire reaction.

  • Secondary Solution: Controlled Reagent Addition: If rigorous degassing is insufficient, the order of reagent addition can sometimes help. Adding the aryl bromide to the mixture before the palladium catalyst can favor the desired oxidative addition pathway over pathways leading to homocoupling.

Q3: My mass spectrometry results show a byproduct that is just de-halogenated starting material (5-fluorobenzoic acid). What causes this and how can I minimize it?

A3: This byproduct, 5-fluorobenzoic acid, results from a side reaction known as protodehalogenation or hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3][8] This can occur if the palladium complex, after oxidative addition, abstracts a hydride from another source in the reaction mixture (such as a solvent or base) and then undergoes reductive elimination.[8]

  • Cause 1: Solvent Choice: Protic solvents, especially alcohols, can sometimes act as hydride sources.

    • Solution: Use anhydrous, aprotic solvents like 1,4-dioxane or toluene as the primary organic solvent.[3] If protodehalogenation is a persistent issue, ensure your solvent is truly anhydrous.

  • Cause 2: Base Choice: Certain bases may promote this side reaction.

    • Solution: While stronger bases can sometimes increase reaction rates, they may also increase the rate of side reactions. K₃PO₄ is generally a good choice that balances reactivity with minimizing protodehalogenation. Avoid using amine bases if this is a recurring problem.[8]

  • Cause 3: Inefficient Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the intermediate palladium-aryl halide complex has more time to participate in side reactions like protodehalogenation.

    • Solution: Ensure the boronic acid is of high quality and that the base is sufficiently strong to form the reactive borate species.[6] Using a slightly larger excess of the boronic acid (e.g., 1.5 equivalents) can also help drive the transmetalation step forward.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand combination for this specific transformation?

A1: Given the steric hindrance around the coupling sites, a catalyst system known for high activity in challenging couplings is required.

  • Palladium Source: A Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is an excellent choice as it is readily available and does not require a pre-activation step.[3] Palladium(II) acetate (Pd(OAc)₂) is also very common and effective, as it is reduced in situ to the active Pd(0) species.

  • Ligand: A bulky biaryl monophosphine ligand is highly recommended. Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a robust and highly active ligand for Suzuki-Miyaura couplings of sterically hindered substrates.[3] Its electron-rich nature and steric bulk facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: Which aryl halide (3-bromo- or 3-iodo-5-fluorobenzoic acid) should I use?

A2: The choice of halide affects the rate of the oxidative addition step. The general order of reactivity is I > Br > OTf >> Cl.[8][9]

  • 3-Iodo-5-fluorobenzoic acid: Will be more reactive and may allow for lower reaction temperatures or shorter reaction times. However, it is typically more expensive and can be less stable.

  • 3-bromo-5-fluorobenzoic acid: This is the most common choice, offering a good balance of high reactivity, stability, and cost-effectiveness.[10][11] The protocol provided below utilizes the bromo- derivative.

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and which one is most suitable here?

A3: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic borate anion [Ar-B(OH)₃]⁻.[6] This borate species then transfers its aryl group to the palladium center more readily than the neutral boronic acid. For this synthesis, tripotassium phosphate (K₃PO₄) is an excellent choice. It is strong enough to facilitate the formation of the borate but generally does not cause unwanted side reactions like ester hydrolysis. Carbonates like K₂CO₃ can also be effective.[5]

Q4: How critical is it to use anhydrous and deoxygenated solvents?

A4: It is absolutely critical.

  • Deoxygenation: As discussed in the troubleshooting section, oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, killing the catalytic cycle. It also promotes the unwanted homocoupling of the boronic acid.[7]

  • Anhydrous Conditions: While many Suzuki protocols use an aqueous solvent mixture, the organic solvent component should be anhydrous to start. Water is then added in a controlled amount. The presence of excess or uncontrolled water can promote the decomposition (protodeboronation) of the boronic acid, effectively removing it from the reaction.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Reagent and Condition Summary
ComponentChemical NameEquivalentsMol %
Aryl Halide3-Bromo-5-fluorobenzoic acid1.0-
Boronic Acid(2-Acetylphenyl)boronic acid1.3-
Palladium SourcePd₂(dba)₃0.011 mol %
LigandSPhos0.0222.2 mol %
BaseK₃PO₄3.0-
Solvent System1,4-Dioxane / H₂O-(5:1 v/v)
Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), (2-acetylphenyl)boronic acid (1.3 eq.), and K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add Pd₂(dba)₃ (0.01 eq.) and SPhos (0.022 eq.).

  • Solvent Addition: Add the deoxygenated solvent system (1,4-Dioxane and water, 5:1 ratio) via cannula or syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2. This will protonate the carboxylic acid product, making it soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the organic solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dry Glassware b Weigh Reagents: Aryl Halide, Boronic Acid, Base a->b c Degas Solvents (Dioxane & Water) b->c g Add Solvents via Syringe c->g d Charge solids into Schlenk flask e Establish Inert Atmosphere (Vacuum/Argon cycles) d->e f Add Catalyst & Ligand e->f f->g h Heat to 80-100 °C with Stirring g->h i Monitor by TLC/LC-MS h->i j Cool to RT & Quench i->j k Acidify with 1M HCl j->k l Extract with Ethyl Acetate k->l m Dry, Filter & Concentrate l->m n Purify via Chromatography or Recrystallization m->n o Characterize Final Product n->o

Caption: Step-by-step experimental workflow.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) Complex1 X-Pd(II)L2-R1 Pd0->Complex1   OA OA Oxidative Addition TM Transmetalation RE Reductive Elimination Product R1-R2 (Final Product) RE->Product ArX R1-X (3-Bromo-5-fluorobenzoic acid) ArX->OA ArB R2-B(OH)2 ((2-Acetylphenyl)boronic acid) ArB->TM Base Base (K3PO4) Base->TM Complex2 R2-Pd(II)L2-R1 Complex1->Complex2   TM Complex2->Pd0   RE

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . Organic Process Research & Development. Available at: [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Available at: [Link]

  • Scrivens, J. H. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. Available at: [Link]

  • YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization . Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design . Available at: [Link]

  • MacMillan, D. S., & Spencer, L. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development. Available at: [Link]

  • Ling, Y., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids . Chemical Research in Chinese Universities. Available at: [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . Chemical Science. Available at: [Link]

  • Chem-Impex. 3-Bromo-5-fluorobenzoic acid . Available at: [Link]

  • Ling, Y., et al. (2004). Convenient and practical preparation of acetylphenyl boronic acids . ResearchGate. Available at: [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . r/chemhelp. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Chemistry Stack Exchange. Available at: [Link]

  • Uozumi, Y., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring . Organic Letters. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Acetylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(2-Acetylphenyl)-5-fluorobenzoic acid. This molecule is a valuable building block in medicinal chemistry and drug discovery.[1] However, like many multi-substituted aromatic compounds, its limited aqueous solubility can present significant challenges during in vitro and cell-based assays.[2][3] Precipitation of the compound can lead to inaccurate concentration measurements, variable results, and underestimated biological activity.[3][4]

This guide provides field-proven insights and detailed protocols to help you navigate and overcome these solubility issues, ensuring the integrity and reproducibility of your experimental data. We will explore the chemical principles behind these methods, focusing on practical, step-by-step solutions for your laboratory workflows.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling of this compound.

Q1: What is the recommended starting solvent for creating a stock solution?

A1: The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility.[4][5] For biological assays, it is crucial to start with a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO, which can then be serially diluted.[3][6]

Expert Insight: Always use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds and may lead to precipitation upon freeze-thaw cycles.[7]

Q2: My compound dissolves in 100% DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer (e.g., PBS or cell media)?

A2: This is a common phenomenon known as "crashing out" or precipitation. While your compound is soluble in the organic DMSO, its solubility in the final aqueous buffer is much lower.[8][9] When the DMSO stock is added to the buffer, the DMSO concentration is drastically lowered, and the water becomes the primary solvent. If the compound's concentration is above its aqueous solubility limit, it will precipitate out of the solution.[8][10]

To mitigate this, it is critical to keep the final concentration of DMSO in the assay as low as possible (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[5]

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

A3: Yes, pH adjustment is a highly effective technique for this specific molecule.[] this compound contains a carboxylic acid group (-COOH).

  • At acidic or neutral pH (below its pKa) , the carboxylic acid group is protonated (-COOH) and the molecule is neutral. This form is less polar and has lower aqueous solubility.

  • At basic pH (above its pKa) , the group is deprotonated (-COO⁻), forming a carboxylate salt.[12] This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[12][13][14]

The pKa of the related 3-fluorobenzoic acid is approximately 3.86. While the exact pKa of your compound may differ slightly, adjusting the pH of your final assay buffer to be well above this value (e.g., pH 7.4 or higher) will dramatically increase its solubility.[13]

Q4: What are co-solvents, and can they help prevent precipitation?

A4: Co-solvents are water-miscible organic solvents used in combination to increase the solubility of poorly soluble drugs.[2][] They work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the water, thereby increasing solubility.[2][15]

Commonly used co-solvents in pharmaceutical formulations and in vitro assays include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[][15][16]

Adding a small, optimized amount of a co-solvent to your aqueous buffer can help keep the compound in solution after dilution from the DMSO stock.[]

Troubleshooting Guide & Decision Workflow

If you are encountering solubility issues, follow this logical workflow to identify and solve the problem.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5% and consistent across all wells (including controls)? start->check_dmso adjust_dmso Action: Optimize dilution scheme. Perform serial dilutions in DMSO first, then make final dilution into buffer. check_dmso->adjust_dmso No check_ph Is the compound a weak acid/base? (Yes, it's a carboxylic acid) check_dmso->check_ph Yes adjust_dmso->check_ph adjust_ph Action: Increase buffer pH. Prepare buffer at pH > 7.4. (See Protocol 2) check_ph->adjust_ph Yes check_cosolvent Is precipitation still occurring after pH adjustment? adjust_ph->check_cosolvent use_cosolvent Action: Introduce a co-solvent. Try PEG 400 or Ethanol. (See Protocol 3) check_cosolvent->use_cosolvent Yes final_check Is the issue resolved? check_cosolvent->final_check No use_cosolvent->final_check success Success: Proceed with Assay final_check->success Yes reassess Re-assess: Consider formulation with surfactants or contact technical support. final_check->reassess No

Caption: Troubleshooting workflow for solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol outlines the best practices for dissolving your compound to create a stable, high-concentration stock.

  • Weigh Compound: Accurately weigh the required amount of this compound in a sterile microfuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 20 mM).

  • Aid Dissolution:

    • Vortex the tube gently for 1-2 minutes.[5]

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[5]

    • Gentle warming in a 37°C water bath can also be used, but be cautious as heat may degrade sensitive compounds.[5]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[5]

Protocol 2: pH-Assisted Solubilization in Aqueous Buffer

This protocol leverages the acidic nature of the compound to enhance its solubility in the final assay medium.

Caption: pH-dependent ionization and solubility.

  • Prepare Buffer: Prepare your aqueous assay buffer (e.g., PBS, TRIS) at the desired final concentration.

  • Adjust pH: Using a calibrated pH meter, adjust the buffer to a pH of 7.4 or higher by adding small amounts of a base like 1M NaOH. Ensure the buffer capacity is maintained.

  • Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your DMSO stock in 100% DMSO. This helps in achieving a low final DMSO concentration.

  • Final Dilution: Add the small volume of your DMSO stock (or intermediate dilution) to the pH-adjusted aqueous buffer. Pipette up and down gently to mix.

  • Incubate and Observe: Allow the solution to equilibrate for a few minutes. Visually inspect for any signs of precipitation against a dark background.

Protocol 3: Using Co-solvents to Maintain Solubility

This protocol is an alternative or supplementary step to pH adjustment.

  • Select Co-solvent: Choose a biocompatible co-solvent such as PEG 400 or Ethanol.

  • Prepare Buffer with Co-solvent: Prepare your aqueous assay buffer and add the co-solvent to a final concentration of 1-5% (v/v). The optimal concentration must be determined empirically and should be tested for effects on the assay itself.

  • Mix Thoroughly: Ensure the co-solvent is completely mixed into the buffer before adding your compound.

  • Add Compound: Perform the final dilution of your DMSO stock into the buffer/co-solvent mixture.

  • Vehicle Control: Crucially , ensure your vehicle control wells contain the exact same final concentration of both DMSO and the co-solvent to account for any effects on the assay readout.[5]

Data Summary Table

The following table provides a qualitative summary of expected solubility based on the chosen solvent system. Specific quantitative values (mg/mL) must be determined empirically for your exact experimental conditions.

Solvent SystemExpected SolubilityKey Considerations
100% DMSO HighIdeal for primary stock solutions. Use anhydrous grade.[5]
Aqueous Buffer (pH < 6.5) Very LowHigh risk of precipitation upon dilution.
Aqueous Buffer (pH > 7.4) Moderate to HighIonization of carboxylic acid increases polarity and solubility.[13][14]
Aqueous Buffer + 5% PEG 400 ModerateReduces solution polarity, helps prevent "crashing out".[15][17]
Aqueous Buffer (pH > 7.4) + 5% PEG 400 High to Very HighCombination of pH and co-solvent effects offers the best chance of success.[]

References

  • Creative Biolabs. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, K., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • Weiss, R. G., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Retrieved from [Link]

  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. PDF. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your research.

The synthesis of this compound typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This is often followed by a hydrolysis step if a nitrile precursor is used. While robust, these reactions are susceptible to side reactions that can complicate purification and reduce yields. This guide will address the most common issues in a question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield and Biphenyl Byproduct Formation

Question: I am observing a significant amount of a biphenyl byproduct, 4,4'-difluoro-biphenyl-3,3'-dicarboxylic acid, and a low yield of my target molecule. What is causing this?

Answer: This is a classic case of boronic acid homocoupling , a common side reaction in Suzuki-Miyaura couplings.[4][5] This occurs when two molecules of your boronic acid starting material react with each other instead of with the aryl halide.

Underlying Mechanism: The Role of Pd(II) and Oxygen

The active catalyst in the Suzuki cycle is Pd(0). If your reaction mixture contains an excess of Pd(II) species, either from the precatalyst or due to oxidative processes, it can mediate the homocoupling of the boronic acid.[6][7] The presence of oxygen can exacerbate this issue by re-oxidizing Pd(0) to Pd(II), which then promotes the unwanted dimerization.[4][8]

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Root Cause Analysis cluster_2 Solutions a Low Yield & Biphenyl Impurity Detected b Homocoupling of Boronic Acid a->b Indicates e Ensure Rigorous Degassing b->e Mitigated by f Use a Pd(0) Precatalyst b->f Mitigated by g Add a Mild Reducing Agent b->g Mitigated by h Optimize Catalyst Loading b->h Mitigated by c Excess Pd(II) Species c->b d Presence of Oxygen d->b

Caption: Troubleshooting homocoupling in Suzuki reactions.

Experimental Protocols for Mitigation

1. Rigorous Degassing: Oxygen is a key contributor to homocoupling.[4][6] Ensure your solvent and reaction mixture are thoroughly degassed.

  • Protocol:

    • Combine the aryl halide, boronic acid, base, and solvent in the reaction flask.

    • Seal the flask with a septum.

    • Insert a needle connected to a vacuum/inert gas line.

    • Subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • For larger scale reactions, subsurface sparging with nitrogen for 15-30 minutes is highly effective.[6]

    • Add the palladium catalyst under a positive pressure of inert gas.

2. Choice of Palladium Source: Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) requires an initial reduction to the active Pd(0) state. This reduction can sometimes be initiated by the homocoupling of the boronic acid.[4]

  • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-activated Pd(II) catalyst that readily forms Pd(0) to minimize this side reaction.

3. Addition of a Mild Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of free Pd(II) in the reaction mixture.

  • Protocol: The use of potassium formate has been shown to suppress homocoupling without interfering with the main catalytic cycle.[6][9] Add 1.1 equivalents of potassium formate along with the other reagents before degassing.

ParameterStandard ConditionOptimized Condition for Homocoupling
Atmosphere Inert (standard practice)Rigorously degassed (e.g., subsurface sparge)
Pd Source Pd(OAc)₂ (Pd(II))Pd(PPh₃)₄ (Pd(0)) or Buchwald precatalyst
Additives NonePotassium Formate (1.1 eq)
FAQ 2: Formation of an Unexpected Byproduct: 2-Acetyl-5-fluorobenzoic acid

Question: My reaction is producing 2-acetyl-5-fluorobenzoic acid. Where is this coming from?

Answer: This byproduct is likely the result of protodeboronation of your (2-acetylphenyl)boronic acid starting material.[10] This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.

Underlying Mechanism: Hydrolysis of the C-B Bond

Protodeboronation can be catalyzed by acids or bases and is often influenced by the reaction conditions and the electronic nature of the boronic acid.[10] The presence of water and certain bases can facilitate this undesired hydrolysis. Electron-withdrawing groups on the aryl boronic acid can sometimes increase its susceptibility to this side reaction.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Root Cause Analysis cluster_2 Solutions a 2-Acetyl-5-fluorobenzoic acid Detected b Protodeboronation of Boronic Acid a->b Indicates e Use Anhydrous Solvents b->e Mitigated by f Use Boronic Esters (e.g., pinacol) b->f Mitigated by g Optimize Base and Stoichiometry b->g Mitigated by h Monitor Reaction Progress b->h Mitigated by c Sub-optimal Base/Solvent c->b d Extended Reaction Time/High Temp d->b

Caption: Troubleshooting protodeboronation in Suzuki reactions.

Experimental Protocols for Mitigation

1. Use of Boronic Esters: Aryltrifluoroborates and boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[11]

  • Protocol:

    • Synthesize the pinacol ester of (2-acetylphenyl)boronic acid.

    • Use this ester in the Suzuki coupling reaction under standard conditions. Note that the reaction kinetics might differ, so optimization may be necessary.

2. Optimization of Base and Solvent: The choice of base and solvent can significantly impact the rate of protodeboronation. Strongly basic aqueous conditions can promote this side reaction.

  • Recommendation:

    • Consider using a non-aqueous base such as K₃PO₄ or CsF.

    • Ensure the use of anhydrous solvents. While Suzuki reactions often benefit from a small amount of water, excess water can be detrimental.

3. Reaction Monitoring: Prolonged reaction times at elevated temperatures can increase the likelihood of protodeboronation.

  • Protocol:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

    • Once the starting material is consumed, work up the reaction promptly to avoid degradation of the product and remaining boronic acid.

ParameterStandard ConditionOptimized Condition for Protodeboronation
Boron Source Boronic AcidPinacol Boronic Ester or Aryltrifluoroborate
Base Aqueous Na₂CO₃ or K₂CO₃K₃PO₄ or CsF
Solvent Toluene/Water or Dioxane/WaterAnhydrous Toluene or Dioxane
Monitoring Endpoint analysisIn-process control (TLC/LC-MS)
FAQ 3: Presence of Amide Impurity in the Final Product

Question: After my final hydrolysis step, I am still seeing a significant amount of 3-(2-acetylphenyl)-5-fluorobenzamide in my product. Why didn't the hydrolysis go to completion?

Answer: This indicates incomplete hydrolysis of the nitrile. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[12][13][14] If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.

Underlying Mechanism: Two-Stage Hydrolysis

Nitrile hydrolysis, whether under acidic or basic conditions, is a two-step process:

  • Nitrile to Amide: The nitrile is hydrated to form an amide.

  • Amide to Carboxylic Acid: The amide is then hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[15][16]

The second step, amide hydrolysis, often requires more vigorous conditions (higher temperatures, longer reaction times, or stronger acid/base concentration) than the initial hydration of the nitrile.[16][17]

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Root Cause Analysis cluster_2 Solutions a Amide Impurity Detected in Product b Incomplete Nitrile Hydrolysis a->b Indicates h Re-subject Product to Hydrolysis a->h Corrective Action e Increase Reaction Temperature b->e Mitigated by f Increase Acid/Base Concentration b->f Mitigated by g Extend Reaction Time b->g Mitigated by c Insufficiently Forcing Conditions c->b d Short Reaction Time d->b

Caption: Troubleshooting incomplete nitrile hydrolysis.

Experimental Protocols for Complete Hydrolysis

1. More Forcing Basic Hydrolysis:

  • Protocol:

    • Dissolve the nitrile in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of 5M NaOH.[18]

    • Heat the mixture to reflux for an extended period (4-12 hours). Monitor by TLC/LC-MS until the amide intermediate is no longer observed.

    • Cool the reaction, and carefully acidify with concentrated HCl to pH 1-2 to precipitate the carboxylic acid.[18]

2. More Forcing Acidic Hydrolysis:

  • Protocol:

    • Heat the nitrile under reflux with a more concentrated acid, such as 6M HCl or a 1:1 mixture of concentrated H₂SO₄ and water.

    • Reflux for 4-12 hours, monitoring for the disappearance of the amide intermediate.

    • Cool the reaction mixture and collect the precipitated product by filtration.

Corrective Action for Contaminated Batches: If you have a batch of product contaminated with the amide, you do not need to discard it. Simply re-subject the mixture to the more forcing hydrolysis conditions outlined above.

ParameterInitial Condition (yields amide)Optimized Condition (yields acid)
Reagent 2M NaOH5M NaOH or 6M HCl
Temperature 80 °CReflux (typically >100 °C)
Time 2 hours4-12 hours (or until completion by IPC)
References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Willard, M. C., & Joullié, M. M. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(24), 12558–12567. Retrieved from [Link]

  • Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]

  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(5), 930–936. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1235–1244. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Accounts of Chemical Research, 28(11), 2133-2140. Retrieved from [Link]

  • Chao, J., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities, 20(6), 734-737. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Bohrium. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. This molecule, a key intermediate in pharmaceutical and materials science research, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. While this palladium-catalyzed C-C bond formation is powerful and versatile, its success is highly dependent on the careful optimization of reaction parameters.[1][2][3][4]

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis for yield, purity, and scalability.

Troubleshooting Guide: From Low Yields to Optimized Results

This section addresses the most frequent issues reported by researchers. We will diagnose the problem, explore the root causes, and provide validated solutions.

Q1: My reaction has stalled or resulted in a very low yield (<20%). What are the primary causes and how can I fix this?

Low conversion is the most common hurdle. The cause is often multifactorial, stemming from catalyst deactivation, suboptimal reaction conditions, or side reactions. Let's break down the diagnostic workflow.

dot

Troubleshooting_Workflow cluster_analysis Potential Observations in Crude Analysis Start Low Yield / Stalled Reaction Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Analyze_Crude Step 2: Analyze Crude Reaction Mixture (LC-MS / ¹H NMR) Check_Reagents->Analyze_Crude If reagents are confirmed pure Optimize Step 3: Systematically Optimize Reaction Parameters Analyze_Crude->Optimize Based on observed byproducts Protodeborylation Protodeborylation (Acetophenone byproduct) Analyze_Crude->Protodeborylation Dehalogenation Dehalogenation (3-Fluorobenzoic acid byproduct) Analyze_Crude->Dehalogenation Homocoupling Homocoupling (Symmetrical byproducts) Analyze_Crude->Homocoupling No_Reaction Mainly Starting Materials Analyze_Crude->No_Reaction Success High Yield & Purity Optimize->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Step 1: Verify Reagent Quality

  • (2-Acetylphenyl)boronic Acid: This reagent is susceptible to protodeborylation upon storage, especially in the presence of moisture.[1] It can also exist as a trimeric anhydride (boroxine).

    • Solution: Use freshly purchased boronic acid of high purity (≥95%).[5] If in doubt, run a small-scale control reaction with a trusted aryl halide. Consider using more stable boronate esters, like pinacol esters, which can be less prone to degradation.[6]

  • 3-Bromo-5-fluorobenzoic Acid: Ensure this starting material is pure and dry. It is a stable, commercially available compound.[7][8][9]

  • Solvents: Anhydrous solvents are critical. Water, while sometimes used as a co-solvent, can interfere if not precisely controlled. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst.

Step 2: Analyze the Crude Reaction Mixture

Before making drastic changes, understanding the side products is key. An LC-MS or crude ¹H NMR analysis is invaluable.

  • If you observe significant Protodeborylation (Acetophenone byproduct): This side reaction replaces the boronic acid group with a proton.[1]

    • Cause: Often caused by excess water, insufficient base, or prolonged reaction times at high temperatures.

    • Solution: Use a stronger, non-aqueous base like K₃PO₄. Ensure your solvent is dry and the reaction is run under a strict inert atmosphere.

  • If you observe significant Dehalogenation (3-Fluorobenzoic acid byproduct): This replaces the bromine atom with a hydrogen.

    • Cause: This can occur if the palladium complex undergoes hydride formation and subsequent reductive elimination.[1] Certain bases or alcoholic solvents can be sources of hydrides.

    • Solution: Avoid alcohol-based solvents if this is a major issue. Screen different bases; potassium carbonate or cesium carbonate are often effective.

  • If you observe Homocoupling Byproducts: This indicates a side reaction where two molecules of the boronic acid or two molecules of the aryl halide couple together.

    • Cause: Often promoted by the presence of oxygen or an insufficiently active catalyst.

    • Solution: Improve degassing procedures. Increase the catalyst loading slightly or switch to a more active pre-catalyst/ligand system (see table below).

Step 3: Systematically Optimize Reaction Parameters If starting materials are pure and side reactions are minimal, the core conditions need optimization.

ParameterStandard ConditionOptimized Condition & Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + Ligand or a Pre-catalyst (e.g., SPhos Pd G3).[10] Rationale: Pd(PPh₃)₄ can be inconsistent in quality. Using a separate ligand allows for fine-tuning. Pre-catalysts are often more air-stable and provide more reproducible generation of the active Pd(0) species.
Ligand PPh₃Bulky Biarylphosphines (e.g., SPhos, XPhos). Rationale: These ligands promote faster reductive elimination and can stabilize the catalytic intermediates, increasing turnover and preventing catalyst death.[10][11]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ . Rationale: These are stronger bases that can accelerate the transmetalation step, which is often rate-limiting.[11][12] They are also less likely to cause hydrolysis of the product if an ester intermediate is used.
Temperature 80-100 °C60-80 °C . Rationale: While heat is necessary, excessive temperatures can accelerate catalyst decomposition and side reactions. Finding the minimum effective temperature is key.
Q2: My reaction works, but I see significant hydrolysis of my methyl/ethyl ester intermediate. How can I prevent this?

When using methyl 3-bromo-5-fluorobenzoate as a starting material, the basic conditions required for the Suzuki coupling can also cause saponification (hydrolysis) of the ester to the carboxylate salt.[13][14]

  • Cause: The combination of a strong aqueous base (like NaOH or Na₂CO₃) and heat is the classic condition for ester hydrolysis.

  • Solutions:

    • Change the Base: Switch to a less nucleophilic base that is still effective for the coupling. Finely ground potassium phosphate (K₃PO₄) is an excellent choice.[10] Cesium fluoride (CsF) can also be used, particularly if other base-sensitive groups are present.[13]

    • Use a Biphasic Solvent System: A toluene/water system can sometimes sequester the ester in the organic phase, reducing its exposure to the aqueous base.

    • Embrace the Hydrolysis: The most direct approach is to perform the Suzuki coupling directly on 3-bromo-5-fluorobenzoic acid . This eliminates the need for a final hydrolysis step but may require different optimization. Carboxylates can coordinate to the palladium center, sometimes inhibiting the catalyst.[13] If this occurs, using a stronger ligand or a slightly higher catalyst loading can overcome the inhibition. A water-soluble catalyst system has shown high efficiency for coupling aryl halides that contain a carboxyl group.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

The synthesis proceeds via the Suzuki-Miyaura catalytic cycle, which involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][16]

dot

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product This compound (Ar¹-Ar²) ArylHalide 3-Bromo-5-fluorobenzoic acid (Ar¹-X) BoronicAcid (2-Acetylphenyl)boronic acid (Ar²-B(OH)₂) Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid to form a Pd(II) complex. This is often the rate-determining step.[16]

  • Transmetalation: The organic group from the (2-acetylphenyl)boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.[12]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Q2: Should I use the free carboxylic acid or protect it as an ester?

This is a critical strategic decision.

  • Using the Methyl/Ethyl Ester:

    • Pros: The reaction often proceeds more cleanly as the ester is less likely to coordinate with and inhibit the palladium catalyst. The starting material, methyl 3-bromo-5-fluorobenzoate, is also commercially available.[17]

    • Cons: Requires an additional hydrolysis (saponification) step at the end, which adds time and requires a second workup/purification.[14] You risk incomplete hydrolysis or side reactions during this step.

  • Using the Free Carboxylic Acid:

    • Pros: More atom-economical and avoids an extra synthetic step.

    • Cons: The carboxylate formed under basic conditions can act as a ligand for palladium, potentially slowing down or inhibiting the reaction.[13] Solubility can also be an issue, often requiring specific solvent systems like dioxane/water or DMF.

Recommendation: For initial optimization, starting with the methyl ester of 3-bromo-5-fluorobenzoic acid is often more reliable. Once a robust coupling protocol is established, you can then adapt it for the free carboxylic acid.

Q3: What are the primary safety considerations for this reaction?
  • Palladium Catalysts: While less toxic than other heavy metals, palladium compounds should be handled with care. Avoid inhalation of powders and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood under an inert atmosphere.

  • Solvents: Organic solvents like dioxane, toluene, and DMF have specific health risks. Dioxane is a suspected carcinogen. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle them quickly and avoid direct contact.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling using Methyl Ester Intermediate

This protocol is designed for robustness and high yield on a 1-2 mmol scale.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromo-5-fluorobenzoate (1.0 mmol, 1.0 eq), (2-acetylphenyl)boronic acid (1.2 mmol, 1.2 eq)[18], and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add them to the reaction flask against a positive flow of argon.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain methyl 3-(2-acetylphenyl)-5-fluorobenzoate.

Protocol 2: Saponification to Final Product
  • Setup: Dissolve the purified methyl ester from Protocol 1 in a mixture of tetrahydrofuran (THF) (10 mL) and methanol (5 mL) in a round-bottom flask.

  • Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH) (5.0 mmol, 5.0 eq). Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS confirms the complete disappearance of the starting material.

  • Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under high vacuum to yield the final product, this compound.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing). [Link]

  • Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing). [Link]

  • Optimization of reaction conditions for Suzuki coupling 1 . ResearchGate. [Link]

  • A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids . Ling et al. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. [Link]

  • 2-acetylphenylboronic acid - 308103-40-4 - Structure, Synthesis, Properties . Cheméo. [Link]

  • The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. [Link]

  • Side reactions of Suzuki cross-coupling . ResearchGate. [Link]

  • Convenient and practical preparation of acetylphenyl boronic acids . ResearchGate. [Link]

  • Do carboxylic acids interfere with Suzukis? . Reddit. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • 3-(2-Acetylphenyl)-5-fluorobenzoate | C15H10FO3- . PubChem. [Link]

  • [PdCl2(NH2CH2COOH)2] as an efficient catalyst for the Suzuki–Miyaura reaction of aryl halides containing a carboxyl group in water . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki Reaction . Slideshare. [Link]

  • Hydrolysis of Esters . University of Calgary. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). [Link]

  • 3-Bromo-5-fluorobenzoic acid . Oakwood Chemical. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Crystallization of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-(2-Acetylphenyl)-5-fluorobenzoic acid (C₁₅H₁₁FO₃, MW: 258.24 g/mol ). This document provides in-depth troubleshooting advice and experimental protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm starting my experiment. How do I select the best solvent for crystallization?

Answer:

Solvent selection is the most critical parameter for successful crystallization. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[1][2] This temperature-dependent solubility differential is the basis for recrystallization, allowing the desired compound to crystallize upon cooling while impurities remain in the solution (the "mother liquor").[3]

Causality: The molecular structure of this compound features a polar carboxylic acid group, a moderately polar ketone, and a large, relatively non-polar biphenyl-like backbone. This amphiphilic nature means that a single perfect solvent may not be obvious, and a solvent pair or careful screening is often necessary.

Recommended Action: Perform a Systematic Solvent Screen

Before committing your bulk material, test a range of solvents on a small scale (15-20 mg).[2]

Protocol: Small-Scale Solvent Screening

  • Place ~15 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Swirl to mix. Observe if the solid dissolves readily.

    • If it dissolves immediately in the cold solvent: The solvent is too good. Reject it, as recovery will be poor.[4]

  • If it does not dissolve in the cold solvent: Gently heat the tube (e.g., in a hot water or sand bath). Continue adding the solvent dropwise until the solid just dissolves.[4]

  • Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath.

  • Observe the result:

    • Ideal Outcome: A large quantity of fine, crystalline solid forms. This is a good candidate solvent.

    • Poor Outcome: No crystals form, even after scratching the inside of the tube with a glass rod (to induce nucleation). The compound is likely too soluble.

    • Poor Outcome: The compound "oils out" (forms liquid droplets). This indicates the solution's temperature is higher than the compound's melting point.[5]

Table 1: Suggested Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water 100HighThe carboxylic acid group may impart some hot water solubility. Unlikely to be a good single solvent but could be an excellent anti-solvent for a polar organic solvent like ethanol or acetone.[1]
Ethanol 78HighOften a good choice for polar compounds. Evaporates relatively easily. May show high solubility even when cold, potentially leading to lower yields.
Isopropanol 82MediumSimilar to ethanol but slightly less polar. Can sometimes provide a better solubility differential.
Ethyl Acetate 77MediumThe ester group can interact well with the ketone and aromatic rings. A good starting point.[6]
Acetone 56MediumA strong solvent, but its low boiling point can make it difficult to maintain a hot, saturated solution.[7]
Toluene 111LowGood for dissolving aromatic compounds. Its high boiling point can sometimes lead to oiling out.[6]
Heptane/Hexane 98 / 69LowThe compound is likely insoluble. These are excellent candidates as "anti-solvents" in a solvent-pair system.[6]
Question 2: My compound has "oiled out" during cooling. What does this mean and how do I fix it?

Answer:

"Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of a crystal because the temperature of the saturated solution is above the melting point of your compound.[5] Impurities can lower the melting point of a compound, making this problem more likely. The resulting oil rarely forms pure crystals, as impurities tend to be more soluble in the oil than in the solvent.

Causality: The supersaturated solution needs to be at a temperature below the compound's melting point for crystals to form. If the boiling point of your chosen solvent is too high, or if the solution is too concentrated, the saturation point may be reached at a temperature where the compound is still molten.

Troubleshooting Steps:

  • Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil.

  • Add More Solvent: Add more of the hot solvent (10-20% additional volume) to decrease the concentration.[5] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

  • Cool Slowly Again: Allow the more dilute solution to cool. Slower cooling provides more time for proper crystal lattice formation.

  • If Using a Solvent Pair: If you are using a system like Ethanol/Water, add more of the "good" solvent (Ethanol) to increase overall solubility and lower the saturation temperature.[5]

G start Oiling Out Observed reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add more hot solvent (10-20% vol.) reheat->add_solvent cool Cool slowly add_solvent->cool observe Observe Outcome cool->observe success Crystals Formed observe->success Yes fail Still Oils Out observe->fail No change_solvent Change to a lower-boiling point solvent or different solvent system fail->change_solvent

Question 3: My solution is clear even after cooling in an ice bath. Why won't my compound crystallize?

Answer:

The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated. This usually means either too much solvent was used, or the nucleation (the initial formation of small crystal seeds) has been inhibited.[5]

Causality: Crystallization is an equilibrium process. For crystals to form, the concentration of the solute must exceed its saturation point at a given temperature. If the solution remains clear, the compound is still happily dissolved in the mother liquor.

Troubleshooting Steps (in order of application):

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[4]

  • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the solution. A seed crystal provides a template for further crystal growth.[4]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume). Then, allow it to cool again.[5] Be careful not to evaporate too much, or the compound may crash out too quickly.

  • Add an Anti-Solvent (for Solvent-Pair Systems): If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble, until the solution becomes faintly cloudy (the saturation point). For example, if your compound is dissolved in ethanol, you might slowly add water.[8] Heat the solution to clarify and then cool slowly.

Question 4: My crystallization happened almost instantly, forming a fine powder. Is this a problem?

Answer:

Yes, this is a sign of rapid crystallization, often called "crashing out." While you have recovered your solid, it is likely to be of low purity.[5]

Causality: The goal of crystallization is the slow, ordered formation of a crystal lattice. This process selectively incorporates the desired molecule while excluding impurities. When crystallization occurs too quickly, impurities can become trapped within the rapidly forming solid, defeating the purpose of the purification.[5] An ideal crystallization should see the first crystals appear after about 5 minutes of cooling, with continued growth over 20-30 minutes.

Preventative Measures & Solutions:

  • Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent. Re-dissolve the powder by heating and add a small amount of additional hot solvent (5-10% more). This will keep the compound soluble for longer during the cooling phase, promoting slower, more selective crystal growth.[5]

  • Insulate the Flask: Do not place the hot flask directly on the benchtop or in an ice bath. Allow it to cool slowly to room temperature on a cork ring or a few paper towels, which act as insulators. Once it has reached room temperature, then you can move it to an ice bath to maximize yield.

General Experimental Protocol: Single-Solvent Crystallization

This protocol assumes you have already identified a suitable single solvent (e.g., Ethyl Acetate) from your screening experiments.

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half). b. Add the chosen solvent to the flask, initially enough to cover the solid. c. Gently heat the mixture on a hot plate. Add more solvent in small portions, bringing the solution back to a boil after each addition, until the solid has just completely dissolved. Note the total volume of solvent used.

2. (Optional) Hot Filtration for Insoluble Impurities: a. If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. b. Pre-heat a clean flask and a funnel (stemless or short-stemmed is best). Place a fluted filter paper in the funnel. c. Add a small excess of hot solvent (~5% of the total volume) to your dissolved compound to prevent premature crystallization in the funnel. d. Pour the hot solution quickly through the pre-heated funnel into the clean flask.

3. Crystallization: a. Cover the flask with a watch glass to prevent solvent evaporation and contamination. b. Allow the flask to cool undisturbed and slowly to room temperature. Do not rush this step.[9] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.

4. Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Using cold solvent is crucial to avoid re-dissolving your product. c. Continue to draw air through the crystals on the funnel for several minutes to help them dry.

5. Drying: a. Transfer the crystalline solid to a watch glass and allow it to air dry. b. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. (Optional) Hot filtration to remove insolubles dissolve->hot_filter if needed cool_rt 3. Cool slowly to room temperature dissolve->cool_rt hot_filter->cool_rt cool_ice 4. Cool in ice bath to maximize yield cool_rt->cool_ice vac_filter 5. Collect crystals via vacuum filtration cool_ice->vac_filter wash 6. Wash with ice-cold solvent vac_filter->wash dry 7. Dry crystals wash->dry end end dry->end Pure Crystalline Product

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • 3-(2-Acetylphenyl)-5-fluorobenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Solvent for recrystallization of benzoic acid? (2017). Chemistry Stack Exchange. [Link]

  • Spherical Crystallization of Benzoic acid in different solvents. DiVA portal. [Link]

  • Recrystallization Lab: Solvent Selection & Benzoic Acid. Studylib. [Link]

  • Recrystallization of Benzoic Acid. Scribd. [Link]

  • Crystal Growing Tips. (2015). University of Florida, Department of Chemistry. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

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Technical Support Center: Purification of 3-(2-Acetylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for overcoming common challenges encountered during the purification of this compound. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route used. A common and efficient method for synthesizing this biaryl structure is the Suzuki-Miyaura cross-coupling reaction.[1][2] If this method was employed, the most probable impurities include:

  • Unreacted Starting Materials: 3-Bromo-5-fluorobenzoic acid and 2-acetylphenylboronic acid (or its corresponding boronate ester).

  • Homocoupling Byproducts: Biphenyl-2,2'-dione (from the boronic acid) and 3,3'-difluoro-5,5'-dicarboxybiphenyl (from the aryl halide).

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Inorganic Salts: Bases such as potassium carbonate or cesium fluoride used in the reaction.[3]

Q2: My crude product is a brownish, oily solid. What is the best first step for purification?

A2: An excellent and highly effective initial purification step for an aromatic carboxylic acid like this is an acid-base extraction.[4][5] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral organic impurities (like homocoupling byproducts) and residual non-acidic starting materials. The process involves dissolving the crude product in an organic solvent, treating it with an aqueous base to form the water-soluble carboxylate salt, separating the layers, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.

Q3: I performed a recrystallization, but the compound "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the chosen recrystallization solvent, causing the compound to melt in the hot solvent and separate as a liquid upon cooling. To resolve this, you should select a solvent or solvent system with a lower boiling point. Alternatively, using a larger volume of solvent to ensure the compound remains dissolved at a temperature below its melting point can also be effective.

Q4: How do I choose the right solvent for recrystallization of this specific compound?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Given its structure—a polar carboxylic acid group and a larger, relatively nonpolar biaryl backbone—a polar protic solvent or a mixture of a polar and a nonpolar solvent is a good starting point.[6] We recommend screening solvents like aqueous ethanol, aqueous isopropanol, or a mixture of ethyl acetate and heptane. A small-scale test with a few milligrams of your crude product in different solvents is the most reliable way to determine the optimal choice.

Q5: After purification, how can I assess the purity of my this compound?

A5: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR can confirm the structure of the desired compound and identify any residual proton- or fluorine-containing impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification process.

Guide 1: Issues with Acid-Base Extraction
Problem Potential Cause Troubleshooting Steps & Explanations
Low recovery of product after precipitation. 1. Incomplete extraction into the aqueous phase. 2. Incomplete precipitation upon acidification. 3. Product has some solubility in the acidic aqueous solution.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid. Use a pH meter or pH paper to verify. Perform multiple extractions (2-3 times) with the basic solution to maximize recovery. 2. Add acid dropwise until the pH is strongly acidic (pH < 2) to ensure complete protonation and precipitation of the carboxylic acid. 3. After acidification, cool the solution in an ice bath to minimize solubility and maximize precipitation. If recovery is still low, the product can be back-extracted from the acidic aqueous phase using an organic solvent like ethyl acetate.
An emulsion forms at the interface of the organic and aqueous layers. High concentration of impurities or fine particulate matter can stabilize emulsions.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
The precipitated product appears discolored or sticky. Co-precipitation of impurities that are also acidic or have some aqueous solubility.The initial acid-base extraction may not have been sufficient. The sticky solid should be collected and subjected to a second purification step, such as recrystallization or column chromatography.
Guide 2: Issues with Recrystallization
Problem Potential Cause Troubleshooting Steps & Explanations
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The solution requires a nucleation site.1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask at the meniscus with a glass rod. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a small "seed" crystal of the pure compound if available.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve.1. Switch to a lower-boiling point solvent or solvent mixture. For example, if you used toluene, try ethyl acetate/heptane. 2. Use a larger volume of the initial solvent to dissolve the compound at a temperature below its melting point, then slowly add an anti-solvent to induce crystallization.
Low recovery of crystals after filtration. The compound has significant solubility in the cold solvent.1. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize crystal formation. 2. Use a minimal amount of ice-cold solvent to wash the collected crystals on the filter to avoid redissolving the product.
Crystals are discolored. Colored impurities are trapped within the crystal lattice.1. The cooling process may have been too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. 2. If discoloration persists, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Layer Separation: Allow the layers to separate fully. The deprotonated product, sodium 3-(2-acetylphenyl)-5-fluorobenzoate, will be in the upper aqueous layer (if using EtOAc) or the lower aqueous layer (if using DCM). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete transfer of the product, add another portion of the basic aqueous solution to the organic layer in the separatory funnel, shake, and combine the aqueous layers.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 3 M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1-2), which will cause the purified this compound to precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in EtOAc) NeutralImp Neutral Impurities (in EtOAc) Crude->NeutralImp Remains in Organic Layer Salt Product as Carboxylate Salt (Aq) Crude->Salt Add 1M NaOH Shake & Separate PureAcid Pure Precipitated Acid Salt->PureAcid Add 3M HCl (pH < 2)

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying the compound by recrystallization, assuming a suitable solvent has been identified (e.g., aqueous ethanol).

Step-by-Step Methodology:

  • Solvent Screening (if needed): In small test tubes, test the solubility of ~20 mg of your product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For solvent mixtures like ethanol/water, dissolve the compound in the "good" solvent (ethanol) first, then add the "poor" solvent (water) until turbidity persists.

  • Dissolution: Place the crude, post-extraction solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or solvent pair) required to fully dissolve the solid. This is best done by adding the solvent in small portions to the heated and stirred mixture.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces. Dry the crystals thoroughly.

Recrystallization A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: General Recrystallization Workflow.

Protocol 3: Silica Gel Column Chromatography

This method is suitable for removing impurities with polarities different from the product.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal system will give the product an Rf value of approximately 0.3-0.4. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to prevent peak tailing of the carboxylic acid.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase. If separating from less polar impurities, they will elute first. You can use a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) to speed up the elution of your product after the impurities have been removed.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Chromatography cluster_workflow Chromatography Workflow A Select Mobile Phase via TLC (e.g., Hexane:EtOAc + 0.5% AcOH) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Pool Pure Fractions & Evaporate F->G

Caption: Column Chromatography Purification Steps.

References

  • Department of Chemistry, University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]

  • MDPI. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Research Repository UCD. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. [Link]

  • LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • ResearchGate. (2018). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • ResearchGate. (2014). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • RSC Publishing. (1966). The Effects of 2'-Substituents on the Ionisation Constants of Biphenyl-4-carboxylic Acid, 4-Aminobiphenyl. [Link]

  • ResearchGate. (2012). Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. [Link]

Sources

Technical Support Center: Stabilizing 3-(2-Acetylphenyl)-5-fluorobenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Acetylphenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the stability of this compound in solution. As a molecule with promising applications, ensuring its integrity during experimental and developmental stages is paramount. This document offers a structured approach to identifying potential stability issues and implementing effective stabilization strategies, grounded in established scientific principles.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a multi-functionalized aromatic compound. Its structure, featuring a carboxylic acid, an aryl ketone, and a fluorinated biphenyl system, presents a unique set of stability considerations. Proactively addressing these can prevent experimental variability and ensure the reliability of your results.

The primary potential degradation pathways for this molecule include:

  • Oxidative Degradation: The acetyl group (an aryl ketone) and the aromatic rings can be susceptible to oxidation, potentially leading to the formation of various byproducts.[1][2]

  • pH-Dependent Degradation: The carboxylic acid moiety's stability is intrinsically linked to the pH of the solution.[3]

  • Photodegradation: Aromatic systems are often sensitive to light, which can trigger degradation reactions.[4][5]

This guide will address each of these potential issues with detailed, actionable advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges encountered during the handling and analysis of this compound in solution.

Category 1: Solution Preparation and Immediate Use

Question 1: My solution of this compound is showing a slight yellow discoloration shortly after preparation. What could be the cause?

Answer: A yellow discoloration often indicates the initial stages of oxidative degradation. The acetylphenyl group is a likely site for oxidation. This can be exacerbated by exposure to air (oxygen), trace metal ions in your solvent or on your glassware, and light.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Excipients in lower-grade solvents can sometimes contain reactive impurities.[6]

  • Inert Atmosphere: Prepare your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Glassware: Use scrupulously clean glassware. Trace metal ions can catalyze oxidation reactions. Consider rinsing glassware with a chelating agent solution like EDTA, followed by pure solvent.

  • Light Protection: Prepare and store the solution in amber vials or wrap your container in aluminum foil to protect it from light.[7]

Question 2: I'm observing poor solubility and precipitation of the compound in my aqueous buffer system. How can I improve this?

Answer: The solubility of carboxylic acids is highly pH-dependent. In its protonated (acidic) form, this compound is less soluble in aqueous media. By adjusting the pH, you can significantly enhance its solubility.

Troubleshooting Steps:

  • pH Adjustment: Increase the pH of your solution to be at least 1-2 units above the pKa of the carboxylic acid group. Most carboxylic acids have a pKa in the range of 4-5.[8] A pH of 6.5-7.5 is a good starting point. At this pH, the compound will be in its deprotonated, more soluble carboxylate form.[3][9]

  • Co-solvents: If your experimental conditions allow, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve solubility. However, be mindful that the choice of solvent can also impact stability.[10][11]

Category 2: Long-Term Storage and Stability

Question 3: After storing my stock solution for a week in the refrigerator, I see a significant decrease in the parent compound peak and the emergence of new peaks in my HPLC analysis. What is happening?

Answer: This indicates degradation of the compound over time. The likely culprits are slow oxidation and potentially hydrolysis, especially if the solution is not buffered. To ensure long-term stability, a multi-faceted approach is necessary.

Troubleshooting Steps:

  • Forced Degradation Study: To understand the degradation profile, it is highly recommended to perform a forced degradation study.[12][13] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify the degradation products and pathways.[14][15][16] This knowledge is invaluable for developing a stability-indicating analytical method.

  • Buffer Selection: Store the compound in a buffered solution to maintain a stable pH. A phosphate or citrate buffer in the pH range of 6.5-7.5 is generally a good choice for maintaining the soluble and more stable carboxylate form.

  • Addition of Antioxidants: To combat oxidative degradation, consider adding an antioxidant to your stock solution.[17][18] The choice of antioxidant depends on your solvent system and downstream application.

AntioxidantRecommended UseTypical Concentration
Ascorbic Acid (Vitamin C) Aqueous solutions0.01 - 0.1% (w/v)
Butylated Hydroxytoluene (BHT) Organic solutions0.01 - 0.1% (w/v)
EDTA Aqueous solutions (chelates metal ions)0.01 - 0.05% (w/v)
  • Storage Temperature: Store stock solutions at -20°C or -80°C to slow down degradation kinetics. For aqueous solutions, consider preparing aliquots to avoid repeated freeze-thaw cycles.

Question 4: I am concerned about the photostability of my compound during my experiments, which require exposure to ambient light. What are the best practices?

Answer: Photostability is a valid concern for aromatic compounds.[5][19] The energy from UV and visible light can promote oxidative and other degradation reactions.

Best Practices for Photostability:

  • Minimize Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light (which filters out UV and short-wavelength visible light).

  • Use Protective Containers: Always use amber-colored labware or wrap containers in aluminum foil.

  • Consider Solvent Effects: Some studies have shown that polyfluorinated solvents can enhance the photostability of aromatic compounds.[4] If your experimental design permits, this could be an avenue for exploration.

  • Photostability Testing: As part of a forced degradation study, expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) to quantify its light sensitivity.[7]

Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

This protocol provides a framework for identifying the degradation pathways of this compound.

Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[20]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to light in a photostability chamber (as per ICH Q1B guidelines).[7] Wrap a control sample in foil and place it alongside.

  • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours, protected from light.

  • Sample Analysis: At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC. Aim for 5-20% degradation of the parent compound.[14][15]

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability for long-term storage.

Materials:

  • This compound

  • Phosphate buffer (0.1 M, pH 7.4)

  • DMSO (optional, for initial dissolution)

  • Ascorbic acid

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Initial Dissolution (if needed): If the compound is not readily soluble in the buffer, dissolve it first in a minimal amount of DMSO.

  • Buffer Addition: Add the phosphate buffer (pH 7.4) to the dissolved compound to reach the final desired concentration (e.g., 10 mM). Ensure the final concentration of DMSO is low (e.g., <1%) if it was used.

  • Antioxidant Addition: Add ascorbic acid to a final concentration of 0.05% (w/v) and mix gently until dissolved.

  • Aliquoting and Storage: Dispense the solution into single-use aliquots in amber microcentrifuge tubes.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each tube with an inert gas like argon or nitrogen.

  • Storage: Store the aliquots at -80°C.

Visualizing Stability Concepts

To better illustrate the decision-making process and underlying principles of stability, the following diagrams are provided.

DegradationPathways cluster_molecule This compound cluster_stressors Stress Factors cluster_degradation Degradation Products Molecule Parent Compound in Solution Oxidized Oxidized Products Molecule->Oxidized Oxidation Photo Photodegradation Products Molecule->Photo Photolysis Hydrolyzed Hydrolysis Products Molecule->Hydrolyzed Hydrolysis Oxygen Oxygen / Peroxides Oxygen->Oxidized Light UV / Visible Light Light->Photo pH Extreme pH (Acid/Base) pH->Hydrolyzed

Caption: Potential degradation pathways for the compound.

TroubleshootingWorkflow start Instability Observed (e.g., color change, new peaks) check_light Is the solution protected from light? start->check_light protect_light Use amber vials Work in low light check_light->protect_light No check_o2 Was the solution prepared under air? check_light->check_o2 Yes protect_light->check_o2 use_inert Use inert gas (N2/Ar) Add antioxidants check_o2->use_inert Yes check_ph Is the solution pH controlled? check_o2->check_ph No use_inert->check_ph use_buffer Use a buffer (pH 6.5-7.5) check_ph->use_buffer No reassess Re-assess Stability check_ph->reassess Yes use_buffer->reassess

Caption: A troubleshooting workflow for stability issues.

References

  • Vertex AI Search. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation - Stability Studies.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(95), 11671-11673.
  • Blue, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Pezelj, M., & Pogačnik, L. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 295.
  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88.
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1).
  • Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs.
  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
  • Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences.
  • Delvi, M. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Huynh-Ba, K. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing.
  • STEMart. (n.d.). Forced Degradation Studies.
  • ResearchGate. (n.d.). Degradation of aralkyl or alkyl methyl ketones.
  • Wikipedia. (n.d.). Benzoic acid.
  • Wikipedia. (n.d.). Solvent effects.
  • ResearchGate. (n.d.). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products.
  • Homework.Study.com. (n.d.). Why are carboxylic acids and phenols acidic?.
  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity.
  • Quora. (2021). What is the standard pH of carboxylic acids?.
  • MDPI. (2023). Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique.
  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (n.d.). Aerobic oxidation of aryl arenes to ketones.

Sources

Technical Support Center: Characterization of 3-(2-Acetylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Acetylphenyl)-5-fluorobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common pitfalls encountered during the synthesis and characterization of this and structurally related biaryl compounds. The unique combination of a biaryl scaffold, a carboxylic acid, a ketone, and a fluorine substituent presents specific analytical challenges. This guide offers practical, field-proven solutions to ensure accurate and reliable characterization.

Part 1: Synthesis & Purification Pitfalls

The synthesis of this compound, likely proceeding through a Suzuki-Miyaura cross-coupling reaction, is prone to several side reactions and purification challenges.

FAQ 1: My Suzuki coupling reaction is low-yielding or fails completely. What are the common causes?

Answer: Low yields in Suzuki-Miyaura couplings are a frequent issue.[1][2] The catalytic cycle involves multiple steps, and failure can originate from several factors.[3]

  • Catalyst and Ligand Choice: The reactivity of aryl halides in the crucial oxidative addition step is highly dependent on the electronic nature of the substituents.[1] For electron-rich systems, a more electron-rich phosphine ligand may be required to facilitate this step.[2] Conversely, electron-deficient halides are typically more reactive.[4]

  • Base and Solvent System: The base is not merely a spectator; it activates the boronic acid for transmetalation.[5] The choice of base (e.g., carbonates, phosphates) and the presence of water can dramatically affect reaction rates and the prevalence of side reactions.[6] For substrates with base-sensitive groups like esters, a milder base such as potassium fluoride (KF) might be necessary.[6]

  • Reagent Quality and Inert Atmosphere: Boronic acids are susceptible to degradation (protodeboronation), especially at elevated temperatures.[6] Furthermore, the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][7] Ensuring high-purity reagents and maintaining a strictly inert atmosphere with a properly degassed solvent is critical.[2]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Decision tree for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

FAQ 2: I've synthesized the crude product, but purification is difficult. The compound streaks on my TLC plate and gives poor recovery from column chromatography.

Answer: The purification of aromatic carboxylic acids is notoriously challenging due to their polarity and acidity.

  • Streaking on Silica Gel: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface. This causes a portion of the analyte to deprotonate and "stick" to the stationary phase, resulting in severe tailing or streaking.[8]

    • Solution: To suppress this interaction, add a small amount (0.5–1%) of a volatile acid, like acetic acid or formic acid, to your chromatography eluent.[8] This ensures the compound remains fully protonated and elutes as a sharp, well-defined band.

  • Acid-Base Extraction: For removing neutral or basic impurities, an acid-base extraction is highly effective and often superior to chromatography for initial cleanup.[8][9][10]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

    • Separate the layers. The organic layer will contain neutral and basic impurities.

    • Cool the aqueous layer in an ice bath and re-acidify (e.g., with 6M HCl) until the product precipitates.[8]

    • Collect the purified solid acid by filtration.[11]

Part 2: Spectroscopic Characterization Pitfalls

The structure of this compound requires careful analysis of NMR and Mass Spectrometry data. Misinterpretation is a common pitfall.

FAQ 3: In my ¹H NMR spectrum, where is the carboxylic acid proton, and why does its appearance vary?

Answer: The carboxylic acid proton (-COOH) is one of the most diagnostic signals, but it can also be misleading.

  • Chemical Shift: This proton is highly deshielded and typically appears far downfield, in the 10-12 ppm range.[12][13][14] Its exact position is sensitive to concentration, solvent, and temperature due to hydrogen bonding.

  • Signal Shape: The peak is often broad and may not integrate to a full proton.[12][13] This broadening is due to chemical exchange with trace amounts of water in the NMR solvent.

  • Confirmation with D₂O: The definitive test is a "D₂O shake."[15][16] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[12][14][15][16] This confirms the identity of the carboxylic acid proton.

Protocol: D₂O Exchange for ¹H NMR

  • Acquire Standard Spectrum: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Putative -COOH Peak: Locate the broad singlet in the 10-12 ppm region.[12][13]

  • Add D₂O: Carefully add one drop of D₂O to the NMR tube.

  • Mix: Cap the tube and invert it gently several times to ensure mixing.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: The peak corresponding to the -COOH proton should have disappeared or be significantly diminished.[15][16] A new, broader peak for HOD may appear around 4.7 ppm in CDCl₃.

FAQ 4: The aromatic region of my ¹H NMR is complex. How do I account for the fluorine substitution?

Answer: The fluorine atom on one of the rings introduces heteronuclear coupling (¹H-¹⁹F coupling), which further splits the signals of nearby protons. This is a critical feature for confirming the structure.

  • ¹H-¹⁹F Coupling Constants (JHF): Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, and it couples to protons through bonds. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.

    • ³JHF (ortho-coupling): Typically 2-15 Hz.[17]

    • ⁴JHF (meta-coupling): Typically ~5 Hz.[17]

  • Expected Splitting: The protons on the fluorinated ring will appear as multiplets. For example, the proton ortho to the fluorine will be split by the adjacent proton (³JHH) and by the fluorine (³JHF), resulting in a doublet of doublets.

FAQ 5: My ¹³C NMR spectrum shows complex splitting patterns and some peaks are missing. What is happening?

Answer: Just as ¹⁹F couples to ¹H, it also couples strongly to ¹³C, and these coupling constants can be very large.[18] This is a major pitfall if not anticipated.

  • ¹³C-¹⁹F Coupling Constants (JCF):

    • ¹JCF (direct coupling): Very large, often 160-250 Hz or more.[17][18][19] The carbon directly attached to the fluorine will appear as a large doublet.

    • ²JCF (two bonds away): 20-50 Hz.[17]

    • ³JCF (three bonds away): ~5 Hz.[17]

  • "Missing" Peaks: Because the ¹JCF coupling is so large, the doublet for the carbon attached to fluorine can be split so far apart that the two peaks are mistaken for separate signals. Furthermore, in spectra with a low signal-to-noise ratio, the outer lines of multiplets (especially quartets from a -CF₃ group, though not present here) can be lost in the baseline noise, making the signal appear weak or absent.[18]

  • Confirmation: Running a ¹⁹F-decoupled ¹³C NMR experiment can be done, but it requires specialized hardware.[18] A more common approach is to carefully analyze the expected coupling constants and look for the characteristic doublet patterns.

Typical NMR Data for Structural Moieties
Proton (¹H) NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH )10.0 - 12.0 (broad singlet)[14]
Aromatic (Ar-H )7.0 - 8.5
Acetyl Methyl (-COCH₃ )~2.6 (singlet)
Alpha to -COOH (Ar-C-H )2.0 - 3.0 (if aliphatic)[12][14]
Carbon (¹³C) NMR Chemical Shift (ppm)
Carboxylic Acid (-C OOH)160 - 180[14]
Acetyl Carbonyl (-C =O)190 - 200+
Aromatic (Ar-C )120 - 150
Carbon-Fluorine (C -F)~160 (doublet, ¹JCF ≈ 250 Hz)[17][18]
Acetyl Methyl (-COC H₃)20 - 30
FAQ 6: What is the best way to analyze this compound by Mass Spectrometry?

Answer: Fluorinated benzoic acids can be analyzed effectively by several mass spectrometry techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the most direct method.[20][21]

  • LC-MS with Electrospray Ionization (ESI): This is the preferred method.[21]

    • Ionization Mode: Run in negative ion mode (ESI-). The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which will be observed as the base peak.

    • Mobile Phase: A standard reversed-phase method (e.g., C18 column) with a mobile phase of water and acetonitrile containing a small amount of formic acid (to ensure good peak shape for the acid) is typical.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is possible but less direct. Carboxylic acids are polar and not volatile enough for direct GC analysis.[22]

    • Derivatization: The compound must first be derivatized, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester).[22] This adds an extra synthetic step and a potential source of error.

Part 3: Advanced Characterization

FAQ 7: Should I run a ¹⁹F NMR spectrum?

Answer: Yes, absolutely. For any fluorine-containing compound, ¹⁹F NMR is an invaluable tool for structural confirmation.[23][24][25]

  • Simplicity and Sensitivity: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR spectra quick to acquire and easy to interpret.[23]

  • Structural Confirmation: The presence of a single signal in the ¹⁹F NMR spectrum confirms the incorporation of one fluorine atom into the molecule.[24]

  • Coupling Information: The signal will be split by neighboring protons (e.g., into a triplet or doublet of doublets depending on the substitution), and the coupling constants should match those observed in the ¹H NMR spectrum, providing a self-validating data set.

Characterization Data Logic Flow

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry H_NMR 1H NMR C_NMR 13C NMR H_NMR->C_NMR Assign Protons LCMS LC-MS (ESI-) H_NMR->LCMS Confirm Structure F_NMR 19F NMR C_NMR->F_NMR Confirm C-F Coupling C_NMR->LCMS Confirm Structure F_NMR->H_NMR Confirm H-F Coupling F_NMR->LCMS Confirm Structure Final Final LCMS->Final Confirm Molecular Weight

Caption: Logical workflow for integrating multi-technique spectroscopic data.

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography–tandem mass spectrometry. Scilit. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. [Link]

  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • The highly deshielded OH proton in a carboxylic acid absorbs in the ¹H NMR spectrum somewhere between. brainly.com. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. [Link]

  • To D2O or not to D2O? Nanalysis. [Link]

  • Carbon-fluorine spin coupling constants. Reddit. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • How to calculate J(C-F) value in 13C NMR spectrum...? ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • How can I purify carboxylic acid? ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • How to Purify Compounds. Varsity Tutors. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]

  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Process for the purification of aromatic carboxylic acids.
  • 3-(2-Acetylphenyl)-5-fluorobenzoate. PubChem. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC - NIH. [Link]

  • (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN. ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. MDPI. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important biaryl compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target molecule.

Introduction: Synthetic Strategy

The synthesis of this compound, a biaryl carboxylic acid, is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[1][2] The key carbon-carbon bond formation occurs between an aryl halide and an arylboronic acid.

For the synthesis of this compound, the most logical disconnection approach involves the coupling of 3-bromo-5-fluorobenzoic acid and (2-acetylphenyl)boronic acid .

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product 3-bromo-5-fluorobenzoic acid 3-bromo-5-fluorobenzoic acid Reaction Reaction 3-bromo-5-fluorobenzoic acid->Reaction Pd Catalyst, Base 2-acetylphenylboronic acid (2-acetylphenyl)boronic acid 2-acetylphenylboronic acid->Reaction Solvent, Heat Product This compound Reaction->Product G start Low or No Product Formation c1 Check Starting Materials start->c1 c2 Verify Reaction Conditions start->c2 c3 Assess Catalyst Activity start->c3 c4 Investigate Side Reactions start->c4 s1_1 Degradation of Boronic Acid? c1->s1_1 s1_2 Impure Aryl Halide? c1->s1_2 s2_1 Inert Atmosphere Maintained? c2->s2_1 s2_2 Temperature Correct? c2->s2_2 s2_3 Sufficient Mixing? c2->s2_3 s3_1 Catalyst Deactivated? c3->s3_1 s3_2 Incorrect Catalyst/Ligand? c3->s3_2 s4_1 Homocoupling Observed? c4->s4_1 s4_2 Protodeboronation? c4->s4_2

Sources

Validation & Comparative

A Definitive Guide to the Structural Elucidation of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth, expert-led comparison of analytical techniques for the structural confirmation of the novel compound, 3-(2-Acetylphenyl)-5-fluorobenzoic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

We will not only detail the "how" but, more critically, the "why" behind each experimental step, creating a self-validating framework for trustworthy and reproducible results. This guide moves beyond a simple recitation of protocols to offer field-proven insights into generating, refining, and validating a crystal structure, while objectively positioning this technique against viable alternatives.

The Molecule in Focus: this compound

The subject of our analysis, this compound (C₁₅H₁₁FO₃), is a multi-substituted aromatic carboxylic acid. Its structure presents a valuable case study, featuring several key functionalities: a biphenyl core, a carboxylic acid group, a ketone, and a fluorine substituent. Each of these features can be strategically employed in medicinal chemistry to modulate properties like metabolic stability, target binding affinity, and bioavailability. Given this complexity, an imprecise structural assignment could lead to flawed structure-activity relationship (SAR) studies and wasted resources.

A plausible synthetic route for this molecule involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds between aryl halides and organoboron compounds.[1]

Hypothetical Synthesis Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation : To a flame-dried Schlenk flask under an inert argon atmosphere, add 3-bromo-5-fluorobenzoic acid (1.0 mmol), 2-acetylphenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) as the base (2.0 mmol), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition : Introduce a degassed biphasic solvent system, for example, a mixture of toluene (8 mL) and water (2 mL).[2] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution : Heat the reaction mixture to 90-100 °C with vigorous stirring. The biphasic system requires efficient mixing to ensure the reactants, which have different solubilities, can interact at the phase boundary where the catalyst is active.

  • Monitoring : Track the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Workup and Purification : After cooling, the mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final compound.

This synthetic context underscores the potential for isomeric impurities, making definitive structural confirmation essential.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the three-dimensional structure of small molecules at atomic resolution.[3][4] It provides unequivocal data on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding molecular geometry and intermolecular interactions. The workflow is a multi-stage process that is inherently self-validating when performed correctly.

cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crucial for single crystal Crystallization Crystallization Purification->Crystallization Crucial for single crystal CrystalMounting CrystalMounting Crystallization->CrystalMounting Cryo-protection Diffraction Diffraction CrystalMounting->Diffraction X-ray Source (Mo/Cu) DataProcessing DataProcessing Diffraction->DataProcessing Integration & Scaling StructureSolution StructureSolution DataProcessing->StructureSolution Direct Methods (SHELXS) Refinement Refinement StructureSolution->Refinement Least-Squares (SHELXL) Validation Validation Refinement->Validation checkCIF (IUCr) Deposition Deposition Validation->Deposition CIF format

Caption: High-level workflow for Single-Crystal X-ray Crystallography.

Part 1: Obtaining Diffraction-Quality Crystals

This is often the most challenging step.[5] The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in size, free of significant defects.

Experimental Protocol: Vapor Diffusion Crystallization

Vapor diffusion is an excellent method for milligram quantities of a compound and is particularly effective for small molecules.[5][6]

  • Solvent System Selection : The core principle is to slowly decrease the solubility of the compound to induce crystallization rather than rapid precipitation.

    • Solvent : Choose a "good" solvent in which this compound is readily soluble (e.g., Tetrahydrofuran or Dichloromethane).

    • Anti-Solvent : Choose a "poor," more volatile solvent in which the compound is insoluble (e.g., Hexane or Diethyl Ether). The two solvents must be miscible.

  • Setup :

    • Dissolve ~5-10 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL) in a small, open vial.

    • Place this small vial inside a larger, sealable jar containing a reservoir of the "poor" anti-solvent (e.g., 2-3 mL).

    • Seal the jar tightly.

  • Mechanism & Rationale : The more volatile anti-solvent will slowly vaporize and diffuse into the solution containing the compound. This gradual change in the solvent composition reduces the compound's solubility, driving the system toward supersaturation and promoting the slow, ordered growth of crystals over hours or days.[5][7] This slow process is key to avoiding the formation of amorphous precipitate or poorly ordered microcrystals.

Part 2: Data Collection - Freezing the Moment

Experimental Protocol: Crystal Mounting and Cryo-Cooling

  • Mounting : Carefully select a well-formed single crystal under a microscope. Using a micro-loop (e.g., a nylon loop), scoop the crystal out of the mother liquor along with a small amount of the solution to prevent it from drying out.

  • Cryo-protection : The surrounding solvent, if aqueous-based, can form crystalline ice upon cooling, which would destroy the crystal lattice. For organic solvents, vitrification is easier, but a cryoprotectant (e.g., paratone-N oil) is often used to coat the crystal. This prevents ice formation and protects the crystal from the atmosphere.

  • Cryo-Cooling : Immediately plunge the crystal into a stream of cold nitrogen gas, typically at 100 K (-173 °C).

    • Causality : The primary reason for cryo-cooling is to mitigate radiation damage.[8][9] The intense X-ray beam generates free radicals that can destroy the crystal lattice. At 100 K, the mobility of these radicals is drastically reduced, allowing for a complete dataset to be collected from a single crystal.[9]

Experimental Protocol: Diffraction Data Acquisition

  • Instrument : The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy).

  • X-ray Source : For small organic molecules, a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) X-ray source is typically used.

  • Data Collection : The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. The angles and intensities of the diffracted spots contain the information about the arrangement of atoms in the crystal.

Part 3: Structure Solution and Refinement - From Data to Model

This phase is entirely computational, using specialized software to translate the diffraction data into a 3D atomic model.

Experimental Protocol: Structure Solution and Refinement using SHELX

The SHELX suite of programs is the industry standard for small-molecule structure solution and refinement.[7][10]

  • Data Integration and Scaling : The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution (SHELXS) : The "phase problem" is solved using direct methods. This statistical approach uses relationships between the intensities of strong reflections to generate an initial electron density map. For small molecules with data to a resolution better than 1.2 Å, this is typically successful.[11][12]

  • Iterative Refinement (SHELXL) : This is a cyclical process of improving the atomic model to better fit the experimental data.[7][13]

    • Initial Model Building : An initial atomic model is built into the electron density map. Atoms are assigned (e.g., C, O, F) based on the density and chemical sense.

    • Least-Squares Refinement : The program adjusts atomic coordinates and displacement parameters (describing thermal motion) to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model.

    • Difference Fourier Maps : A map of (F_obs - F_calc) is calculated. Large positive peaks indicate missing atoms (like hydrogen), while negative regions suggest atoms are misplaced or incorrectly assigned.

    • Anisotropic Refinement : Atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

    • Hydrogen Atom Placement : Hydrogen atoms are typically placed in calculated positions ("riding" on their parent atom) as they scatter X-rays too weakly to be located directly from the difference map unless the data is of exceptionally high quality.

    • Convergence : The refinement cycle is repeated until the model converges, meaning the shifts in atomic parameters are negligible and the R-factor (a measure of agreement between the model and data) is minimized. A final R1 value below 5% is generally considered excellent for small molecules.[14]

Part 4: Validation - The System of Trust

A solved structure is meaningless without rigorous validation. The crystallographic community, led by the International Union of Crystallography (IUCr), has established a robust, automated system for this purpose.[15][16]

Protocol: Structure Validation with checkCIF

  • CIF Generation : The final structural model and all relevant experimental data are saved in a standardized Crystallographic Information File (CIF) format.[15][17] This is a requirement for publication in most scientific journals.

  • Submission to checkCIF : The CIF is uploaded to the IUCr's free online checkCIF service.[18][19] This service runs hundreds of checks on the geometric and crystallographic data.

  • Interpreting the Report : The service generates a report with ALERTS, categorized from A (most severe) to G (minor/informational).

    • Rationale : This report is the cornerstone of the self-validating system. It flags potential errors such as incorrect space group assignments, missed symmetry, unusual bond lengths or angles, and inconsistencies in the data.[19][20] An author must address or provide a scientifically sound explanation for all Level A and B alerts before the structure is considered publication-ready.[18][21] This transparent process ensures that the final structure is not just a plausible model but one that is fully consistent with the experimental evidence and established chemical principles.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural data, other techniques offer complementary or alternative insights, particularly when suitable crystals cannot be obtained.

center Structural Question xrd X-ray Crystallography center->xrd 3D Atomic Coordinates (Solid State) nmr NMR Spectroscopy center->nmr Atom Connectivity (Solution State) ms Mass Spectrometry center->ms Molecular Weight & Formula comp Computational Modeling center->comp Predicted Geometry (In Silico) xrd->nmr Complementary nmr->ms Complementary comp->xrd Aids Refinement

Caption: Relationship between primary structural elucidation techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Chemistry (DFT)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryAtom connectivity (2D structure), through-space interactions (NOE)Molecular weight, elemental formulaPredicted 3D geometry, electronic properties
Sample State Solid (single crystal)SolutionGas phase (ions)In silico (vacuum or solvated model)
Typical Sample Amount < 1 mg1-10 mg (¹H), 5-30+ mg (¹³C)[22][23][24]< 1 µgN/A
Resolution/Accuracy Atomic resolution (~0.8 Å for small molecules is achievable)[4][25]Provides connectivity, not spatial resolution in the same senseHigh mass accuracy (< 5 ppm is routine)[26]Bond length errors can be < 0.02 Å with appropriate methods[17][27]
Key Advantage Unambiguous 3D structure determinationExcellent for determining connectivity and dynamic processes in solutionHigh sensitivity and confirmation of molecular formulaProvides theoretical insight and can predict structures of unstable species
Key Limitation Requires diffraction-quality single crystalsComplex spectra for large molecules, less precise for 3D geometryProvides no connectivity or stereochemical informationIs a prediction, not an experimental measurement; requires validation
Authoritative Reference [3],[4][22],[23][28],[26][27],
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential. Techniques like COSY, HSQC, and HMBC would reveal the connectivity between all hydrogen and carbon atoms, confirming the carbon skeleton and the relative positions of substituents. However, while NMR excels at establishing 2D structure, determining the precise 3D geometry (especially torsion angles between the two phenyl rings) is less direct than with crystallography.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₅H₁₁FO₃) with high accuracy (typically within 5 parts per million), corroborating the molecular formula.[26][28] Fragmentation patterns observed in MS/MS experiments could provide clues about the connectivity of the functional groups. However, MS cannot distinguish between isomers and provides no information about the three-dimensional arrangement of atoms.

Computational Chemistry

Methods like Density Functional Theory (DFT) can predict the lowest-energy conformation of the molecule.[27] This provides a theoretical 3D model, including bond lengths and angles, that can be compared to experimental data. While computationally predicted geometries for small molecules can be highly accurate, they are fundamentally theoretical models and require experimental validation.[17] They are best used to complement experimental data, for instance, by providing a starting model for a difficult crystallographic refinement.

Conclusion: An Integrated, Hierarchical Approach

For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. Its rigorous, multi-stage workflow, culminating in a mandatory and transparent validation process via checkCIF, embodies the principles of a self-validating system, ensuring the trustworthiness and integrity of the results as demanded by modern scientific standards.

While NMR and MS are indispensable for confirming connectivity and molecular formula, respectively, they cannot replace the spatial certainty provided by a crystal structure. Computational modeling serves as a powerful predictive tool but must remain in a supportive role, validated by experimental fact. For drug development professionals, where precise knowledge of molecular geometry is paramount for understanding biological activity and designing next-generation compounds, the investment in obtaining a crystal structure is not just best practice—it is an essential foundation for success.

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link][15]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][22]

  • International Union of Crystallography. (n.d.). Notes for authors for IUCrData. Retrieved from [Link][29]

  • Lynch, B. J., et al. (2005). Critical Assessment of the Performance of Density Functional Methods for Several Atomic and Molecular Properties. Journal of Physical Chemistry A. Available from: [Link][27]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link][16]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link][23]

  • Jones, P. G. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available from: [Link][5]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link][18]

  • International Union of Crystallography. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link][30]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link][28]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link][19]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Florida. (n.d.). Accurate Mass. Mass Spectrometry Research and Education Center. Retrieved from [Link][26]

  • Kind, T., & Fiehn, O. (2006). Metabolomic database annotations via query of elemental compositions: Mass accuracy is insufficient even at less than 1 ppm. BMC Bioinformatics. Available from: [Link][31]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link][11]

  • Peterson, K. A., et al. (2002). Error in theoretically predicted bond lengths. The Journal of Chemical Physics. Available from: [Link][17]

  • University of Wisconsin-Madison. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link][7]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][24]

  • Waters Corporation. (n.d.). Mass Accuracy & Resolution. Retrieved from [Link]

  • ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link][10]

  • CCP4 wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link][13]

  • University of Barcelona. (n.d.). crystallization of small molecules. Retrieved from [Link][32]

  • Helliwell, J. R., et al. (2024). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances. Available from: [Link][33]

  • Fiehn Lab. (n.d.). Accurate Mass. Retrieved from [Link][34]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link][3]

  • von Lilienfeld, O. A., & Ramakrishnan, R. (2016). Fast and accurate predictions of covalent bonds in chemical space. The Journal of Chemical Physics. Available from: [Link][35]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link][20]

  • eCrystals - University of Southampton. (n.d.). checkCIF/PLATON report (basic structural check). Retrieved from [Link][36]

  • Bruker. (2000). A Guide to Using SHELXTL. Retrieved from [Link][37]

  • Wlodawer, A., et al. (2008). Validation and Quality Assessment of X-ray Protein Structures. Current Protocols in Protein Science. Available from: [Link][14]

  • eCrystals - University of Southampton. (n.d.). checkCIF/PLATON report Datablock: I. Retrieved from [Link][21]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. Available from: [Link][6]

  • The Animated Chemist. (2022, January 3). X-ray crystallography & resolution [Video]. YouTube. [Link][25]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link][4]

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Retrieved from [Link][38]

  • Gruene, T., et al. (2018). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. Available from: [Link][12]

  • Manby, F. R., & Miller, T. F. (2016). Accurate Dissociation of Chemical Bonds Using DFT-in-DFT Embedding Theory with External Orbital Orthogonality. The Journal of Physical Chemistry A. Available from: [Link][39]

  • Garman, E. F. (2019). Summary of lecture and practical session at Biophysics and Structural Biology at Synchrotrons workshop: cryo-cooling in macromolecular crystallography—why and how?. Acta Crystallographica Section D: Structural Biology. Available from: [Link][8]

  • Warkentin, M., & Thorne, R. E. (2010). The early history of cryo-cooling for macromolecular crystallography. Journal of Applied Crystallography. Available from: [Link][9]

  • EduBirdie. (n.d.). Cryo-Cooling in Macromolecular Crystallography: Optimization. Retrieved from [Link][40]

  • iOpenShell. (n.d.). General Performance of Density Functionals. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein-Ligand Interactions: Room Temperature or Cryo-Crystallography?. Retrieved from [Link][41]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link][42]

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A Comparative Efficacy Analysis of Biphenyl Carboxylic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery and Development

Introduction: The Quest for Potent and Selective Anti-Inflammatory Agents

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for more effective and safer therapeutic agents. A significant class of molecules in this domain is the biphenyl carboxylic acid derivatives, which form the structural core of many non-steroidal anti-inflammatory drugs (NSAIDs). These compounds primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

This guide focuses on the comparative efficacy of 3-(2-Acetylphenyl)-5-fluorobenzoic acid and its structural analogs. While a thorough search of the scientific literature and patent databases did not yield specific biological data for this compound itself, its structural features—a fluorinated biphenyl carboxylic acid scaffold—suggest its potential as a COX inhibitor. The presence of a fluorine atom can modulate the compound's physicochemical properties, such as acidity and lipophilicity, potentially influencing its biological activity and pharmacokinetic profile[1][2].

To provide a valuable comparative analysis for researchers, this guide will focus on a well-characterized and structurally related compound: Flurbiprofen . Flurbiprofen, a widely used NSAID, is also a fluorinated biphenyl carboxylic acid derivative and thus serves as an excellent surrogate for discussing the potential efficacy and mechanism of action of the target compound. We will compare the efficacy of Flurbiprofen with other prominent NSAIDs, providing a framework for understanding the structure-activity relationships within this class of molecules.

Comparative Efficacy of Selected NSAIDs

The anti-inflammatory efficacy of NSAIDs is primarily attributed to their ability to inhibit the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation[3][4]. Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

The following tables summarize the in vitro COX inhibitory activity and in vivo anti-inflammatory efficacy of Flurbiprofen and other commonly used NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen 0.290.055.8
Ibuprofen 13350.37
Diclofenac 0.90.0330
Celecoxib 150.04375
Indomethacin 0.12.60.038

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from various sources for comparative purposes.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema
Flurbiprofen 1055
Ibuprofen 10048
Diclofenac 565
Celecoxib 1052
Indomethacin 568

Note: The percentage of edema inhibition is typically measured 3-4 hours post-carrageenan administration and can vary based on the experimental protocol.

Structure-Activity Relationship (SAR) Insights

The biphenyl carboxylic acid scaffold is a classic pharmacophore for COX inhibition. The acidic carboxylate group is crucial for binding to the active site of the COX enzymes. The two phenyl rings contribute to the hydrophobic interactions within the enzyme's active site.

In the case of This compound , the acetyl group at the 2-position of one of the phenyl rings is a key structural feature. Compared to the propionic acid side chain of Flurbiprofen, the acetyl group is less acidic and has a different steric profile. This modification could potentially alter the binding affinity and selectivity for COX-1 versus COX-2. The fluorine atom at the 5-position of the benzoic acid ring is an electron-withdrawing group, which can influence the pKa of the carboxylic acid and enhance binding interactions within the active site[1].

The development of selective COX-2 inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs[1][5]. The structure-activity relationships of various diarylheterocyclic compounds have been extensively studied, revealing that specific substituents can significantly enhance COX-2 selectivity[1].

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed and well-controlled experimental protocols are essential. Below are standard protocols for the in vivo and in vitro assays discussed in this guide.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds[6][7][8][9].

Principle: Intraplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Test Compound (e.g., this compound at various doses)

    • Reference Standard (e.g., Indomethacin, 5 mg/kg)

  • Compound Administration: The test compound, reference standard, or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at a specific time point.

Experimental Workflow Diagram:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping administer Compound Administration induce Induce Edema (Carrageenan) administer->induce measure Measure Paw Volume (Plethysmometer) induce->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro COX Inhibitory Activity: Fluorometric Assay

This assay provides a rapid and sensitive method for determining the inhibitory potential of compounds against COX-1 and COX-2 enzymes[3][4][10][11].

Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of a suitable cofactor, the COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, and this activity is coupled to a fluorometric probe that generates a fluorescent signal. The inhibition of this signal is proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solutions as per the manufacturer's instructions (e.g., from a commercial kit)[3][4].

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.

  • Compound Preparation:

    • Dissolve the test compound (e.g., this compound) and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO to prepare stock solutions.

    • Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the test compound or reference inhibitor.

    • Add the COX-1 or COX-2 enzyme to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding Arachidonic Acid.

  • Measurement:

    • Immediately measure the fluorescence kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagram:

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGG2 Prostaglandin G2 COX_Enzyme->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAID NSAID (e.g., 3-(2-Acetylphenyl)- 5-fluorobenzoic acid) NSAID->COX_Enzyme Inhibition

Caption: Simplified COX Signaling Pathway and NSAID Inhibition.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, its structural similarity to known NSAIDs like Flurbiprofen suggests its potential as a COX inhibitor and anti-inflammatory agent. This guide provides a comprehensive framework for evaluating the efficacy of such compounds, including comparative data for established drugs and detailed experimental protocols. The structure-activity relationships discussed herein offer valuable insights for the rational design of novel, more potent, and selective anti-inflammatory drugs. Further synthesis and biological evaluation of this compound are warranted to determine its precise pharmacological profile and therapeutic potential.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 15, 2026, from [Link]

  • Saleem, A., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved January 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 15, 2026, from [Link]

  • Georgiev, G. A., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved January 15, 2026, from [Link]

  • Bio-protocol. (2017). Carrageenan paw edema. Bio-protocol. Retrieved January 15, 2026, from [Link]

  • MDPI. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Retrieved January 15, 2026, from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 15, 2026, from [Link]

  • Taylor & Francis Online. (2021). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. Retrieved January 15, 2026, from [Link]

  • eScholarship. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Retrieved January 15, 2026, from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-Acetylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents a comprehensive cross-validation study of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)—for the determination of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. This document provides an in-depth comparison of the methods' performance, supported by experimental data, and offers field-proven insights into the rationale behind experimental choices. Detailed protocols and validation data are presented to ensure scientific integrity and to assist researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for this and structurally similar compounds.

Introduction

This compound (Figure 1) is a substituted benzoic acid derivative, a structural motif of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.[1] The accurate quantification of such molecules is paramount throughout the drug development lifecycle, from preclinical characterization to final product release. The selection of an appropriate analytical method is a critical decision that impacts data quality, sample throughput, and regulatory compliance.

This guide provides a head-to-head comparison of two widely adopted chromatographic techniques: HPLC-UV and UPLC-MS. The objective is to furnish a scientifically rigorous evaluation of their respective capabilities for the analysis of this compound, thereby empowering researchers to make informed decisions based on the specific requirements of their application. The validation of these analytical procedures adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8][9][10]

Figure 1: Chemical Structure of this compound

Note: A 2D structure of the molecule would be presented here. The molecular formula is C15H11FO3 and the molecular weight is approximately 258.24 g/mol .[11]

Experimental Design and Rationale

The cross-validation study was designed to assess the key performance attributes of both HPLC-UV and UPLC-MS methods. The validation parameters evaluated were in accordance with ICH Q2(R1) and USP General Chapter <1225>, and included specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][7][9][10][12][13][14]

Rationale for Method Selection
  • HPLC-UV: This technique is a workhorse in many pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For a chromophoric molecule like this compound, UV detection is a logical and straightforward approach for quantification.

  • UPLC-MS: UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption due to the use of sub-2-µm particle columns.[15] Coupling UPLC with mass spectrometry provides enhanced selectivity and sensitivity, which can be crucial for the analysis of complex matrices or for trace-level impurity profiling.[16]

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow A Method Development & Optimization B HPLC-UV Method A->B C UPLC-MS Method A->C D Method Validation (ICH Q2) B->D C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Data Comparison & Performance Evaluation E->J F->J G->J H->J I->J K Selection of Optimal Method J->K

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

UPLC-MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Waters SQ Detector 2 or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 95% A

    • 0.5-3.0 min: Linear gradient to 5% A

    • 3.0-3.5 min: Hold at 5% A

    • 3.5-3.6 min: Linear gradient to 95% A

    • 3.6-4.0 min: Hold at 95% A

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: Selected Ion Recording (SIR) of m/z 257.1 (corresponding to [M-H]⁻).[17]

Results and Discussion

The performance of both analytical methods was rigorously evaluated. The results of the validation studies are summarized in the tables below.

Specificity

Specificity was assessed by analyzing a blank (diluent), a placebo (matrix without the analyte), and the analyte spiked into the placebo. For the UPLC-MS method, the specificity is inherently high due to the detection of the specific mass-to-charge ratio of the analyte.[3] For the HPLC-UV method, the peak for this compound was well-resolved from any matrix components, demonstrating adequate specificity.

Linearity and Range

Linearity was evaluated by analyzing a series of solutions of this compound at different concentrations. The correlation coefficient (R²) was used to assess the linearity of the calibration curve.

Table 1: Linearity and Range

ParameterHPLC-UVUPLC-MS
Range (µg/mL) 1 - 1000.01 - 10
Correlation Coefficient (R²) > 0.999> 0.999

Both methods demonstrated excellent linearity over their respective ranges. The UPLC-MS method exhibited a significantly wider dynamic range, particularly at the lower end, highlighting its superior sensitivity.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (low, medium, and high).

Table 2: Accuracy (Recovery %)

Concentration LevelHPLC-UVUPLC-MS
Low 99.2%100.5%
Medium 100.8%99.8%
High 101.1%100.2%
Mean Recovery 100.4%100.2%

Both methods provided excellent accuracy, with mean recovery values well within the acceptable limits of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) of a series of measurements was calculated.

Table 3: Precision (%RSD)

ParameterHPLC-UVUPLC-MS
Repeatability (n=6) 0.8%0.5%
Intermediate Precision (n=6, 2 days) 1.2%0.9%

Both methods demonstrated excellent precision, with %RSD values well below the typical acceptance criterion of 2%. The UPLC-MS method showed slightly better precision, which can be attributed to the higher efficiency of the separation and the specificity of the detection.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Table 4: LOD and LOQ

ParameterHPLC-UVUPLC-MS
LOD (µg/mL) 0.30.003
LOQ (µg/mL) 1.00.01

The UPLC-MS method demonstrated significantly lower LOD and LOQ values, indicating its superior sensitivity. This makes it the method of choice for applications requiring trace-level quantification, such as impurity analysis or pharmacokinetic studies.

Comparative Summary and Recommendations

The following diagram provides a visual comparison of the key performance attributes of the two methods.

MethodComparison A Analytical Method Attributes B HPLC-UV A->B C UPLC-MS A->C D Sensitivity (LOD/LOQ) B->D Good E Specificity B->E Good F Speed (Analysis Time) B->F Moderate G Cost & Complexity B->G Low H Robustness B->H High C->D Excellent C->E Excellent C->F High C->G High C->H Moderate

Caption: Comparison of HPLC-UV and UPLC-MS attributes.

Recommendations:

  • For routine quality control and assay of the bulk drug substance or finished product where high concentrations of the analyte are expected, the HPLC-UV method is a suitable choice. It is robust, cost-effective, and provides accurate and precise results.

  • For applications requiring high sensitivity, such as the quantification of impurities, analysis of biological samples in pharmacokinetic studies, or when dealing with complex matrices, the UPLC-MS method is superior. Its enhanced sensitivity, specificity, and speed justify the higher operational cost and complexity.

Conclusion

This guide has provided a detailed cross-validation of HPLC-UV and UPLC-MS methods for the analysis of this compound. Both methods were successfully validated according to ICH guidelines and demonstrated their suitability for their intended purposes. The choice between the two methods should be based on the specific analytical requirements, including the need for sensitivity, selectivity, sample throughput, and available resources. By presenting this comprehensive comparison, we aim to facilitate the selection of the most appropriate analytical methodology for researchers and scientists in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • PubMed. Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues. [Link]

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A Senior Application Scientist's Guide to the Comparative Biological Effects of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the formidable strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] Among the most valuable fluorinated building blocks are the fluorobenzoic acids.[3]

However, the simple substitution of a fluorine atom onto a benzoic acid ring is anything but simple in its consequences. The positional isomerism—ortho (2-), meta (3-), or para (4-)—dramatically alters the molecule's physicochemical and electronic profile.[1] This guide provides a comparative analysis of these three isomers, moving beyond a simple catalog of properties to explore the causal relationships between structure and biological effect. For researchers in drug development, understanding these nuances is critical for the rational design of safer, more effective therapeutic agents.

Pillar 1: The Physicochemical Foundation of Biological Activity

The biological journey of a molecule begins with its fundamental physicochemical properties. The position of the fluorine atom relative to the carboxylic acid group creates three electronically distinct molecules, which dictates how they will interact with complex biological systems.

The most pronounced difference among the isomers is their acidity, or pKa.[1] The 2-fluoro isomer is a significantly stronger acid than benzoic acid itself. This is due to the "ortho effect," where the proximity of the highly electronegative fluorine atom provides a powerful inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion.[1] In the para position, this inductive effect is partially offset by a resonance effect, resulting in a weaker acid compared to the ortho isomer. The meta position is least influenced by these electronic effects, yielding an acidity closest to that of the parent benzoic acid.[1] These differences are not merely academic; they directly impact target binding, membrane permeability, and metabolic fate.

Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123-125184122.4
pKa 3.273.864.144.20
Data compiled from multiple sources.[1]

Pillar 2: Differential Metabolic Fates and Toxicological Profiles

The structural subtleties of the fluorobenzoic acid isomers lead to markedly different metabolic pathways and toxicological outcomes. The position of the C-F bond, renowned for its stability, presents a unique challenge to metabolic enzymes.

Metabolic Pathways: A Tale of Isomer-Specific Degradation

The metabolism of these isomers is highly dependent on the biological system and the presence of oxygen.[5] In microorganisms, distinct strategies are employed for their degradation.

  • Aerobic Metabolism: Degradation is often initiated by dioxygenase enzymes. However, the pathway's success is isomer-dependent. For 3-fluorobenzoate, metabolism can be hindered by the formation of toxic intermediates like 3-fluorocatechol.[5] In contrast, the 2- and 4-fluoro isomers are often metabolized more readily through pathways that circumvent the formation of such toxic byproducts.[5]

  • Anaerobic Metabolism: Under anoxic conditions, the dearomatization of the benzoyl-CoA ring by the enzyme benzoyl-CoA reductase (BCR) is a critical step.[5] The substrate specificity and efficiency of this process are influenced by the fluorine's position, making the metabolic fate of 3-fluorobenzoyl-CoA significantly different from its 2- and 4-isomers.[5]

This differential metabolism is a crucial consideration in drug design, as the formation of reactive or toxic metabolites can lead to adverse drug reactions.

cluster_ortho 2-Fluorobenzoate Metabolism cluster_meta 3-Fluorobenzoate Metabolism cluster_para 4-Fluorobenzoate Metabolism o_start 2-Fluorobenzoate o_mid Dioxygenation o_start->o_mid o_end Productive Degradation o_mid->o_end m_start 3-Fluorobenzoate m_mid Dioxygenation m_start->m_mid m_end Toxic Intermediate (3-Fluorocatechol) m_mid->m_end p_start 4-Fluorobenzoate p_mid Dioxygenation p_start->p_mid p_end Productive Degradation p_mid->p_end

Caption: Comparative aerobic metabolic fates of fluorobenzoate isomers.

Toxicological Comparison

While comprehensive, directly comparative toxicity data is sparse, hazard classifications provide a clear picture of the potential risks associated with each isomer. All three isomers are recognized as irritants to the skin, eyes, and respiratory system.

Table 2: Summary of GHS Hazard Statements

IsomerHazard Statements
2-Fluorobenzoic Acid H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[7][8] H335: May cause respiratory irritation.[6]
3-Fluorobenzoic Acid H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[10][11] H335: May cause respiratory irritation.[10][11]
4-Fluorobenzoic Acid H302: Harmful if swallowed.[12] H315: Causes skin irritation.[13] H318/H319: Causes serious eye damage/irritation.[12][13][14]

It is noteworthy that 4-fluorobenzoic acid carries a warning for being harmful if swallowed, a distinction not universally applied to the other isomers in the available literature.[12] These profiles underscore the necessity of careful handling and appropriate personal protective equipment in a research setting.

Pillar 3: Isomer-Driven Pharmacological Applications

The distinct properties of each isomer have been leveraged to achieve different goals in drug development, from enhancing potency to improving metabolic stability.

  • 2-Fluorobenzoic Acid (Ortho): This isomer is a frequent scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The enhanced acidity of the ortho-isomer (lower pKa) can facilitate stronger ionic interactions with positively charged residues, such as arginine, in the active site of target proteins, potentially leading to increased potency.[1]

  • 3-Fluorobenzoic Acid (Meta): While less explored, the unique electronic and steric profile of the meta-isomer can be instrumental in achieving selectivity for a specific biological target over others, a critical aspect of minimizing off-target effects.[1]

  • 4-Fluorobenzoic Acid (Para): Derivatives of the para-isomer are found in a wide array of pharmacologically active agents.[1] Placing the fluorine atom at the 4-position, a common site of metabolic oxidation (para-hydroxylation) on a benzene ring, can block this metabolic pathway, thereby enhancing the compound's metabolic stability and prolonging its half-life in the body.[1][3]

membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa PLA2 cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids NSAIDs (e.g., 2-FBA Derivatives) nsaids->cox Inhibition

Caption: The Cyclooxygenase (COX) pathway, a key target for NSAID development.

Trustworthiness: Self-Validating Experimental Protocols

The following protocols represent standard, validated methodologies for generating the comparative data necessary for robust decision-making in a drug discovery program. The inclusion of appropriate controls is essential for a self-validating system.

Experimental Protocol 1: Liver Microsomal Stability Assay

This assay is a foundational in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screen to evaluate metabolic stability against Phase I enzymes, primarily Cytochrome P450s (CYPs).[15]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorobenzoic acid isomers.

  • Causality: A compound that is rapidly metabolized will have a short half-life and high clearance, potentially limiting its therapeutic efficacy in vivo. This assay provides an early warning of such liabilities.

  • Materials:

    • Test compounds (2-, 3-, and 4-fluorobenzoic acid)

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (cofactor)

    • Phosphate buffer (pH 7.4)

    • Control compounds (e.g., Verapamil for high clearance, Imipramine for low clearance)

    • Acetonitrile with an internal standard (e.g., Tolbutamide)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-warm a suspension of HLMs in phosphate buffer to 37°C.

    • Add the test compound (typically at 1 µM final concentration) to the microsome suspension and briefly pre-incubate.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This marks time zero (T0).

    • At subsequent time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. The protein will precipitate, stopping the enzymatic reaction.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life.

Experimental Protocol 2: COX-1/COX-2 Enzyme Inhibition Assay

This assay is critical for characterizing compounds, like derivatives of 2-fluorobenzoic acid, designed as NSAIDs.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against both COX-1 and COX-2 enzymes, revealing both potency and selectivity.

  • Causality: Selective inhibition of COX-2 over COX-1 is a key goal for modern NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.

  • Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes

    • Reaction buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Test compounds (fluorobenzoic acid isomers)

    • Arachidonic acid (substrate)

    • Prostaglandin E2 (PGE2) ELISA kit

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, heme, and either the COX-1 or COX-2 enzyme in a 96-well plate.

    • Add the test compounds at a range of concentrations (serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Celecoxib). Pre-incubate for a defined period at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching agent (e.g., a solution of HCl).

    • Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

start Compound Stock (Isomers & Controls) plate Prepare Assay Plate (Serial Dilutions) start->plate reagents Add Assay Reagents (Enzyme, Buffer, etc.) plate->reagents incubate1 Pre-incubate reagents->incubate1 initiate Initiate Reaction (Add Substrate/Cofactor) incubate1->initiate incubate2 Incubate at 37°C initiate->incubate2 quench Quench Reaction incubate2->quench detect Detection (LC-MS/MS or ELISA) quench->detect analyze Data Analysis (Calculate t½ or IC50) detect->analyze

Caption: A generalized workflow for in vitro biological assays.

Conclusion and Forward Outlook

The ortho-, meta-, and para-isomers of fluorobenzoic acid are not interchangeable building blocks. This guide demonstrates that the specific placement of a single fluorine atom is a critical design choice that profoundly dictates a molecule's physicochemical properties, metabolic stability, toxicity, and interaction with biological targets.[1]

  • The ortho-isomer's enhanced acidity can be harnessed to increase target affinity.[1]

  • The para-isomer offers a well-established strategy for improving metabolic stability.[1]

  • The meta-isomer , while less common, provides a unique electronic profile that can be exploited to achieve target selectivity.[1]

Ultimately, the optimal choice is entirely context- and target-dependent.[1] A thorough understanding of the principles outlined here, validated by the robust experimental protocols provided, empowers researchers to make informed, rational decisions in the complex, multifaceted process of drug discovery and development.

References

  • A Comparative Analysis of the Metabolic Fate of 3-Fluorobenzoyl-CoA and Its Isomers. Benchchem.
  • A Comparative Analysis of the Metabolic Stability of Fluorin
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem.
  • 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. PubChem.
  • Biological Potential of FluoroBenzene Analogs. JSciMed Central.
  • 4-Fluorobenzoic acid, 100 g, CAS No. 456-22-4. Carl ROTH.
  • 2-Fluorobenzoic acid(445-29-4). ChemicalBook.
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  • 2-Fluorobenzoic acid | C7H5FO2 | CID 9935. PubChem.
  • Fluorobenzoic Acid Series. Sparrow Chemical.
  • SAFETY DATA SHEET: 3-Fluorobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET: 4-fluorobenzoic acid. Apollo Scientific.
  • 3-Fluorobenzoic acid. Wikipedia.
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  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem.
  • 2-Fluorobenzoic acid-SDS. MedChemExpress.
  • 3-Fluorobenzoic acid Safety D
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  • 3-Fluorobenzoic acid 97%. Sigma-Aldrich.
  • Structure-property relationships of fluorin

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Performance Benchmark: Evaluating 3-(2-Acetylphenyl)-5-fluorobenzoic Acid Against Established Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of the novel compound, 3-(2-Acetylphenyl)-5-fluorobenzoic acid, against known inhibitors of cyclooxygenase (COX) enzymes. Given its structural motifs, which are common in non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that this compound may exhibit inhibitory activity against COX-1 and/or COX-2.

Here, we move beyond a simple recitation of protocols. We delve into the "why" behind the experimental design, ensuring that the data you generate is not only accurate but also mechanistically insightful. The methodologies described are designed to be self-validating, providing a robust characterization of the compound's potency, selectivity, and cellular activity.

Introduction: The Scientific Rationale for COX Inhibition

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, key signaling molecules involved in pain, fever, and inflammation. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions like protecting the gastric mucosa and maintaining kidney blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

This difference in expression and function is the cornerstone of modern NSAID development. While non-selective COX inhibitors (e.g., ibuprofen) are effective, their inhibition of COX-1 can lead to gastrointestinal side effects. Consequently, the development of COX-2 selective inhibitors (e.g., celecoxib) was a major therapeutic advance, offering potent anti-inflammatory effects with a potentially improved safety profile.

When evaluating a new chemical entity like this compound, it is therefore critical to determine not only its potency but also its selectivity for the COX isoforms. This guide will use Ibuprofen (a non-selective inhibitor) and Celecoxib (a COX-2 selective inhibitor) as benchmarks for comparison.

The Arachidonic Acid Cascade & Experimental Workflow

To contextualize our experiments, it is essential to visualize the biochemical pathway we aim to modulate. The diagram below illustrates the conversion of arachidonic acid to various prostanoids by COX-1 and COX-2. Our goal is to quantify how effectively our test compound, this compound, and our benchmarks interrupt this process.

Arachidonic_Acid_Cascade cluster_products Prostanoids AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 O2 COX2 COX-2 (Inducible) AA->COX2 O2 PGH2 Prostaglandin H2 (PGH2) PGE2 Prostaglandins (PGE2) (Pain, Fever, Inflammation) PGH2->PGE2 Isomerases TXA2 Thromboxane A2 (TXA2) (Platelet Aggregation) PGH2->TXA2 Isomerases PGI2 Prostacyclin (PGI2) (Vasodilation, Gastric Protection) PGH2->PGI2 Isomerases COX1->PGH2 COX2->PGH2

Caption: The Arachidonic Acid Cascade mediated by COX enzymes.

Our experimental approach will follow a logical progression from a direct biochemical assay to a more complex cell-based model. This tiered approach allows for a comprehensive evaluation, from initial potency screening to assessing activity in a physiological context.

Experimental_Workflow start Compound Synthesis & Characterization assay1 In Vitro COX Inhibition Assay (Determine IC50 for COX-1 & COX-2) start->assay1 calc1 Calculate Selectivity Index (IC50 COX-2 / IC50 COX-1) assay1->calc1 assay2 Cell-Based Assay (e.g., PGE2 production in LPS-stimulated macrophages) calc1->assay2 data Comparative Data Analysis (vs. Ibuprofen & Celecoxib) assay2->data end Conclusion on Potency & Selectivity Profile data->end

Caption: Tiered experimental workflow for inhibitor characterization.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and accuracy. The choice of reagents and instrumentation reflects standard practices in the field of pharmacology and drug discovery.

In Vitro COX Inhibition Assay (IC50 Determination)

Scientific Rationale: This biochemical assay provides the most direct measure of a compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2. By measuring the half-maximal inhibitory concentration (IC50), we can quantify the potency of our test compound and benchmarks. We will use a commercially available colorimetric assay kit, which measures the peroxidase activity of COX.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided buffer (typically Tris-HCl).

    • Prepare a stock solution of this compound, Ibuprofen, and Celecoxib in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of each compound in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.01 nM to 100 µM).

    • Prepare the arachidonic acid substrate solution and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of assay buffer (for control) or compound dilution to appropriate wells.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of arachidonic acid substrate solution.

    • Incubate for 2 minutes at 37°C.

    • Measure the absorbance at 590 nm using a plate reader. The rate of color development is proportional to COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based COX Activity Assay (PGE2 Measurement)

Scientific Rationale: While the in vitro assay measures direct enzyme inhibition, a cell-based assay provides a more physiologically relevant context. It accounts for factors like cell permeability and potential off-target effects. Here, we will use a macrophage cell line (e.g., RAW 264.7), which can be stimulated to express COX-2 and produce prostaglandins.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Plate the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Replace the culture medium with serum-free DMEM.

    • Add the test compounds (this compound, Ibuprofen, Celecoxib) at various concentrations and incubate for 1 hour.

    • Induce COX-2 expression and prostaglandin synthesis by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • PGE2 Quantification:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 production inhibition for each compound concentration relative to the LPS-stimulated, vehicle-treated control.

    • Plot the data and determine the IC50 values as described for the in vitro assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: In Vitro Biochemical Potency and Selectivity

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Experimental ValueExperimental ValueCalculated Value
Ibuprofen (Benchmark)~1,600~2,100~0.76
Celecoxib (Benchmark)~3,000~40~75

Interpretation: The Selectivity Index is a critical parameter. A value close to 1 (like Ibuprofen) indicates a non-selective inhibitor. A value significantly greater than 1 (like Celecoxib) indicates COX-2 selectivity. The goal is to determine where this compound falls on this spectrum.

Table 2: Cell-Based Potency

CompoundCellular IC50 (nM) for PGE2 Inhibition
This compound Experimental Value
Ibuprofen (Benchmark)Literature or Experimental Value
Celecoxib (Benchmark)Literature or Experimental Value

Interpretation: A potent compound will exhibit a low IC50 value in this assay. Comparing the cellular IC50 to the biochemical IC50 can provide insights into the compound's ability to penetrate cell membranes and engage its target in a complex biological environment.

Conclusion

This guide outlines a robust, tiered approach to benchmark the performance of this compound. By systematically determining its in vitro potency, selectivity, and cellular activity against well-characterized benchmarks like Ibuprofen and Celecoxib, researchers can build a comprehensive profile of this novel compound. The causality-driven experimental design ensures that the generated data is not only reliable but also provides a clear understanding of the compound's mechanism of action, which is a critical step in the drug discovery and development pipeline.

References

  • Ibuprofen Mechanism of Action. News-Medical.Net.

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net.

  • Ibuprofen Pathway, Pharmacodynamics. ClinPGx.

  • Cyclooxygenases: structural and functional insights. National Center for Biotechnology Information.

  • COX-1 and COX-2 tissue expression: implications and predictions. PubMed.

  • Celecoxib. National Center for Biotechnology Information.

  • What is the mechanism of Celecoxib? Patsnap Synapse.

  • What is the mechanism of Ibuprofen? Patsnap Synapse.

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx.

  • PharmGKB summary: ibuprofen pathways. National Center for Biotechnology Information.

  • Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health.

  • COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies. Cayman Chemical.

Independent Verification of the Reported Activity of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. Based on structural similarities to known centrally active compounds, we hypothesize that this molecule acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document outlines a direct comparison with established mGluR5 NAMs, providing detailed experimental protocols to rigorously test this hypothesis and characterize the compound's pharmacological profile.

Introduction: The Therapeutic Potential of mGluR5 Negative Allosteric Modulators

The metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor, is highly expressed in brain regions associated with mood, cognition, and reward.[1] Its role in modulating excitatory glutamatergic neurotransmission has made it a key target for the development of novel therapeutics for a range of central nervous system (CNS) disorders.[2] Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the glutamate binding site to reduce receptor activity, have shown significant promise in preclinical models of anxiety, depression, and addiction.[3][4]

The compound this compound, while not extensively characterized in public literature, possesses structural motifs suggestive of potential interaction with the mGluR5 allosteric binding pocket. This guide provides the scientific rationale and detailed methodologies for researchers to independently verify this hypothesized activity and compare its performance against well-established mGluR5 NAMs.

Comparative Compound Selection

To provide a robust assessment of this compound's activity, a direct comparison with benchmark compounds is essential. We have selected two prototypical mGluR5 NAMs for this purpose:

  • MPEP (2-Methyl-6-(phenylethynyl)pyridine): One of the first discovered and widely used mGluR5 NAMs.

  • MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): A more advanced analog of MPEP with improved selectivity and pharmacokinetic properties.

These compounds will serve as positive controls and allow for a comparative analysis of potency, selectivity, and mechanism of action.

Experimental Plan for Independent Verification

The following experimental workflow is designed to systematically evaluate the activity of this compound as a potential mGluR5 NAM.

Caption: A stepwise experimental workflow for the verification of mGluR5 NAM activity.

Phase 1: Primary Screening

Objective: To determine if this compound binds to mGluR5 and exhibits functional antagonist activity.

3.1.1. Radioligand Binding Assay

  • Principle: This assay measures the ability of the test compound to displace a radiolabeled known mGluR5 ligand from the receptor, indicating direct binding.

  • Protocol:

    • Prepare cell membranes from a stable cell line expressing human mGluR5 (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a fixed concentration of a high-affinity mGluR5 radioligand (e.g., [³H]MPEP).

    • Add increasing concentrations of this compound, MPEP (positive control), and MTEP (positive control).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibitory constant (Ki) for each compound.

3.1.2. Calcium Mobilization Assay

  • Principle: mGluR5 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). A NAM will inhibit this response.

  • Protocol:

    • Culture a stable cell line expressing human mGluR5 in 96- or 384-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of this compound, MPEP, or MTEP.

    • Stimulate the cells with a sub-maximal concentration (EC₈₀) of glutamate.

    • Measure the change in fluorescence intensity using a plate reader.

    • Determine the IC₅₀ value for each compound.

Phase 2: Selectivity Profiling

Objective: To assess the selectivity of this compound for mGluR5 over other related receptors.

3.2.1. mGluR1 Counter-Screen

  • Principle: mGluR1 is the most closely related receptor to mGluR5 and also couples to the Gq signaling pathway. This assay is crucial to determine subtype selectivity.

  • Protocol:

    • Utilize a stable cell line expressing human mGluR1.

    • Perform a calcium mobilization assay as described in section 3.1.2.

    • Determine the IC₅₀ of this compound at mGluR1. A significantly higher IC₅₀ at mGluR1 compared to mGluR5 indicates selectivity.

3.2.2. Ionotropic Glutamate Receptor Assays

  • Principle: To ensure the compound does not interact with ionotropic glutamate receptors (AMPA, NMDA), which could lead to confounding effects.

  • Protocol:

    • Use whole-cell patch-clamp electrophysiology on primary neurons or cell lines expressing AMPA and NMDA receptors.

    • Apply receptor-specific agonists (AMPA or NMDA) in the presence and absence of this compound.

    • Measure changes in agonist-evoked currents. No significant change indicates selectivity over these ionotropic receptors.

Phase 3: Elucidation of Mechanism of Action

Objective: To confirm that this compound acts as a negative allosteric modulator.

3.3.1. Glutamate Concentration-Response Shift Assay

  • Principle: A NAM will cause a rightward shift in the concentration-response curve of the orthosteric agonist (glutamate) and a reduction in the maximal response.

  • Protocol:

    • Perform a calcium mobilization assay as described in section 3.1.2.

    • Generate a full concentration-response curve for glutamate in the absence of the test compound.

    • Generate several glutamate concentration-response curves in the presence of fixed concentrations of this compound.

    • Analyze the data to observe a rightward shift in the EC₅₀ and a decrease in the Emax of glutamate.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized for clear comparison.

CompoundmGluR5 Binding (Ki, nM)mGluR5 Functional (IC₅₀, nM)mGluR1 Functional (IC₅₀, nM)Selectivity (mGluR1/mGluR5)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
MPEP~16[1]Literature/Experimental ValueLiterature/Experimental ValueLiterature/Calculated Value
MTEP~42[1]Literature/Experimental ValueLiterature/Experimental ValueLiterature/Calculated Value

A lower Ki and IC₅₀ value for mGluR5 indicates higher potency. A high selectivity ratio (mGluR1 IC₅₀ / mGluR5 IC₅₀) is desirable.

Conclusion

This guide provides a rigorous and scientifically sound framework for the independent verification of the biological activity of this compound. By following the outlined experimental plan, researchers can definitively determine if this compound is a novel mGluR5 negative allosteric modulator and benchmark its performance against established standards in the field. The results of these studies will be critical in assessing its potential for further development as a therapeutic agent for CNS disorders.

References

  • National Center for Biotechnology Information. (n.d.). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. PubMed Central. Retrieved from [Link]

  • Rocher, J. P., et al. (2011). mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. Current Topics in Medicinal Chemistry, 11(6), 680-695. Retrieved from [Link]

  • Bentham Science Publishers. (2011). mGluR5 Negative Allosteric Modulators Overview: A Medicinal Chemistry Approach Towards a Series of Novel Therapeutic Agents. Bentham Science. Retrieved from [Link]

  • Gass, J. T., & Olive, M. F. (2008). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Publications. Retrieved from [Link]

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Comparative Guide to the Structure-Activity Relationship of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid Analogs and Related Biaryl Carboxylic Acids as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. The 3-(2-acetylphenyl)-5-fluorobenzoic acid scaffold presents an intriguing starting point for the design of new bioactive molecules. Its structure, characterized by a biaryl core, a carboxylic acid moiety, and specific substitutions (fluoro and acetyl groups), suggests a potential for interaction with biological targets implicated in inflammatory diseases.

While comprehensive structure-activity relationship (SAR) studies on this exact scaffold are not yet widely published, its strong structural resemblance to a well-established class of anti-inflammatory agents—the biaryl carboxylic acids—provides a robust framework for a comparative analysis. This guide will delve into the known SAR of related compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, to build a predictive SAR model for the this compound series. By understanding the functional roles of each structural component in established drugs, we can infer their likely contributions in this novel scaffold and guide future drug discovery efforts.

This guide is intended for researchers, scientists, and drug development professionals. We will explore the causality behind experimental design, present comparative data, and provide detailed protocols to empower the scientific community to validate and expand upon these findings.

Comparative Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory effects of many NSAIDs are achieved through the inhibition of cyclooxygenase (COX), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is elevated during inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key goal in designing safer anti-inflammatory drugs that minimize gastrointestinal side effects.[2][3][4]

The biaryl carboxylic acid motif is a classic pharmacophore for COX inhibition. We will dissect the key structural features of this class to understand the potential of our lead scaffold, this compound.

The Biaryl Core and COX-2 Selectivity

The defining feature of selective COX-2 inhibitors is their ability to bind to a secondary, hydrophobic pocket within the COX-2 active site, which is not readily accessible in the COX-1 isoform due to the presence of a bulkier isoleucine residue (Ile523) instead of a valine (Val523).[3][5] The biaryl structure is pivotal for this selectivity.

  • The "Anchor" Phenyl Ring: One of the phenyl rings, typically the one bearing the acidic moiety (the benzoic acid in our case), anchors the molecule in the active site through interactions with key polar residues.

  • The "Selectivity" Phenyl Ring: The second phenyl ring is oriented to fit into the aforementioned hydrophobic side pocket of COX-2. The dihedral angle between the two rings is crucial for optimal binding.

For this compound, the 5-fluorobenzoic acid moiety is predicted to be the anchor, while the 2-acetylphenyl ring would occupy the selectivity pocket.

The Essential Role of the Carboxylic Acid

The carboxylic acid group is a common feature in many traditional NSAIDs. Its primary role is to mimic the carboxylate of the natural substrate, arachidonic acid. It typically forms a salt bridge with a positively charged arginine residue (Arg120) at the entrance of the COX active site, serving as a critical anchoring point for the inhibitor.

The Influence of Fluorine Substitution

Halogen substitutions, particularly fluorine, are a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. In the context of biaryl COX-2 inhibitors, fluorine substitutions can:

  • Enhance Binding Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions within the enzyme's active site.

  • Improve Metabolic Stability: C-F bonds are strong and less susceptible to metabolic degradation, potentially increasing the drug's half-life.

  • Modulate Lipophilicity: Strategic placement of fluorine can fine-tune the overall lipophilicity of the molecule, affecting its absorption, distribution, and excretion.

In a series of biaryl analogs based on the diflunisal scaffold, it was noted that compounds containing two fluoro groups and a trifluoromethyl (CF3) group exhibited potent anti-inflammatory and analgesic activity, attributed to significant COX-1 and COX-2 inhibition.[6] In our lead compound, the fluorine at the 5-position of the benzoic acid ring is well-placed to potentially interact with residues in the main channel of the COX active site.

Hypothesized Role of the 2-Acetyl Group

The acetyl group at the ortho-position of the second phenyl ring is a distinctive feature. Its placement suggests several potential roles:

  • Conformational Lock: The ortho-substitution can influence the dihedral angle between the two phenyl rings, potentially locking the molecule into a conformation that is optimal for binding to the COX-2 selectivity pocket.

  • Additional Binding Interactions: The carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor, forming an additional interaction with residues in the side pocket, thereby increasing binding affinity and selectivity.

  • Metabolic Site: The acetyl group could be a site for metabolic transformations, which could be leveraged in prodrug strategies or to modulate the compound's pharmacokinetic profile.

Data Presentation: Comparative Analysis of Biaryl COX Inhibitors

To provide a quantitative perspective, the following table summarizes the in vitro COX inhibitory data for known biaryl carboxylic acids and related structures. This allows for a direct comparison of potency and selectivity, offering benchmarks for the evaluation of novel this compound analogs.

CompoundR1R2R3COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)Reference
Diflunisal FFH1.22.50.48[6]
Compound 3b FFCF₃0.220.102.2[6]
Celecoxib (SO₂NH₂)HCF₃150.04375[7]
Hypothetical Analog 1 HHCOCH₃Data to be determinedData to be determinedData to be determinedN/A
Hypothetical Analog 2 FHCOCH₃Data to be determinedData to be determinedData to be determinedN/A

Note: The structures for Celecoxib and the hypothetical analogs are different from the biaryl carboxylic acid scaffold but are included for context on COX-2 selectivity. Compound 3b is a biaryl analog with fluoro and trifluoromethyl substitutions.

Visualizing Key Concepts

Proposed Binding Mode in COX-2

The following diagram illustrates the hypothesized binding interactions of a biaryl carboxylic acid within the COX-2 active site. This model provides a rationale for the observed SAR and a basis for designing new analogs.

G cluster_COX2 COX-2 Active Site cluster_side_pocket Hydrophobic Side Pocket (Selectivity Pocket) cluster_inhibitor Biaryl Carboxylic Acid Inhibitor Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Val523 Val523 His90 His90 COOH Carboxylic Acid (Anchor) COOH->Arg120 Ionic Bond Phenyl_A Phenyl Ring A COOH->Phenyl_A Phenyl_A->Tyr355 π-π Stacking Phenyl_B Phenyl Ring B (Selectivity) Phenyl_A->Phenyl_B Phenyl_B->Val523 Hydrophobic Interaction Substituent Substituent (e.g., -COCH3) Phenyl_B->Substituent Substituent->His90 Potential H-Bond

Caption: Hypothesized binding of a biaryl inhibitor in the COX-2 active site.

Synthetic Workflow for Analog Development

The synthesis of biaryl compounds is commonly achieved via Suzuki-Miyaura cross-coupling, which offers a versatile and efficient method for creating the core scaffold.[6][8]

G A Aryl Halide (e.g., 3-Bromo-5-fluorobenzoic acid ester) C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid (e.g., 2-Acetylphenylboronic acid) B->C D Biaryl Ester Intermediate C->D Pd Catalyst, Base E Saponification (Hydrolysis) D->E F Final Product (this compound) E->F

Caption: General synthetic workflow for biaryl carboxylic acid analogs.

Experimental Protocols

To facilitate the evaluation of new this compound analogs, we provide the following validated experimental protocols.

Protocol 1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of test compounds.[9]

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from its substrate, arachidonic acid.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well white opaque flat-bottom plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw the COX-2 enzyme on ice. Create a 10X working solution of your test compounds and controls in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of Celecoxib (10X solution).

    • Test Sample (S): 10 µL of the diluted test inhibitor (10X solution).

  • Enzyme Addition: Dilute the COX-2 enzyme to the working concentration with COX Assay Buffer. Add 20 µL of the diluted enzyme to all wells except for "Negative Control" wells.

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Prepare the arachidonic acid solution. Use a multi-channel pipette to add 10 µL of the arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control (EC).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.

Protocol 2: In Vitro Anti-Inflammatory Activity by Protein Denaturation Inhibition

This is a rapid preliminary assay to screen for general anti-inflammatory potential.

Principle: Denaturation of tissue proteins is a hallmark of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), can be correlated with anti-inflammatory activity.[10]

Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds and positive control (e.g., Diclofenac sodium)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 2.0 mL of different concentrations of the test compound (e.g., 100-1000 µg/mL in a suitable solvent) and 2.8 mL of PBS.

  • Protein Addition: Add 0.2 mL of the 5% BSA solution to each tube.

  • Control: Prepare a control tube containing 2.0 mL of the solvent and 2.8 mL of PBS and 0.2 mL of BSA solution.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

  • Cooling & Measurement: Cool the tubes to room temperature and measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration.

Experimental Screening Workflow

G A Design & Synthesize Analogs of this compound B Primary Screening: Protein Denaturation Assay A->B C Active Compounds? B->C D Secondary Screening: In Vitro COX-1/COX-2 Inhibition Assays C->D Yes H Redesign/Synthesize New Analogs C->H No E Determine IC50 & Selectivity Index D->E F Lead Compound Identification E->F G Further Optimization (ADME/Tox, In Vivo studies) F->G H->A

Caption: Workflow for the screening and development of novel anti-inflammatory agents.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for novel anti-inflammatory agents. By drawing parallels with the well-established SAR of biaryl carboxylic acid COX-2 inhibitors, we can formulate rational hypotheses to guide the design and synthesis of new analogs. The key to unlocking the potential of this series will be the systematic modification of its core components and the rigorous evaluation of the resulting compounds using the assays detailed in this guide.

Future work should focus on:

  • Synthesis of a Focused Library: Create a series of analogs to probe the importance of the acetyl and fluoro substituents. Modifications could include altering the position and nature of these groups.

  • Elucidation of COX Selectivity: Confirm whether the anti-inflammatory activity is mediated through selective COX-2 inhibition.

  • In Vivo Validation: Test lead compounds in established animal models of inflammation to confirm their efficacy and safety.

This guide provides the foundational knowledge and practical tools necessary to embark on the exploration of this exciting new chemical space. Through collaborative and systematic research, the potential of this compound analogs as next-generation therapeutics can be fully realized.

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A Head-to-Head Preclinical Comparison Guide: 3-(2-Acetylphenyl)-5-fluorobenzoic acid versus Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

<

A Roadmap for Evaluating a Novel COX-2 Inhibitor Candidate

Introduction

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in the management of pain and inflammation, offering a targeted approach with a potentially reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Celecoxib (Celebrex®) is a well-established, FDA-approved COX-2 inhibitor used for treating various inflammatory conditions, including osteoarthritis and rheumatoid arthritis.[3][4] This guide outlines a comprehensive preclinical strategy for a head-to-head comparison of a novel chemical entity, 3-(2-acetylphenyl)-5-fluorobenzoic acid—hereafter referred to as "Compound X"—with the standard drug, Celecoxib.

As Compound X is an investigational molecule with no established biological activity, this guide is constructed based on the hypothesis that its structural features may confer selective COX-2 inhibitory activity. The following protocols and analyses are designed to rigorously test this hypothesis by comparing its performance directly against Celecoxib in a series of validated in vitro and in vivo assays. This document is intended for researchers, scientists, and drug development professionals to provide a foundational framework for the initial characterization and evaluation of new potential anti-inflammatory agents.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain, inflammation, and fever.[5][6] While COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining, COX-2 is typically induced during an inflammatory response.[7] Selective COX-2 inhibitors like Celecoxib are designed to specifically block the action of the COX-2 enzyme, thereby reducing the synthesis of inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[3][8] Celecoxib's selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[5] This guide will investigate if Compound X exhibits a similar, or superior, selective inhibition of COX-2.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., Stomach Lining Protection) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., Pain, Inflammation, Fever) PGH2_2->Prostaglandins_2 Celecoxib Celecoxib & Compound X (Hypothesized) Celecoxib->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Enzyme_Assay 1. Enzymatic Assay (Purified COX-1 & COX-2) Data_Analysis_1 Determine IC50 & Selectivity Index Enzyme_Assay->Data_Analysis_1 Cell_Assay 2. Cell-Based Assay (RAW 264.7 Macrophages) Data_Analysis_2 Determine Cellular Potency (PGE2 IC50) Cell_Assay->Data_Analysis_2 Decision Promising Profile? Data_Analysis_1->Decision Data_Analysis_2->Decision Animal_Model 3. Carrageenan-Induced Paw Edema in Rodents Data_Analysis_3 Assess Anti-inflammatory Efficacy (% Inhibition) Animal_Model->Data_Analysis_3 Animal_Model->Data_Analysis_3 End Advance to Further Preclinical Studies Data_Analysis_3->End Start Compound X & Celecoxib Start->Enzyme_Assay Start->Cell_Assay Decision->Animal_Model Yes

Caption: A streamlined workflow for the preclinical evaluation of Compound X.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial head-to-head comparison of the novel compound, this compound (Compound X), with the standard COX-2 inhibitor, Celecoxib. By systematically evaluating its enzymatic inhibition, cellular activity, and in vivo efficacy, researchers can generate the critical data needed to determine if Compound X warrants further investigation as a potential new anti-inflammatory therapeutic. The successful execution of these protocols will provide a clear, data-driven assessment of the compound's potential and its standing relative to a clinically proven drug.

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A Guide to Enhancing Reproducibility in the Synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The consistency and reliability of experimental outcomes are the bedrock of scientific advancement. In the realm of medicinal chemistry and drug development, the reproducibility of synthetic protocols is paramount for ensuring the scalable and dependable production of active pharmaceutical ingredients and their intermediates. This guide delves into the critical factors influencing the reproducibility of experiments involving the synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a biaryl carboxylic acid derivative with potential applications in various research areas.

This document provides a detailed, robust protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind key experimental choices, from reagent selection to purification strategies, to empower researchers to achieve consistent and high-quality results. Furthermore, this guide will objectively compare this methodology with alternative synthetic strategies, offering a comprehensive overview to aid in experimental design and troubleshooting.

The Challenge of Reproducibility in Organic Synthesis

Achieving reproducible results in organic synthesis can be a significant challenge.[1][2] Minor variations in reaction conditions, reagent purity, or even laboratory practices can lead to substantial differences in yield, purity, and byproduct formation.[3][4] For complex molecules like this compound, which possess multiple functional groups, the potential for variability is even greater. Factors such as the quality of the palladium catalyst, the choice of ligand and base, and the precise control of reaction temperature and atmosphere are all critical determinants of success.[5][6]

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][3][7] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[1][3]

The proposed and detailed protocol for the synthesis of this compound involves the coupling of 3-bromo-5-fluorobenzoic acid with (2-acetylphenyl)boronic acid .

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_solvents Solvent System 3-bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic Acid Reaction_Vessel Reaction at 80-90 °C under Inert Atmosphere 3-bromo-5-fluorobenzoic_acid->Reaction_Vessel 2-acetylphenylboronic_acid (2-Acetylphenyl)boronic Acid 2-acetylphenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Water Water Water->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system, with in-process checks and detailed purification steps to ensure the isolation of a high-purity product.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • (2-Acetylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (2-acetylphenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene and degassed water in a 4:1 ratio. The use of degassed water is important to minimize dissolved oxygen which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted benzoic acid starting material, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure this compound.[5][8]

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the acetyl and carboxylic acid functional groups.[9][10]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl groups (ketone and carboxylic acid) and the C-F bond.[9]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[9][11]

Comparison with Alternative Synthetic Methods

While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

MethodOrganometallic ReagentKey AdvantagesPotential Reproducibility Challenges
Suzuki-Miyaura Coupling OrganoboronHigh functional group tolerance, commercially available reagents, generally non-toxic byproducts.[1][3]Sensitivity to air and moisture (catalyst), potential for boronic acid homo-coupling.
Stille Coupling OrganotinGenerally less sensitive to air and moisture than boronic acids.Toxicity of organotin reagents and byproducts, removal of tin residues can be difficult.[7]
Hiyama Coupling OrganosiliconLow toxicity of silicon reagents, can be activated by fluoride ions.Slower reaction rates compared to Suzuki, requires an activating agent.
Negishi Coupling OrganozincHigh reactivity, useful for sterically hindered substrates.High sensitivity of organozinc reagents to air and moisture.

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"Reproducibility" [pos="0,2!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reagent_Purity" [pos="-2,0!", label="Reagent Purity"]; "Reaction_Conditions" [pos="0,0!", label="Reaction Conditions"]; "Analyst_Skill" [pos="2,0!", label="Analyst Skill"]; "Purification" [pos="0,-2!", label="Purification Method"];

"Reproducibility" -- "Reagent_Purity" [label="depends on"]; "Reproducibility" -- "Reaction_Conditions" [label="depends on"]; "Reproducibility" -- "Analyst_Skill" [label="influenced by"]; "Reproducibility" -- "Purification" [label="impacted by"]; }

Caption: Key factors influencing experimental reproducibility.

Troubleshooting and Ensuring Reproducibility

  • Reagent Quality: Use high-purity starting materials and anhydrous solvents. The quality of the boronic acid is particularly important, as impurities can affect the reaction outcome.

  • Catalyst and Ligand: The choice of palladium precursor and ligand can significantly impact the reaction. While Pd(PPh₃)₄ is a common choice, other catalyst systems may offer improved performance for specific substrates.[6]

  • Base Selection: The strength and solubility of the base are critical. Potassium carbonate is a good general-purpose base, but others like cesium carbonate or potassium phosphate may be more effective in certain cases.

  • Temperature Control: Precise temperature control is essential. Overheating can lead to catalyst decomposition and side reactions, while insufficient heat can result in slow or incomplete conversion.

  • Atmosphere: Maintaining a strictly inert atmosphere throughout the reaction is non-negotiable for reproducible results with air-sensitive catalysts.

  • Purification: The purification method must be robust and consistently applied. For chromatography, using the same silica gel source and eluent composition is important. For recrystallization, controlling the cooling rate can affect crystal size and purity.[5][6][8]

By carefully controlling these parameters and following a well-defined protocol, researchers can significantly enhance the reproducibility of experiments involving the synthesis of this compound, leading to more reliable and scalable scientific outcomes.

References

  • Reproducibility of standard reaction conditions Time course overlay of... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Analyzing Organic Compounds: Methods & Tools | Study.com. (n.d.). Retrieved January 16, 2026, from [Link]

  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25). Retrieved January 16, 2026, from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Retrieved January 16, 2026, from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20). Retrieved January 16, 2026, from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Spectral Analysis of Organic Compounds - ChemTalk. (n.d.). Retrieved January 16, 2026, from [Link]

  • Taking on chemistry's reproducibility problem | News. (2017, March 20). Retrieved January 16, 2026, from [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (2005, October 27). Retrieved January 16, 2026, from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved January 16, 2026, from [Link]

  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents. (n.d.).
  • 5 Main Factors Affecting Reproducibility in Research - DoNotEdit. (2022, September 14). Retrieved January 16, 2026, from [Link]

  • A three-component synthesis of aryl(heteroaryl)acylamides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.).
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved January 16, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Acetylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-Acetylphenyl)-5-fluorobenzoic acid, a multi-substituted aromatic carboxylic acid. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds, ensuring the protection of personnel and the environment.

The structural components of this compound—a halogenated aromatic ring, a carboxylic acid group, and a ketone functional group—necessitate its classification as hazardous chemical waste. Proper disposal is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.

Hazard Identification and Chemical Profile

PropertyValue/InformationSource
Molecular Formula C₁₅H₁₁FO₃[1]
Molecular Weight 258.24 g/mol [1]
Chemical Class Halogenated Aromatic Carboxylic Acid[2][3]
Appearance Likely a solid at room temperatureGeneral knowledge
Known Hazards Based on analogous structures like 3-fluorobenzoic acid, it should be considered an irritant to the skin, eyes, and respiratory system.[4][5][6] Halogenated organic compounds require special disposal considerations.[3][7]General knowledge

Personal Protective Equipment (PPE) - A Non-Negotiable Standard

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[8]

  • Hand Protection : Chemically resistant gloves are required. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart. Double-gloving is a prudent measure for enhanced protection.[8]

  • Body Protection : A flame-resistant laboratory coat is essential. For handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[8]

Segregation and Collection: The First Step in Proper Disposal

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Therefore, proper segregation is critical.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container : Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[9]

  • Labeling : The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Halogenated Organic")

    • The date accumulation started

  • Solid Waste : Collect unused or excess solid this compound directly into this container.

  • Contaminated Materials : Any materials contaminated with the compound, such as weighing papers, gloves, and disposable labware, must also be placed in this designated container.[8]

Disposal Workflow

The following workflow provides a logical sequence for the disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path cluster_final Final Steps Prep Don Appropriate PPE Identify Identify and Quantify Waste Prep->Identify Container Select and Label 'Halogenated Organic Waste' Container Identify->Container Segregate Segregate Waste Types Container->Segregate SolidWaste Solid this compound and Contaminated Materials Segregate->SolidWaste SolidToContainer Place in Halogenated Organic Solids Container SolidWaste->SolidToContainer AqueousWaste Aqueous Solutions (if applicable) AqueousToContainer Collect as Halogenated Organic Aqueous Waste AqueousWaste->AqueousToContainer Seal Securely Seal Container SolidToContainer->Seal AqueousToContainer->Seal Store Store in Satellite Accumulation Area (SAA) Seal->Store Arrange Arrange for Pickup by EHS/Licensed Waste Hauler Store->Arrange

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

Unused or Excess Solid Compound

Unused or excess quantities of this compound should be disposed of as hazardous solid waste.[8]

  • Work Area : Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Transfer : Carefully transfer the solid from its original container into the designated "Halogenated Organic Solids" waste container. Use a dedicated scoop or spatula for the transfer.

  • Container Sealing : Once the transfer is complete, securely seal the waste container.[9]

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, such as strong bases or oxidizing agents.[9]

Contaminated Labware and Materials

Disposable items that have come into contact with this compound are also considered hazardous waste.

  • Collection : Place all contaminated items, including gloves, weighing paper, pipette tips, and empty original containers, directly into the "Halogenated Organic Solids" waste container.[8]

  • Rinsing (for glassware) : If non-disposable glassware is used, rinse it with a suitable organic solvent (e.g., acetone or ethanol). The resulting solvent rinse, now contaminated with the compound, must be collected as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container. Do not dispose of this rinse down the drain.

Spills

In the event of a spill, prompt and safe cleanup is paramount.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.

  • PPE : Don the appropriate PPE as described in Section 2.

  • Containment : For small spills of the solid, carefully sweep or scoop the material into the designated waste container. Avoid generating dust.[10]

  • Decontamination : Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by trained professionals.

  • EHS Coordination : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[8]

  • Regulatory Compliance : The disposal will be carried out in accordance with local, state, and federal regulations, typically involving high-temperature incineration at a licensed facility.[7][11]

Do not attempt to neutralize or dispose of this compound through conventional trash or sewer systems. The presence of the fluorine atom classifies it as a halogenated organic compound, which requires specific disposal methods to prevent environmental contamination.[3]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • PubChem. (2025). 3-(2-Acetylphenyl)-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • USBio. (n.d.). 4-(3-Acetylphenyl)-3-fluorobenzoic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart.
  • United States Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Alpha Resources. (2021). Benzoic Acid Safety Data Sheet. Retrieved from [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous waste segregation.
  • PPG. (2025). Safety Data Sheet.
  • PubChem. (2025). 3-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-Acetylphenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 3-(2-Acetylphenyl)-5-fluorobenzoic acid. As a novel compound, specific toxicological data is limited. Therefore, this guidance is rooted in the principles of prudent laboratory practice, drawing upon data from structurally similar fluorinated benzoic acids and active pharmaceutical ingredients (APIs).

The primary hazards associated with compounds of this class include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5] As a powdered substance, it also presents an inhalation risk that must be carefully managed.[6]

Core Principle: Containment and Risk Mitigation

The cornerstone of safely handling potent chemical powders is a multi-layered approach that prioritizes engineering controls and minimizes direct contact. Personal protective equipment should be considered the final barrier of protection, used in conjunction with, not as a substitute for, robust containment strategies.[7][8]

A thorough risk assessment should be performed before any handling of this compound to establish appropriate safety measures based on the quantity and nature of the work being conducted.[7][8] For many novel compounds, an Occupational Exposure Band (OEB) is assigned to categorize the substance by its potential health risk and guide the implementation of safety protocols.[6][9]

Personal Protective Equipment (PPE): A Detailed Protocol

A complete PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.Protects against airborne particles and accidental splashes.[4][10] Full face protection is critical during bulk handling or when exothermic reactions are possible.
Hand Protection Double-gloving with nitrile gloves. For extensive handling or when solvents are used, consider a more robust glove, such as those made of fluoroelastomer or PVA for ketone resistance.Nitrile gloves offer good initial protection against a range of chemicals.[10] However, given the presence of a ketone functional group, specialized gloves may be necessary for prolonged tasks.[11][12] Always inspect gloves for any signs of degradation before use.
Body Protection A fully buttoned, long-sleeved laboratory coat. For larger quantities or in situations with a higher risk of contamination, chemical-resistant coveralls are recommended.Provides a barrier to prevent the compound from coming into contact with skin and personal clothing.[2][4]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary when handling the powder outside of a certified chemical fume hood or other containment device.Fine powders can easily become airborne, posing a significant inhalation risk.[6] Engineering controls are the preferred method of exposure reduction, but respiratory protection is a crucial secondary measure.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Use

A structured workflow is essential for minimizing exposure and ensuring a safe handling process.

Operational_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination Prep Preparation Verify availability of all PPE and engineering controls. Ensure eyewash and safety shower are accessible.[1][2][4] Handling Handling and Use Conduct all manipulations within a certified chemical fume hood or glove box. Use techniques that minimize dust generation, such as gentle scooping. Prep->Handling Decon Decontamination Clean all surfaces and equipment after use. Carefully remove PPE, avoiding cross-contamination. Handling->Decon

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.